Xamoterol Hemifumarate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H26ClN3O5 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H25N3O5.ClH/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;/h1-4,14,17,20-21H,5-12H2,(H,18,22);1H |
InChI Key |
ZLLZLWSSDRBWMN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Xamoterol Hemifumarate in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of Xamoterol (B1682282) Hemifumarate in cardiac myocytes. Xamoterol, a selective β1-adrenoceptor partial agonist, exhibits a unique pharmacological profile, acting as an agonist under conditions of low sympathetic tone and as an antagonist when sympathetic activity is high. This dual activity has been the basis for its investigation in the context of heart failure.[1][2] This document details the signaling pathways, quantitative pharmacological parameters, and relevant experimental methodologies to facilitate further research and drug development.
Core Mechanism of Action: β1-Adrenoceptor Partial Agonism
Xamoterol selectively binds to β1-adrenergic receptors on the surface of cardiac myocytes. As a partial agonist, it elicits a submaximal response compared to full agonists like isoproterenol, even at saturating concentrations. Its intrinsic sympathomimetic activity (ISA) is approximately 45-50%.[3] This partial agonism is central to its therapeutic rationale: providing modest cardiac stimulation at rest while attenuating excessive sympathetic stimulation during exercise or in hyperadrenergic states.[2][4]
Signaling Pathway
The binding of Xamoterol to the β1-adrenoceptor initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.
References
- 1. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The xamoterol experience in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Xamoterol Hemifumarate: A Technical Guide to a β1-Adrenoceptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol (B1682282) Hemifumarate is a selective partial agonist for the β1-adrenergic receptor (β1-AR).[1] It exhibits intrinsic sympathomimetic activity (ISA), meaning it can produce a submaximal response at the receptor, unlike a full agonist.[1][2] This unique characteristic allows Xamoterol to function as a cardiac stimulant at rest and as a functional antagonist during periods of high sympathetic activity, such as strenuous exercise.[1][3] Initially developed for the treatment of heart failure, its clinical application has been nuanced by findings from various studies.[4][5][6] This guide provides a comprehensive technical overview of Xamoterol Hemifumarate, detailing its mechanism of action, pharmacological properties, relevant experimental protocols, and clinical findings.
Mechanism of Action
Xamoterol functions by selectively binding to β1-adrenoceptors, which are predominantly located in cardiac tissue.[2][7] As a partial agonist, its binding elicits a response that is lower than that of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[2]
When sympathetic tone is low (e.g., at rest), Xamoterol provides a moderate level of receptor stimulation, leading to an increase in myocardial contractility and heart rate.[2][3] Conversely, when sympathetic tone is high, Xamoterol occupies the β1-adrenoceptors, competitively inhibiting the binding of the more potent endogenous catecholamines.[2] This sympatholytic effect protects the heart from excessive stimulation.[2]
Signaling Pathway
Upon binding to the β1-adrenoceptor, a G protein-coupled receptor (GPCR), Xamoterol initiates a downstream signaling cascade.[2][7] This process involves the activation of the stimulatory G-protein (Gαs), which in turn activates the enzyme adenylyl cyclase.[2][8][9] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in increased cardiac contractility and heart rate.[2][10]
Pharmacological Properties
Pharmacodynamics
Xamoterol's partial agonism is quantified by its intrinsic activity, while its receptor affinity and potency are described by parameters such as pA2, Ki, and EC50.
Table 1: Pharmacological Profile of Xamoterol
| Parameter | Receptor | Value | Description |
|---|---|---|---|
| Receptor Selectivity (pA2) | β1-adrenoceptor | 7.4 - 7.8 | A measure of the antagonist potency of a drug.[11] |
| β2-adrenoceptor | 5.2 - 6.2 | Lower value indicates significantly less affinity for β2 receptors.[11] | |
| Binding Affinity (Ki) | β1-adrenoceptor | 118.3 nM | The inhibition constant, indicating the concentration required to occupy 50% of the receptors.[12] |
| Functional Potency (EC50) | β1-adrenoceptor | 80 nM | The concentration that produces 50% of the maximal response (cAMP generation in neonatal rat cardiomyocytes).[13] |
| Rat Right Atria | 4.67 nM | The concentration that produces 50% of the maximal response (spontaneous contraction).[13] |
| Intrinsic Activity (ISA) | β1-adrenoceptor | ~50% | Produces approximately 50% of the maximal response compared to a full agonist.[1] |
Hemodynamic Effects: In healthy volunteers at rest, intravenous Xamoterol has been shown to increase heart rate, systolic blood pressure, stroke volume, and cardiac output, demonstrating its agonist properties.[14] In patients with mild to moderate heart failure, it improves cardiac index and reduces pulmonary capillary wedge pressure at rest.[15][16] During exercise, it attenuates the increase in heart rate, showcasing its antagonist effects.[3][15]
Table 2: Hemodynamic Effects of Intravenous Xamoterol at Rest
| Parameter | Baseline (Mean ± SEM) | Post-Xamoterol (Mean ± SEM) | Study Population |
|---|---|---|---|
| Heart Rate (beats/min) | 61 ± 3 | 68 ± 3 | Healthy Volunteers[14] |
| Systolic Blood Pressure (mmHg) | 119 ± 3 | 138 ± 5 | Healthy Volunteers[14] |
| Cardiac Output (L/min) | 4.8 ± 0.4 | 6.6 ± 0.6 | Healthy Volunteers[14] |
| Stroke Volume (ml) | 88 ± 6 | 104 ± 10 | Healthy Volunteers[14] |
| Pulmonary Capillary Wedge Pressure (mmHg) | - | ↓ by 39% (p=0.0001) | Patients with Heart Failure[15] |
| Cardiac Index (L/min/m²) | - | ↑ by 7% (p=0.0084) | Patients with Heart Failure[15] |
Pharmacokinetics
The pharmacokinetic profile of Xamoterol has been studied in both healthy volunteers and patients with chronic heart failure. It is characterized by low oral bioavailability.
Table 3: Pharmacokinetic Parameters of Xamoterol
| Parameter | Value (Healthy Volunteers) | Value (Heart Failure Patients) |
|---|---|---|
| Absolute Oral Bioavailability | 5%[17] | 5.9%[18] |
| Peak Plasma Concentration (Tmax) after Oral Tablet | ~2 hours[17] | 1 - 2.5 hours[18] |
| Elimination Half-life (Intravenous) | 7.7 hours[17] | 7.4 ± 0.4 hours[18] |
| Elimination Half-life (Oral) | 16 hours[17] | 16 ± 2 hours[18] |
| Total Body Clearance (Intravenous) | 224 ml/min[17] | 228 ± 30 ml/min[18] |
| Volume of Distribution (Vss) (Intravenous) | 48 L[17] | 56 ± 9 L[18] |
| Urinary Recovery (Unchanged, after IV) | 62% | 72.5 ± 4.3% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of β1-adrenoceptor partial agonists like Xamoterol.
β1-Adrenoceptor Radioligand Binding Assay
This assay quantifies the affinity of a compound for the β1-adrenoceptor by measuring the displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Isolate crude cell membranes from a source expressing β1-adrenoceptors (e.g., heart tissue, CHO cells).[19][20] This involves cell lysis followed by differential centrifugation to pellet the membranes.[8]
-
Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand like [3H]-DHA), non-specific binding (membranes + radioligand + excess unlabeled antagonist like propranolol), and competition binding (membranes + radioligand + varying concentrations of Xamoterol).[19][20]
-
Incubation: Incubate the plates at 37°C with gentle agitation to allow the binding to reach equilibrium.[20]
-
Separation: Rapidly separate bound and free radioligand via vacuum filtration through GF/B filter plates.[20]
-
Quantification: After drying the filter plates, add scintillation fluid and quantify the radioactivity using a scintillation counter.[20]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of Xamoterol to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase (AC) Activity Assay
This functional assay measures the ability of Xamoterol to stimulate the production of cAMP.
Methodology:
-
Cell/Membrane Preparation: Prepare cell membranes or use whole cells expressing the β1-adrenoceptor.[8][21]
-
Assay Buffer Preparation: Prepare an assay buffer containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system, and IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Initiation: Add the cell/membrane preparation to wells containing the assay buffer and varying concentrations of Xamoterol (or a full agonist like Isoproterenol for comparison).[8]
-
Incubation: Incubate the reaction at 30°C or 37°C for a defined period (e.g., 10-30 minutes).[8]
-
Termination: Stop the reaction by adding a stop solution or lysis buffer as per the detection kit instructions.[8]
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method, such as ELISA, HTRF, or a capillary electrophoresis-based assay.[8][21][22]
-
Data Analysis: Plot the cAMP concentration against the log concentration of Xamoterol to generate a dose-response curve and determine the EC50 and maximal response (Emax).
In Vivo Hemodynamic Assessment (Canine Model)
In vivo studies are essential to understand the systemic cardiovascular effects of Xamoterol. Conscious, chronically-instrumented dogs are a common model.[23][24]
Methodology:
-
Animal Preparation & Instrumentation: Anesthetize the animals (e.g., with isoflurane) for the sterile surgical implantation of radiotelemetry devices to measure blood pressure and heart rate.[23][25] For more detailed studies, catheters can be placed in arteries (e.g., carotid, femoral) and veins for direct pressure measurement and drug administration.[25][26] Doppler flow probes can be implanted to measure blood flow and cardiac output.[23]
-
Recovery: Allow the animals a sufficient recovery period (e.g., 10 days) after surgery.[23]
-
Drug Administration: Administer Xamoterol via the appropriate route (e.g., intravenous infusion or oral gavage).[15][24]
-
Hemodynamic Monitoring: Continuously record cardiovascular parameters, including heart rate, systolic/diastolic/mean arterial pressure, and cardiac output, in conscious, freely-moving animals.[23]
-
Data Analysis: Analyze the collected data to determine the dose-dependent effects of Xamoterol on hemodynamic parameters over time. Compare resting values with those obtained during controlled exercise (e.g., on a treadmill) to assess both agonist and antagonist properties.
Clinical Efficacy and Safety
Mild to Moderate Heart Failure
Clinical trials in patients with mild to moderate heart failure (NYHA Class II-III) have generally shown positive outcomes with Xamoterol treatment.
Table 4: Summary of Clinical Trial Outcomes in Mild to Moderate Heart Failure
| Study | N | Treatment | Duration | Key Findings |
|---|---|---|---|---|
| U.K. Xamoterol Study Group (1989) | 240 | Xamoterol vs. Placebo | 3 months | Mean exercise duration increased by 19% with Xamoterol vs. 7% with placebo.[27] |
| Significant improvement in breathlessness.[27] | ||||
| European 'Corwin' Group (1990) | 425 | Xamoterol vs. Placebo | - | Xamoterol improved exercise capacity, clinical signs, and symptoms as monotherapy.[28] |
| Multicentre European Study | >1000 | Xamoterol (200mg BID) vs. Digoxin (B3395198) vs. Placebo | 3 months | Exercise capacity improved by 37% with Xamoterol vs. 18% with placebo.[5] |
| | | | | Xamoterol improved exercise capacity more than digoxin (33% vs 17%).[5] |
These studies suggest that Xamoterol can improve exercise capacity and reduce symptoms in patients with less severe heart failure.[3][5]
Severe Heart Failure
In contrast to its benefits in milder disease, a key clinical trial in patients with severe heart failure yielded concerning results.
Table 5: Summary of The Xamoterol in Severe Heart Failure Study
| Parameter | Details |
|---|---|
| Study Population | 516 patients with NYHA Class III (75%) and IV (25%) heart failure, already on diuretics and ACE inhibitors.[6][29] |
| Treatment | Xamoterol (200 mg BID) vs. Placebo.[6] |
| Duration | 13 weeks.[6] |
| Efficacy Outcomes | No significant difference in exercise duration or total work done.[6] |
| Improvement in patient-reported breathlessness.[6] | |
| Safety Outcome (Mortality) | Increased mortality in the Xamoterol group.[6][29] |
| | 32 deaths (9.1%) in the Xamoterol group vs. 6 deaths (3.7%) in the placebo group within 100 days (p=0.02).[6][29] |
Conclusion
This compound is a well-characterized β1-adrenoceptor selective partial agonist. Its unique pharmacological profile, conferring agonist activity at low sympathetic tone and antagonist activity at high sympathetic tone, provides a clear mechanism for modulating cardiac function. While it has demonstrated efficacy in improving symptoms and exercise tolerance in mild to moderate heart failure, its use is contraindicated in severe heart failure due to an observed increase in mortality. The detailed experimental protocols and compiled data presented in this guide offer a valuable resource for researchers and professionals in the field of cardiovascular drug development.
References
- 1. Xamoterol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 3. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. The cardiovascular effects of xamoterol, a beta 1-adrenoceptor partial agonist, in healthy volunteers at rest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Hemodynamic and humoral changes following intravenous administration of xamoterol in patients with heart failure and coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute and chronic hemodynamic effects of xamoterol in mild to moderate congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of xamoterol after intravenous and oral administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of xamoterol after intravenous and oral administration to patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. A CE assay for the detection of agonist-stimulated adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of 8 hemodynamic conditions on direct blood pressure values obtained simultaneously from the carotid, femoral and dorsal pedal arteries in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vivo Study of Microcirculation in Canine Myocardium Using the IVIM Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Xamoterol monotherapy in heart failure. The European 'Corwin' Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
The Rise and Fall of a Cardiotonic Agent: A Technical History of Xamoterol Hemifumarate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Xamoterol (B1682282) Hemifumarate, developed by Imperial Chemical Industries (ICI) under the code name ICI 118,587 and later marketed as Corwin, emerged in the 1980s as a novel therapeutic agent for the management of mild to moderate heart failure. Classified as a selective β1-adrenoceptor partial agonist, its unique pharmacological profile offered the promise of cardiac support without the detrimental effects of excessive sympathetic stimulation. This technical guide provides a comprehensive overview of the discovery, development, and eventual clinical re-evaluation of Xamoterol. It details the key experimental methodologies employed to elucidate its mechanism of action, presents a summary of its pharmacokinetic and clinical trial data, and illustrates the core signaling pathways and experimental workflows. While initially showing promise, the trajectory of Xamoterol serves as a critical case study in cardiovascular drug development, highlighting the complex interplay between nuanced pharmacology and clinical outcomes in heart failure.
Discovery and Development
Xamoterol was synthesized and developed by ICI Pharmaceuticals in the United Kingdom.[1] It was identified as a selective partial agonist of the β1-adrenergic receptor, a novel approach at the time for the treatment of heart failure.[2] The rationale was to provide modest cardiac stimulation at rest while attenuating the excessive, and ultimately damaging, sympathetic drive experienced during exercise in heart failure patients.[2] Marketed under the brand name Corwin, it was introduced for the treatment of mild to moderate chronic heart failure.[1]
Mechanism of Action
Xamoterol is a potent and selective β1-adrenoceptor partial agonist.[2] Its mechanism of action is centered on its dual properties of agonist and antagonist activity at the β1-adrenergic receptor, contingent on the level of sympathetic tone.
-
At Rest (Low Sympathetic Tone): In conditions of low catecholamine levels, Xamoterol acts as an agonist, providing a modest increase in heart rate and myocardial contractility. This intrinsic sympathomimetic activity (ISA) helps to improve cardiac output.
-
During Exercise (High Sympathetic Tone): When endogenous catecholamine levels are high, Xamoterol competes with these full agonists for the β1-receptor. Due to its lower intrinsic activity, it effectively acts as an antagonist, preventing the excessive tachycardia and increased myocardial oxygen demand that can be detrimental in the failing heart.
This modulatory effect on the sympathetic control of the heart was the cornerstone of its therapeutic concept.
Signaling Pathway
The interaction of Xamoterol with the β1-adrenergic receptor initiates a well-characterized signaling cascade. As a partial agonist, it stimulates this pathway to a lesser degree than full agonists like norepinephrine (B1679862).
Experimental Protocols
The pharmacological profile of Xamoterol was established through a series of in vitro and in vivo experiments. The following are representative protocols for key assays.
Radioligand Binding Assay for Receptor Affinity (Ki) and Selectivity
This assay determines the affinity of Xamoterol for β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Myocardial tissue (e.g., from feline ventricle) is homogenized and centrifuged to isolate the cell membrane fraction containing the adrenergic receptors.[2]
-
Incubation: The membranes are incubated with a specific radioligand for the target receptor (e.g., --INVALID-LINK---bisoprolol for β1-receptors or [3H]ICI 118,551 for β2-receptors) and varying concentrations of unlabeled Xamoterol.[2]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[3]
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.[3]
-
Data Analysis: The data are used to construct a competition binding curve, from which the IC50 (the concentration of Xamoterol that inhibits 50% of radioligand binding) is determined. The Ki (dissociation constant) is then calculated using the Cheng-Prusoff equation. The ratio of Ki values for β2 and β1 receptors indicates the selectivity of Xamoterol.
Functional Assay for Intrinsic Sympathomimetic Activity (ISA)
This assay measures the ability of Xamoterol to stimulate a biological response, typically by measuring the production of the second messenger, cyclic AMP (cAMP), or by assessing the contractility of isolated cardiac tissue.
Methodology (Isolated Papillary Muscle):
-
Tissue Preparation: Papillary muscles are dissected from the hearts of a suitable animal model (e.g., feline).[2]
-
Mounting: The muscle is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture. One end of the muscle is fixed, and the other is attached to a force transducer.
-
Stimulation: The muscle is electrically stimulated to contract at a regular frequency.
-
Drug Administration: Increasing concentrations of Xamoterol are added to the organ bath.
-
Measurement: The isometric force of contraction is recorded.
-
Data Analysis: A dose-response curve is generated, and the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal response) are determined. The Emax of Xamoterol is compared to that of a full agonist like norepinephrine to quantify its intrinsic sympathomimetic activity.[2]
Quantitative Data
Table 1: Pharmacological Parameters of Xamoterol
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | |||
| β1-adrenoceptor | ~18-fold higher affinity than for β2 | Feline ventricular membranes | [2] |
| β2-adrenoceptor | Lower affinity | Feline ventricular membranes | [2] |
| Functional Activity | |||
| Intrinsic Activity (vs. Norepinephrine) | 0.5 (force) | Feline right ventricular papillary muscle | [2] |
| 0.6 (force) | Feline left atria | [2] | |
| 0.6 (rate) | Feline right atria | [2] | |
| 0.1 - 0.2 (adenylate cyclase) | Feline ventricular membranes | [2] | |
| Selectivity | |||
| β1 vs. β2 (adenylate cyclase) | 10-20 fold higher affinity for β1 | Feline ventricular membranes | [2] |
| β1 vs. β2 (adenylate cyclase) | ~30-fold higher affinity for β1 | Human ventricular membranes | [2] |
Table 2: Pharmacokinetic Parameters of Xamoterol in Humans
| Parameter | Healthy Volunteers | Patients with Heart Failure (NYHA Class II) | Elderly Volunteers | Reference |
| Intravenous Administration | ||||
| Elimination Half-life (t½) | 7.7 h | 7.4 ± 0.4 h | - | [4][5] |
| Total Body Clearance | 224 ml/min | 228 ± 30 ml/min | - | [4][5] |
| Volume of Distribution (Vss) | 48 L | 56 ± 9 L | - | [4][5] |
| Unchanged in Urine | 62% | 72.5 ± 4.3% | - | [4][5] |
| Oral Administration | ||||
| Absolute Bioavailability | 5% | 5.9% | - | [4][5] |
| Time to Peak Concentration (Tmax) | ~2 h (tablet), ~1.4 h (solution) | 1 - 2.5 h | 2.1 ± 0.2 h | [4][5][6] |
| Apparent Elimination Half-life (t½) | 16 h | 16 ± 2 h | 27.0 ± 2.8 h | [4][5][6] |
Clinical Trials and Outcomes
The clinical development of Xamoterol was marked by initial success in patients with mild to moderate heart failure, followed by a significant setback in a trial involving patients with severe heart failure.
Studies in Mild to Moderate Heart Failure (NYHA Class II-III)
Multiple studies demonstrated that Xamoterol improved symptoms and exercise capacity in patients with mild to moderate heart failure.
-
A large European multicenter study involving over 1000 patients showed that Xamoterol (200 mg twice daily) for 3 months resulted in a 37% improvement in exercise capacity compared to an 18% improvement in the placebo group.[1]
-
In a subset of this study, Xamoterol produced a significantly greater improvement in exercise capacity than digoxin (B3395198) (33% vs. 17%).[1]
-
The UK Xamoterol Study Group found that in 240 patients, mean exercise duration increased by 19% with Xamoterol compared to 7% with placebo over 3 months.[7]
Table 3: Summary of Key Clinical Trial Results in Mild to Moderate Heart Failure
| Study | Patient Population | Treatment Arms | Key Findings | Reference |
| European Multicentre Study | >1000 patients (mild-moderate HF) | Xamoterol (200 mg bid), Digoxin (0.125 mg bid), Placebo | Xamoterol improved exercise capacity by 37% vs. 18% for placebo. | [1] |
| UK Xamoterol Study Group | 240 patients (mild-moderate HF) | Xamoterol, Placebo | Xamoterol increased mean exercise duration by 19% vs. 7% for placebo. | [7] |
| Digoxin Comparison Study | 19 patients (NYHA Class II-III) | Xamoterol, Digoxin | No significant difference in exercise duration increase (17% for Xamoterol, 27% for Digoxin). | [8] |
| Long-term Hemodynamic Study | 30 patients (mild-moderate HF) | Xamoterol (IV and chronic oral) | Improved resting cardiac index and stroke volume; reduced exercise heart rate. No tachyphylaxis over 6 months. | [9] |
The Xamoterol in Severe Heart Failure Study
A pivotal trial investigated the effects of Xamoterol in 516 patients with severe heart failure (NYHA Class III-IV).[10] This study had a profound impact on the clinical use of Xamoterol.
-
Primary Outcome: There was no significant difference in exercise duration or total work done between the Xamoterol and placebo groups.
-
Mortality: A significantly higher mortality rate was observed in the Xamoterol group. Within 100 days of randomization, 9.1% of patients in the Xamoterol group died compared to 3.7% in the placebo group (p = 0.02).[10]
The increased mortality was attributed to the potential for arrhythmogenic effects and the possibility that even partial β-agonism could be detrimental in patients with severe heart failure and high sympathetic drive, where the antagonist effects might not be sufficient to counteract the underlying pathology.
Table 4: Xamoterol in Severe Heart Failure Study (NYHA Class III-IV)
| Parameter | Xamoterol (n=352) | Placebo (n=164) | p-value | Reference |
| Patient Population | 516 patients (NYHA Class III-IV) | [10][11] | ||
| Treatment Duration | 13 weeks | [10] | ||
| Mortality (within 100 days) | 9.1% (32 deaths) | 3.7% (6 deaths) | 0.02 | [10][11] |
| Exercise Duration | No significant difference | No significant difference | NS | [10] |
Conclusion
The discovery and development of Xamoterol Hemifumarate represent a significant chapter in the history of cardiovascular pharmacology. It was a pioneering effort to modulate the sympathetic nervous system in heart failure through the novel mechanism of β1-selective partial agonism. While preclinical and early clinical studies in mild to moderate heart failure were promising, the starkly negative results in severe heart failure underscored the complex and delicate balance of neurohormonal regulation in advanced cardiac disease. The story of Xamoterol serves as a crucial lesson in drug development, emphasizing the importance of patient stratification and the potential for a drug's mechanism of action to yield dichotomous outcomes in different stages of a disease. For researchers and drug development professionals, the in-depth technical understanding of Xamoterol's journey from a promising therapeutic to a cautionary tale provides invaluable insights into the challenges and intricacies of developing treatments for heart failure.
References
- 1. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Pharmacokinetics of xamoterol after intravenous and oral administration to volunteers [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of xamoterol after intravenous and oral administration to patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of age and cardiac failure on xamoterol pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Digoxin and xamoterol in patients with moderate chronic heart failure. A double-blind, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute and chronic hemodynamic effects of xamoterol in mild to moderate congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
A Comprehensive Technical Guide to the Physicochemical Properties of Xamoterol Hemifumarate for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of Xamoterol Hemifumarate, a selective β1-adrenoceptor partial agonist. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and scientific investigation, offering structured data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid. Its fundamental physicochemical characteristics are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value | Source(s) |
| Chemical Name | N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-morpholine-4-carboxamide, (E)-2-butenedioate (2:1) | [1][2] |
| Synonyms | ICI 118,587, Corwin, Carwin | [1][3][4][5] |
| CAS Number | 73210-73-8 | [1][6] |
| Molecular Formula | C₁₆H₂₅N₃O₅ · 0.5C₄H₄O₄ | [1][6] |
| Molecular Weight | 397.43 g/mol | [6][7] |
| Melting Point | 168-169°C (with decomposition) | |
| Solubility | Soluble in water (to 50 mM) and DMSO (to 100 mM).[1][6] | [1][6] |
| pKa (Predicted) | Strongest Acidic: 9.95, Strongest Basic: 8.76 | [8] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥97% (by HPLC) | [2][6] |
| Storage | Store at room temperature. | [6] |
Mechanism of Action and Signaling Pathway
Xamoterol is a selective β1-adrenoceptor partial agonist with intrinsic sympathomimetic activity (ISA)[9][10][11]. This means it can act as both an agonist and an antagonist at the β1-adrenergic receptor, depending on the level of sympathetic tone. At rest, it provides a low level of receptor stimulation, while during periods of high sympathetic activity (e.g., exercise), it competes with endogenous catecholamines like norepinephrine, thereby acting as a functional antagonist[10].
The binding of Xamoterol to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets within cardiac myocytes, leading to an increase in heart rate and contractility[9].
Experimental Protocols
This section details the methodologies for determining the key physicochemical and pharmacological properties of this compound.
Determination of pKa
The ionization constant (pKa) is a critical parameter influencing a drug's solubility, absorption, and distribution. While specific experimentally determined pKa values for this compound were not found in the reviewed literature, the following are standard protocols for its determination.
This is a highly accurate method for pKa determination.
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the titration curve.
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) if solubility is a concern.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Place a known volume of the this compound solution in a beaker with a magnetic stirrer.
-
Incrementally add the titrant (acid or base) and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point.
-
This method is suitable for compounds with a chromophore whose absorbance changes with ionization state.
Principle: The absorbance of a series of buffered solutions of the compound is measured at a specific wavelength where the ionized and un-ionized forms have different molar absorptivities. The pKa is calculated from the change in absorbance as a function of pH.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound.
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
-
Measurement:
-
Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.
-
Measure the UV-Vis spectrum of each solution to identify an analytical wavelength with a significant difference in absorbance between the acidic and basic forms.
-
Measure the absorbance of each solution at the selected analytical wavelength.
-
-
Data Analysis:
-
Plot absorbance versus pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
-
Determination of Solubility
The "shake-flask" method is the gold standard for determining equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Protocol:
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing the desired solvent (e.g., water, phosphate-buffered saline).
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for assessing the purity of pharmaceutical compounds. While a specific validated method for this compound was not found, a general method for a similar compound, Formoterol (B127741) Fumarate (B1241708), can be adapted[12][13][14][15].
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The separated components are detected and quantified by a UV detector.
Exemplary Protocol (based on similar compounds):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Crystal Structure Analysis by X-ray Powder Diffraction (XRPD)
XRPD is a non-destructive technique used to analyze the crystalline structure of a solid material.
Principle: A powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the material at specific angles, producing a unique diffraction pattern that is characteristic of the crystal structure.
Protocol:
-
Sample Preparation:
-
Gently grind a small amount of this compound into a fine, uniform powder using a mortar and pestle.
-
Mount the powder on a sample holder.
-
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Collect the diffraction pattern over a specified range of 2θ angles.
-
-
Data Analysis:
-
The resulting diffractogram (a plot of intensity versus 2θ) can be used to identify the crystalline form and assess its purity.
-
Determination of Intrinsic Sympathomimetic Activity (ISA)
The partial agonist activity of Xamoterol can be assessed both in vivo and in vitro.
Principle: The pithed rat model is used to eliminate central nervous system influences on the cardiovascular system, allowing for the direct assessment of a drug's effect on the heart.
Protocol:
-
Animal Preparation:
-
Anesthetize rats and insert a pithing rod through the orbit and foramen magnum (B12768669) to destroy the central nervous system.
-
Artificially respire the animals.
-
Cannulate a carotid artery to measure blood pressure and heart rate.
-
Administer a ganglionic blocker to prevent reflex sympathetic and parasympathetic activity.
-
-
Drug Administration:
-
Administer increasing doses of this compound intravenously.
-
-
Measurement:
-
Record the changes in heart rate at each dose level. An increase in heart rate in this model indicates intrinsic sympathomimetic activity.
-
Principle: The ability of Xamoterol to stimulate the production of cAMP in cardiac cells is a direct measure of its agonist activity at the β1-adrenergic receptor.
Protocol:
-
Cell Culture:
-
Culture neonatal rat ventricular myocytes.
-
-
cAMP Assay:
-
Treat the cells with varying concentrations of this compound.
-
After a specified incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the Xamoterol concentration to generate a dose-response curve and determine the EC₅₀ value.
-
This technical guide provides a foundational understanding of the physicochemical properties of this compound for research and development purposes. For further, more specific applications, it is recommended to consult the primary literature and perform in-house validation of all analytical methods.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Xamoterol | C16H25N3O5 | CID 155774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. ajpaonline.com [ajpaonline.com]
Xamoterol Hemifumarate CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Xamoterol (B1682282) Hemifumarate, a selective β1-adrenoceptor partial agonist. It covers the fundamental chemical properties, including its CAS number and detailed chemical structure. The guide delves into the molecule's mechanism of action, outlining the key signaling pathways it modulates. Furthermore, it presents a compilation of in vitro and in vivo pharmacological data, alongside pharmacokinetic parameters from various preclinical and clinical studies. Detailed experimental methodologies for key assays are provided to facilitate the replication and extension of these findings.
Chemical Identity and Structure
Xamoterol Hemifumarate is the hemifumarate salt of Xamoterol.
-
Chemical Name: N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-4-morpholinecarboxamide, (E)-2-butenedioate (2:1)
-
CAS Number: 73210-73-8
-
Molecular Formula: C₁₆H₂₅N₃O₅ · 0.5(C₄H₄O₄)
-
Molecular Weight: 397.43 g/mol
Chemical Structure:
Figure 1: Chemical structure of this compound.
Mechanism of Action
Xamoterol is a potent and selective partial agonist of the β1-adrenergic receptor.[1][2] Its mechanism of action is characterized by its ability to elicit a submaximal response at the β1-adrenoceptor compared to full agonists like isoprenaline. This intrinsic sympathomimetic activity (ISA) is approximately 50% of the maximum response.[2]
At the molecular level, binding of Xamoterol to the β1-adrenoceptor, a Gs protein-coupled receptor (GPCR), initiates a conformational change in the receptor. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets within cardiac myocytes. This signaling cascade results in an increased influx of calcium ions, leading to enhanced myocardial contractility and heart rate.
Due to its partial agonist nature, Xamoterol's effect is dependent on the prevailing sympathetic tone. In states of low sympathetic activity (e.g., at rest), it acts as an agonist, increasing heart rate and contractility. Conversely, in situations of high sympathetic activity (e.g., during exercise), it acts as a functional antagonist by competing with endogenous catecholamines (norepinephrine and epinephrine) for receptor binding, thereby attenuating an excessive rise in heart rate.
Signaling Pathway Diagram
References
A Technical Guide to the Intrinsic Sympathomimetic Activity of Xamoterol Hemifumarate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xamoterol (B1682282) is a selective β1-adrenoceptor partial agonist possessing significant Intrinsic Sympathomimetic Activity (ISA). This property allows it to function dually: as a mild cardiac stimulant under conditions of low sympathetic tone (e.g., at rest) and as a competitive antagonist when sympathetic activity is high (e.g., during exercise). This guide provides an in-depth analysis of the molecular mechanisms, pharmacological profile, and experimental validation of Xamoterol's ISA. Quantitative data from key studies are presented, along with detailed experimental protocols and visualizations of the underlying signaling pathways and workflows.
Molecular Mechanism of Action
Xamoterol exerts its effects by binding to β1-adrenergic receptors, which are predominantly located in cardiac tissue. Unlike full agonists (e.g., norepinephrine, isoproterenol) that elicit a maximal receptor response, or antagonists that block the receptor entirely, Xamoterol as a partial agonist produces a submaximal response even at full receptor occupancy.[1][2] Its ISA is quantified to be approximately 43-50% of that of a full agonist.[3][4][5][6]
This partial agonism is the foundation of its clinical utility. At rest, when endogenous catecholamine levels are low, Xamoterol provides a moderate level of receptor stimulation, leading to a gentle increase in myocardial contractility and heart rate.[4][6][7] Conversely, during periods of high sympathetic drive, such as physical exertion or stress, high concentrations of endogenous catecholamines compete for receptor binding. In this scenario, Xamoterol occupies the β1-receptors and prevents the more potent endogenous ligands from binding, thereby acting as an antagonist and protecting the myocardium from excessive stimulation.[1][4][6]
The β1-Adrenergic Signaling Pathway
The binding of Xamoterol to the β1-adrenoceptor initiates a G-protein-coupled signaling cascade. This interaction activates the stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[1] Adenylyl cyclase catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including L-type calcium channels and phospholamban, ultimately resulting in increased heart rate (chronotropy) and contractility (inotropy).[1] Xamoterol's partial agonism means it drives this pathway less efficiently than a full agonist.[8]
References
- 1. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 2. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol - Wikipedia [en.wikipedia.org]
- 4. Effects of xamoterol on resting and exercise haemodynamics in patients with chronic heart failure [pubmed.ncbi.nlm.nih.gov]
- 5. The xamoterol experience in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of xamoterol on resting and exercise haemodynamics in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of Xamoterol Hemifumarate on Cyclic AMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xamoterol (B1682282) hemifumarate, a selective β1-adrenoceptor partial agonist, exerts a nuanced effect on intracellular cyclic AMP (cAMP) levels, underpinning its therapeutic potential and complex pharmacological profile. This technical guide provides an in-depth exploration of the molecular mechanisms by which xamoterol modulates the cAMP signaling cascade. It summarizes the available quantitative data, details relevant experimental protocols for cAMP measurement, and presents visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Cyclic AMP is a ubiquitous second messenger pivotal in cellular signal transduction, particularly in the cardiovascular system. Its synthesis is catalyzed by adenylyl cyclase upon the activation of G-protein coupled receptors (GPCRs), such as the β-adrenergic receptors. Xamoterol, as a partial agonist at the β1-adrenoceptor, demonstrates a dual action: it can elicit a submaximal increase in cAMP in the absence of a full agonist and competitively antagonize the effects of full agonists like isoproterenol (B85558) at higher concentrations. This intrinsic sympathomimetic activity (ISA) allows for a modulatory effect on cardiac function, providing a rationale for its investigation in cardiovascular diseases. Understanding the precise quantitative relationship between xamoterol concentration and cAMP levels is crucial for elucidating its mechanism of action and optimizing its therapeutic application.
Mechanism of Action: The β1-Adrenergic Receptor-cAMP Signaling Pathway
Xamoterol selectively binds to β1-adrenergic receptors, which are predominantly expressed in cardiac tissue. This interaction initiates a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs). The activated α-subunit of the Gs protein (Gαs) subsequently binds to and activates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cAMP. The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating cardiac myocyte contractility and heart rate.
The Pharmacodynamics of Xamoterol Hemifumarate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol (B1682282) hemifumarate is a selective β1-adrenoceptor partial agonist with intrinsic sympathomimetic activity (ISA).[1] This unique pharmacological profile allows it to act as an agonist when sympathetic tone is low and as an antagonist when sympathetic activity is high.[2] This dual activity has been the basis for its investigation in cardiovascular conditions, particularly heart failure. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of xamoterol, focusing on quantitative data from various animal models, detailed experimental protocols, and the underlying signaling pathways.
Core Pharmacodynamic Properties
Xamoterol's primary mechanism of action is its partial agonism at the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue.[1][3] Unlike full agonists that elicit a maximal response, xamoterol produces a submaximal response even at full receptor occupancy.[2] This results in a modulatory effect on cardiac function.
Signaling Pathway
At a molecular level, the binding of xamoterol to the β1-adrenoceptor initiates a downstream signaling cascade. This process is crucial for understanding its effects on cardiac myocytes.
Quantitative Pharmacodynamic Data in Preclinical Models
The following tables summarize the key quantitative findings from preclinical studies of xamoterol in various animal models.
Table 1: Effects of Xamoterol on Heart Rate in Rats
| Animal Model | Condition | Xamoterol Dose (µg/kg) | Change in Heart Rate | Reference |
| Pithed Sprague-Dawley Rats | Catecholamine-depleted | ED50 = 5 | Dose-dependent increase | [4] |
| Pithed Spontaneously Hypertensive Heart Failure (SHHF) Rats | Catecholamine-depleted | ED50 = 6 | Dose-dependent increase | [4] |
| Pithed Rats | Sympathetic nerve-stimulated | - | Dose-dependent decrease | [4] |
Table 2: Hemodynamic Effects of Xamoterol in Anesthetized Dogs
| Parameter | Condition | Xamoterol Dose (µg/kg, i.v.) | Percentage Change | Reference |
| Max LV dP/dt | Acute Coronary Occlusion | 350 | +62% | [5] |
| Aortic Flow (AOF) | Acute Coronary Occlusion | 350 | +52% | [5] |
| LV End-Diastolic Pressure (EDP) | Acute Coronary Occlusion | 350 | Decrease | [5] |
| Heart Rate (HR) | Acute Coronary Occlusion | 350 | No significant change | [5] |
| % Wall Thickening (Non-ischemic zone) | Acute Coronary Occlusion | 350 | +48.7% (from 23.6 to 35.1) | [5] |
| % Wall Thickening (Marginal zone) | Acute Coronary Occlusion | 350 | +140% (from 5.0 to 12.0) | [5] |
| % Wall Thickening (Ischemic zone) | Acute Coronary Occlusion | 350 | No significant change | [5] |
| Myocardial pH (Ischemic) | Partial Coronary Occlusion | 30 | Increase | [6] |
| Myocardial pH (Ischemic) | Partial Coronary Occlusion | 70 | Increase | [6] |
| Myocardial pH (Ischemic) | Partial Coronary Occlusion | 200 | No increase | [6] |
Detailed Experimental Protocols
Pithed Rat Model for Cardiovascular Studies
The pithed rat model is a classic preparation used to study the direct effects of drugs on the cardiovascular system, devoid of central nervous system and reflex influences.[7][8]
Protocol Steps:
-
Anesthesia: Rats are anesthetized, typically with an inhalant anesthetic like isoflurane, to permit the initial surgical procedures.
-
Tracheotomy and Ventilation: A tracheotomy is performed, and the trachea is cannulated to allow for artificial ventilation, which is necessary after the destruction of the respiratory centers in the brainstem.[7]
-
Pithing: A stainless-steel rod is inserted through an orbit and the foramen magnum (B12768669) into the vertebral canal to destroy the brain and spinal cord.[8] This eliminates central and reflex control of the cardiovascular system.
-
Vascular Access: The carotid artery is cannulated for continuous blood pressure monitoring, from which heart rate is derived. The jugular vein is cannulated for intravenous drug administration.
-
Drug Administration and Monitoring: Xamoterol is administered intravenously, and the dose-dependent effects on heart rate and blood pressure are recorded.
Anesthetized Dog Model of Acute Myocardial Ischemia
This model is used to evaluate the effects of drugs on myocardial function in the context of ischemia and reperfusion.
Protocol Steps:
-
Anesthesia and Ventilation: Dogs are anesthetized, commonly with intravenous sodium pentobarbital (B6593769), and mechanically ventilated.[9]
-
Surgical Preparation: A left thoracotomy is performed to expose the heart. Catheters are placed in the left ventricle and aorta for pressure and flow measurements.
-
Sonomicrometry: Pairs of ultrasonic crystals are implanted in the sub-endocardium and sub-epicardium of the left ventricular free wall in the anticipated ischemic, border, and normal zones.[2][4] The distance between these crystals is measured to calculate regional myocardial wall thickening, an index of regional contractility.
-
Myocardial Ischemia: A hydraulic occluder or ligature is placed around a coronary artery (e.g., the left anterior descending or circumflex artery) to induce a period of controlled ischemia.[5]
-
Drug Administration and Data Collection: Following the ischemic period and reperfusion, xamoterol is administered intravenously. Hemodynamic parameters and regional wall thickening are continuously recorded to assess the drug's effects.[5]
Conclusion
Preclinical studies in various animal models have been instrumental in characterizing the pharmacodynamic profile of xamoterol hemifumarate. The data consistently demonstrate its β1-adrenoceptor partial agonism, leading to modest positive inotropic and chronotropic effects at rest (agonist activity) and a blunting of excessive sympathetic stimulation during stress (antagonist activity). The experimental models described, such as the pithed rat and the anesthetized dog with myocardial ischemia, have provided a robust platform for quantifying these effects and elucidating the underlying mechanisms of action. This in-depth understanding of xamoterol's preclinical pharmacodynamics is essential for its continued evaluation and potential therapeutic applications.
References
- 1. The cardiovascular pharmacology of xamoterol, cicloprolol, prenalterol and pindolol in the anaesthetised dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myocardial metabolism during pentobarbital anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [researchworks.creighton.edu]
- 5. Effects of the partial beta 1-adrenergic agonist, xamoterol, on hemodynamics and regional myocardial function during acute coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of xamoterol, a beta 1-adrenoceptor partial agonist, on myocardial pH decreased by coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of prolonged pentobarbital anaesthesia on cardiac electrophysiology and inotropy of the dog heart in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Studies of Xamoterol Hemifumarate in Heart Failure: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical studies on Xamoterol (B1682282) Hemifumarate for the treatment of heart failure. Xamoterol, a β1-adrenoceptor partial agonist, was investigated for its potential to improve cardiac function by providing modest inotropic support at rest and protecting the heart from excessive sympathetic stimulation during exercise.[1][2][3] This document summarizes key quantitative data from pivotal trials, details the experimental protocols employed, and visualizes the underlying mechanisms and study designs.
Core Findings from Early Clinical Trials
Xamoterol demonstrated a capacity to improve both systolic and diastolic function in patients with mild to moderate heart failure.[1] Clinical trials revealed improvements in exercise capacity and key symptoms of heart failure, such as dyspnea and fatigue.[1][4] However, in patients with severe heart failure, xamoterol was associated with increased mortality, a critical finding that ultimately limited its clinical application in this patient population.[5][6]
Data Presentation
The following tables summarize the quantitative outcomes from key early clinical studies of xamoterol in heart failure, offering a comparative view of its effects across different patient populations and study designs.
Table 1: Efficacy of Xamoterol in Mild to Moderate Heart Failure
| Study/Parameter | Xamoterol Group | Placebo Group | Digoxin (B3395198) Group | p-value | Reference |
| European Multicentre Study | |||||
| Patient Population | n = 617 | n = 300 | n = 135 | [1][4] | |
| Treatment Duration | 3 months | 3 months | 3 months | [1][4] | |
| Improvement in Exercise Capacity | 37% | 18% | 17% | <0.05 (Xamoterol vs Digoxin) | [1][4] |
| UK Xamoterol Study Group | |||||
| Patient Population | (part of 240 total) | (part of 240 total) | N/A | [7] | |
| Treatment Duration | 3 months | 3 months | N/A | [7] | |
| Increase in Mean Exercise Duration | 19% | 7% | N/A | Significant | [7] |
| Long-Term Study | |||||
| Patient Population | (subset from 3-month trial) | N/A | N/A | [8] | |
| Treatment Duration | 12 months | N/A | N/A | [8] | |
| Sustained Improvement in Exercise Duration | 27% (at 3 months, maintained at 12 months) | N/A | N/A | [8] | |
| Ischemic Dysfunction Study | |||||
| Patient Population | n = 21 | (crossover) | N/A | [9] | |
| Treatment Duration | 4 weeks | 4 weeks | N/A | [9] | |
| Increase in Exercise Duration (seconds) | 445 to 484 | N/A | [9] | ||
| Increase in Ejection Fraction | 41.9% to 46.6% | N/A | [9] |
Table 2: Hemodynamic Effects of Xamoterol
| Parameter | Baseline | Post-Xamoterol | p-value | Study Conditions | Reference |
| Resting Heart Rate (beats/min) | 78 | 74 | <0.05 | Intravenous, 30 patients | [2][10] |
| Resting Cardiac Index (L/min/m²) | 2.5 | 2.8 | <0.001 | Intravenous, 30 patients | [2][10] |
| Resting Pulmonary Capillary Wedge Pressure | Fell by 39% | p=0.0001 | Intravenous, 30 patients | [11] | |
| Exercise Heart Rate (beats/min) | 115 | 105 | p=0.0001 | Intravenous, 30 patients | [11] |
| Exercise Pulmonary Capillary Wedge Pressure | Decreased by 11% | p=0.0003 | Intravenous, 30 patients | [11] | |
| Plasma Renin Activity (Rest) | Dropped by 18% | <0.05 | Intravenous, 30 patients | [11] | |
| Plasma Renin Activity (Exercise) | Dropped by 20% | <0.05 | Intravenous, 30 patients | [11] |
Table 3: Xamoterol in Severe Heart Failure (NYHA Class III/IV)
| Parameter | Xamoterol Group (n=352) | Placebo Group (n=164) | p-value | Reference |
| Patient Population | 516 total patients | [5][6] | ||
| Treatment Duration | 13 weeks | 13 weeks | [6] | |
| Mortality within 100 days | 9.1% (32 patients) | 3.7% (6 patients) | 0.02 | [5][6] |
| Effect on Exercise Duration | No significant difference | No significant difference | [6] |
Experimental Protocols
The early clinical investigations of xamoterol were characterized by rigorous, controlled methodologies to assess its efficacy and safety.
European Multicentre Study Programme
-
Study Design: This large program included over 1000 patients and was composed of double-blind, randomized, placebo-controlled studies.[1][4] A subset of patients was also compared with digoxin.[1][4]
-
Patient Population: Patients with mild to moderate heart failure were enrolled.[1]
-
Treatment Regimen: Xamoterol was administered at a dose of 200 mg twice daily.[1][4] Digoxin was given at 0.125 mg twice daily.[1][4] The treatment duration was 3 months.[1][4]
-
Efficacy Assessment: The primary endpoints were exercise capacity and symptoms of heart failure, which were measured using visual analogue scales and Likert scores.[1][4]
UK Xamoterol Study Group
-
Study Design: A multicentre, double-blind, randomized, parallel-group study.[7]
-
Patient Population: 240 patients with mild to moderate heart failure were enrolled.[7] At entry, 62% of patients were receiving diuretics, 32% were taking nitrates, and 14% were on digoxin for atrial fibrillation.[7]
-
Methodology: Assessments were conducted after a 1-week placebo run-in and after 3 months of treatment with either xamoterol or placebo.[7] Efficacy was evaluated using a progressive treadmill exercise protocol.[7]
Xamoterol in Severe Heart Failure Study
-
Study Design: A double-blind, between-group comparison.[6]
-
Patient Population: 516 patients with New York Heart Association (NYHA) class III (75%) and IV (25%) heart failure who were already being treated with diuretics and ACE inhibitors.[5][6]
-
Exclusion Criteria: Included women of childbearing age, recent myocardial infarction (within 8 weeks), and concurrent use of other beta-receptor agonists or antagonists.[5]
-
Treatment Regimen: Xamoterol was administered at 200 mg twice daily for 13 weeks.[6]
-
Primary Endpoint: Exercise duration.[5]
-
Secondary Endpoints: Symptoms of heart failure, arrhythmia, and adverse events.[5]
Visualizations
Signaling Pathway of Xamoterol
Caption: Signaling pathway of Xamoterol at the β1-adrenergic receptor.
Experimental Workflow of a Representative Clinical Trial
Caption: Generalized workflow of early Xamoterol clinical trials.
Logical Relationship of Xamoterol's Dual Action
Caption: Dual agonist/antagonist action of Xamoterol.
References
- 1. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of xamoterol on resting and exercise haemodynamics in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
- 6. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in exercise tolerance and resting haemodynamics during long-term treatment of heart failure with xamoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of xamoterol, a beta 1 adrenoceptor partial agonist, in patients with ischaemic dysfunction of the left ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of xamoterol on resting and exercise haemodynamics in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Hemodynamic and humoral changes following intravenous administration of xamoterol in patients with heart failure and coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Agonist-Antagonist Profile of Xamoterol Hemifumarate: A Technical Guide to its Modulation of Sympathetic Tone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xamoterol (B1682282) Hemifumarate is a selective β1-adrenoceptor partial agonist characterized by its unique pharmacological profile of exhibiting both sympathomimetic and sympatholytic effects. This dual activity is contingent on the prevailing level of sympathetic tone. At rest or in states of low sympathetic activity, Xamoterol acts as an agonist, providing modest cardiac stimulation. Conversely, during exercise or in conditions of high sympathetic drive, it functions as an antagonist, attenuating excessive cardiac stimulation. This technical guide provides an in-depth analysis of Xamoterol's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The sympathetic nervous system plays a crucial role in the regulation of cardiovascular function, primarily through the actions of catecholamines on adrenergic receptors. In pathophysiological states such as chronic heart failure, sustained sympathetic activation can become maladaptive, leading to detrimental effects on the heart. Xamoterol Hemifumarate was developed as a therapeutic agent to modulate this sympathetic control. As a β1-adrenoceptor partial agonist with significant intrinsic sympathomimetic activity (ISA), it offers a nuanced approach to treatment by providing cardiac support at rest without the deleterious effects of excessive stimulation during physical activity.[1][2] This document will explore the core pharmacodynamic properties of Xamoterol, its interaction with the β1-adrenoceptor signaling cascade, and the methodologies used to characterize its unique effects.
Pharmacodynamic Profile of Xamoterol
Xamoterol's interaction with β-adrenoceptors is characterized by its selectivity for the β1 subtype and its partial agonist nature. This means that while it binds to the receptor, it elicits a submaximal response compared to a full agonist like norepinephrine (B1679862).
Receptor Binding Affinity and Selectivity
Xamoterol demonstrates a significantly higher affinity for β1-adrenoceptors compared to β2-adrenoceptors.[3] This selectivity is crucial for its targeted cardiac effects, minimizing off-target effects such as vasodilation or bronchodilation that are mediated by β2-adrenoceptors.
Table 1: Receptor Binding Affinity of Xamoterol
| Receptor Subtype | Radioligand | Tissue Source | Affinity (Ki) | Reference |
| β1-adrenoceptor | --INVALID-LINK---bisoprolol | Feline Ventricle | High (specific value not stated, but 18-fold higher than for β2) | [3] |
| β2-adrenoceptor | [3H]ICI 118,551 | Feline Ventricle | Low | [3] |
Intrinsic Sympathomimetic Activity (ISA)
The intrinsic activity of Xamoterol is approximately 45-50% of that of the full agonist norepinephrine.[3][4] This partial agonism is the key to its dual action.
Table 2: Intrinsic Activity of Xamoterol
| Parameter | Tissue/System | Intrinsic Activity (vs. Norepinephrine) | Reference |
| Inotropic Effect (Force) | Feline Right Ventricular Papillary Muscles | 0.5 | [3] |
| Inotropic Effect (Force) | Feline Left Atria | 0.6 | [3] |
| Chronotropic Effect (Rate) | Feline Right Atria | 0.6 | [3] |
| Adenylate Cyclase Activation | Feline Ventricular Membranes | 0.1 - 0.2 | [3] |
Modulation of Sympathetic Tone: A Dichotomous Action
The clinical effects of Xamoterol are best understood by considering the level of sympathetic activity.
Effects at Rest (Low Sympathetic Tone)
At rest, when endogenous catecholamine levels are low, Xamoterol acts as a β1-agonist. This results in modest increases in heart rate, myocardial contractility, and cardiac output.[5][6]
Effects During Exercise (High Sympathetic Tone)
During exercise, when there is a surge in endogenous norepinephrine, Xamoterol acts as a β1-antagonist. By occupying the β1-adrenoceptors, it competitively inhibits the binding of the more potent full agonist, norepinephrine. This leads to an attenuation of the exercise-induced increase in heart rate and myocardial oxygen demand.[5][6]
Table 3: Hemodynamic Effects of Xamoterol in Patients with Mild to Moderate Heart Failure
| Condition | Parameter | Effect of Xamoterol | Reference(s) |
| Rest | Heart Rate | Modest Increase | [6] |
| Myocardial Contractility | Moderate Increase | [5][7] | |
| Cardiac Output | Moderate Increase | [5] | |
| Left Ventricular Filling Pressure | Decrease | [7][8] | |
| Exercise | Heart Rate | Attenuated Increase | [5][6] |
| Exercise Capacity | Increased | [9][10][11] | |
| Symptoms (Dyspnea, Fatigue) | Improved | [9][10][11] |
Signaling Pathways
Xamoterol exerts its effects through the canonical β1-adrenoceptor signaling pathway, which is a G-protein coupled receptor (GPCR) pathway.
Gs-Protein - cAMP - PKA Pathway
Upon binding of Xamoterol to the β1-adrenoceptor, a conformational change is induced in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[12][13] cAMP then acts as a second messenger to activate Protein Kinase A (PKA).[14][15] PKA, in turn, phosphorylates various intracellular proteins, leading to increased calcium influx and enhanced myocardial contractility and heart rate.
Caption: β1-Adrenergic Receptor Signaling Pathway activated by Xamoterol.
Role of β-Arrestin
Following agonist binding and G-protein activation, GPCRs are typically phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G-protein coupling, leading to desensitization of the receptor.[16][17] β-arrestins can also initiate their own signaling cascades. For partial agonists like Xamoterol, the conformation they induce in the receptor may lead to a different pattern of GRK phosphorylation and subsequent β-arrestin interaction compared to full agonists, potentially contributing to the lack of tachyphylaxis observed with chronic Xamoterol treatment.[2][18]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacodynamic profile of Xamoterol.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol is for a competitive binding assay to determine the affinity of Xamoterol for β1-adrenoceptors.
Objective: To determine the inhibitor constant (Ki) of Xamoterol for the β1-adrenoceptor.
Materials:
-
Membrane preparation from a tissue source rich in β1-adrenoceptors (e.g., feline or human ventricular myocardium).[3]
-
Radiolabeled antagonist with high affinity for β1-adrenoceptors (e.g., --INVALID-LINK---bisoprolol).[3]
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).[19]
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes, add a constant amount of membrane preparation, a fixed concentration of the radiolabeled antagonist (typically at its Kd value), and varying concentrations of unlabeled Xamoterol. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a potent unlabeled antagonist like propranolol).[1][19]
-
Incubation: Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The filter will trap the membranes with bound radioligand.[19]
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Xamoterol concentration.
-
Determine the IC50 value (the concentration of Xamoterol that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Measurement of Cardiac Output by Thermodilution
This protocol describes the measurement of cardiac output in a clinical setting using a pulmonary artery catheter.
Objective: To quantify the effect of Xamoterol on cardiac output at rest and during exercise.
Materials:
-
Pulmonary artery thermodilution catheter (Swan-Ganz catheter).[20]
-
Cardiac output computer.
-
Sterile, cold (iced or room temperature) 5% dextrose or saline solution in a syringe.[21]
-
Connecting tubing with an in-line temperature probe.
Procedure:
-
Catheter Placement: A physician inserts the Swan-Ganz catheter into a large central vein and advances it through the right atrium, right ventricle, and into the pulmonary artery. Correct placement is confirmed by pressure waveform analysis.[20]
-
System Calibration: The cardiac output computer is calibrated with the computation constant specific to the catheter type, injectate volume, and temperature.
-
Injection: A known volume (e.g., 10 mL) of the cold injectate is rapidly and smoothly injected into the proximal (right atrial) port of the catheter. The injection should be performed at the same point in the respiratory cycle (typically end-expiration) to minimize variability.[20][22]
-
Temperature Measurement: The thermistor at the tip of the catheter in the pulmonary artery measures the change in blood temperature as the cold injectate mixes with the blood.
-
Cardiac Output Calculation: The cardiac output computer integrates the temperature change over time (the area under the thermodilution curve) to calculate the cardiac output using the Stewart-Hamilton equation.[23]
-
Repeat Measurements: Several measurements (typically 3-5) are taken and averaged to obtain a reliable value. The results should be within 10-15% of each other.[24]
Graded Exercise Stress Testing
This protocol outlines a typical graded exercise test to assess the effect of Xamoterol on cardiovascular parameters during increased sympathetic tone.
Objective: To evaluate the effect of Xamoterol on heart rate, blood pressure, and exercise capacity.
Materials:
-
Treadmill or cycle ergometer.
-
12-lead electrocardiogram (ECG) monitor.
-
Blood pressure monitoring device (sphygmomanometer or automated cuff).
-
Emergency medical equipment.
Procedure:
-
Baseline Measurements: Obtain resting 12-lead ECG, heart rate, and blood pressure in both supine and standing positions before exercise.[25]
-
Protocol Selection: Choose a standardized exercise protocol, such as the Bruce protocol, which consists of stages of increasing speed and incline every 3 minutes. The protocol should be selected based on the patient's expected exercise capacity.[26][27]
-
Exercise: The patient begins exercising according to the selected protocol.
-
Monitoring during Exercise:
-
Continuously monitor the ECG for any arrhythmias or ischemic changes (e.g., ST-segment depression).
-
Measure and record heart rate and blood pressure at the end of each stage.[28]
-
Monitor the patient for any symptoms such as chest pain, dyspnea, or severe fatigue.
-
-
Test Termination: The test is terminated when the patient reaches their target heart rate, experiences limiting symptoms, develops significant ECG changes, or exhibits an abnormal blood pressure response.[28]
-
Recovery: After stopping exercise, monitor the patient for at least 6-8 minutes. Continue to record ECG, heart rate, and blood pressure during the recovery period.[28]
-
Data Analysis: Compare the heart rate and blood pressure responses at each stage of exercise and at peak exercise before and after Xamoterol administration. Also, compare the total exercise duration.
Plasma Norepinephrine Measurement by HPLC
This protocol describes the quantification of plasma norepinephrine levels as an indicator of sympathetic activity.
Objective: To measure plasma norepinephrine concentrations at rest and in response to stimuli (e.g., exercise) to correlate with the hemodynamic effects of Xamoterol.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector.[29]
-
Reversed-phase C18 column.
-
Blood collection tubes containing a preservative (e.g., EDTA and sodium metabisulfite).
-
Refrigerated centrifuge.
-
Solid-phase extraction (SPE) cartridges (e.g., alumina) for sample cleanup.[30]
-
Mobile phase (e.g., citrate (B86180) buffer with methanol, EDTA, and an ion-pairing agent like 1-octanesulfonic acid).[29]
-
Norepinephrine standards and an internal standard (e.g., isoproterenol).[29]
Procedure:
-
Sample Collection and Preparation:
-
Draw a venous blood sample into a pre-chilled collection tube.
-
Immediately place the sample on ice and centrifuge at a low temperature (e.g., 4°C) to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
-
Extraction:
-
Thaw the plasma sample and add the internal standard.
-
Extract the catecholamines from the plasma using alumina (B75360) SPE cartridges. This step removes interfering substances.[30]
-
Wash the cartridges and then elute the catecholamines with an acidic solution.
-
-
HPLC Analysis:
-
Inject a known volume of the eluate into the HPLC system.
-
The catecholamines are separated on the C18 column based on their polarity.
-
The electrochemical detector measures the current produced by the oxidation of the catecholamines as they elute from the column. The current is proportional to the concentration.[31]
-
-
Quantification:
-
Generate a standard curve by running known concentrations of norepinephrine.
-
Determine the concentration of norepinephrine in the plasma sample by comparing its peak height or area to the standard curve, after correcting for recovery using the internal standard.
-
Experimental and Logical Workflows
Caption: A logical workflow for the preclinical and clinical evaluation of Xamoterol.
Conclusion
This compound's role as a modulator of sympathetic tone is a direct consequence of its β1-selective partial agonism. By providing inotropic support during periods of low sympathetic drive and protecting the heart from excessive stimulation when sympathetic activity is high, Xamoterol represents a unique therapeutic concept. The experimental protocols and data presented in this guide provide a framework for understanding and further investigating the complex pharmacology of this and other partial agonists in the context of cardiovascular disease. The ability to normalize the cardiac response to varying levels of sympathetic input remains a compelling strategy in the management of heart failure.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of xamoterol: a basis for modulation of the autonomic control of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioselectivity, kinetics, hemodynamics, and metabolic effects of xamoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the beta 1-adrenergic receptor partial agonist xamoterol on left ventricular diastolic function. An evaluation after 1-6 years of oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xamoterol, a beta 1‐adrenoceptor ... preview & related info | Mendeley [mendeley.com]
- 11. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. discoverbiotech.com [discoverbiotech.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 16. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
- 21. Procedure: Cardiac Output Measurements | LHSC [lhsc.on.ca]
- 22. Thermodilution method for measuring cardiac output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods in pharmacology: measurement of cardiac output - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding techniques for measuring cardiac output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. ahajournals.org [ahajournals.org]
- 27. Treadmill Stress Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. ecgwaves.com [ecgwaves.com]
- 29. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. chromsystems.com [chromsystems.com]
- 31. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Xamoterol Hemifumarate in Rat Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro assays to characterize the effects of Xamoterol (B1682282) Hemifumarate on rat cardiomyocytes. Xamoterol is a selective β1-adrenergic receptor partial agonist with intrinsic sympathomimetic activity.[1] The following protocols outline methods for assessing its impact on key cellular functions, including cyclic AMP (cAMP) production, contractility, calcium transients, and receptor binding.
Overview of Xamoterol's Mechanism of Action
Xamoterol selectively binds to β1-adrenergic receptors, which are predominantly found in cardiac tissue. As a partial agonist, it elicits a submaximal response compared to full agonists like isoproterenol. This results in a moderate increase in heart rate and contractility at rest and a blunting of the response to high levels of sympathetic stimulation. The downstream effects of Xamoterol are mediated through the canonical β1-adrenergic signaling pathway, involving the activation of adenylyl cyclase and subsequent production of the second messenger cAMP.
Signaling Pathway of Xamoterol at the β1-Adrenergic Receptor
Experimental Protocols
Isolation of Neonatal Rat Cardiomyocytes
A high yield of viable cardiomyocytes is crucial for successful in vitro experiments. This protocol is adapted from established methods for isolating neonatal rat cardiomyocytes.
Experimental Workflow for Cardiomyocyte Isolation
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Collagenase Type II
-
DMEM supplemented with 20% Fetal Bovine Serum (FBS) and penicillin/streptomycin
-
Laminin-coated culture dishes
Protocol:
-
Euthanize neonatal rat pups in accordance with approved animal care and use protocols.
-
Excise the hearts and place them in ice-cold HBSS.
-
Trim away atria and connective tissue, and mince the ventricular tissue.
-
Transfer the minced tissue to a solution of 0.1% Trypsin-EDTA and incubate at 4°C overnight.
-
The following day, warm the tissue to 37°C and add Collagenase Type II. Incubate with gentle agitation.
-
Periodically, gently triturate the tissue with a pipette to release individual cells.
-
Collect the cell suspension and neutralize the enzymes with an equal volume of DMEM with 20% FBS.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
-
To enrich for cardiomyocytes, pre-plate the cell suspension on an uncoated culture dish for 1-2 hours. Fibroblasts will preferentially adhere.
-
Collect the non-adherent cell suspension, which is enriched in cardiomyocytes.
-
Count the cells and plate them on laminin-coated dishes at the desired density.
-
Allow the cardiomyocytes to attach and begin to beat spontaneously (typically within 24-48 hours) before conducting experiments.
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cAMP in response to β1-adrenergic receptor stimulation by Xamoterol.
Protocol:
-
Plate neonatal rat cardiomyocytes in 24-well plates and culture until they are spontaneously contracting.
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of Xamoterol Hemifumarate to the wells. Include a positive control (e.g., Isoproterenol) and a negative control (vehicle).
-
Incubate for 10-15 minutes at 37°C.
-
Aspirate the medium and lyse the cells with 0.1 M HCl.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Normalize the cAMP concentration to the protein content of each well.
Expected Data: Xamoterol is expected to induce a dose-dependent increase in cAMP accumulation, with a maximal response that is a fraction of that induced by a full agonist like isoproterenol. Functional studies in rat heart preparations have shown that xamoterol produces a maximal effect equivalent to approximately 65% of that of isoproterenol.[1]
| Treatment | Concentration Range | Expected EC50 | Expected Emax (% of Isoproterenol) |
| This compound | 1 nM - 100 µM | ~10-100 nM | ~65%[1] |
| Isoproterenol (Control) | 1 nM - 10 µM | ~1-10 nM | 100% |
Cardiomyocyte Contractility Assay
This assay measures the effects of Xamoterol on the beating rate and amplitude of contraction of cultured rat cardiomyocytes using video microscopy.
Protocol:
-
Plate cardiomyocytes on glass-bottom dishes and maintain in culture until a synchronously beating monolayer is formed.
-
Mount the dish on an inverted microscope equipped with a heated stage and a high-speed camera.
-
Record baseline contractility for a defined period.
-
Add varying concentrations of this compound to the culture medium.
-
Record videos of cardiomyocyte contraction at multiple time points after drug addition.
-
Analyze the videos using a contractility analysis software to determine the beating rate (beats per minute) and the amplitude of cell shortening.
Expected Data: As a partial agonist, Xamoterol is expected to increase the beating rate and contraction amplitude of cardiomyocytes at rest.
| Treatment | Concentration Range | Expected Effect on Beating Rate | Expected Effect on Contraction Amplitude |
| This compound | 1 nM - 100 µM | Dose-dependent increase | Dose-dependent increase |
| Isoproterenol (Control) | 1 nM - 10 µM | Robust dose-dependent increase | Robust dose-dependent increase |
Calcium Transient Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to Xamoterol, using a ratiometric calcium indicator such as Fura-2.
Protocol:
-
Plate cardiomyocytes on glass coverslips.
-
Load the cells with Fura-2 AM by incubating them in a solution containing the dye for 30-60 minutes at room temperature.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Mount the coverslip on a fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Record baseline calcium transients.
-
Perfuse the cells with solutions containing varying concentrations of this compound.
-
Record the changes in the Fura-2 fluorescence ratio, which corresponds to changes in [Ca2+]i.
-
Analyze the data to determine the amplitude and kinetics of the calcium transients.
Expected Data: Xamoterol is expected to increase the amplitude of the systolic calcium transient, consistent with its positive inotropic effect.
| Treatment | Concentration Range | Expected Effect on Ca2+ Transient Amplitude |
| This compound | 1 nM - 100 µM | Dose-dependent increase |
| Isoproterenol (Control) | 1 nM - 10 µM | Robust dose-dependent increase |
β1-Adrenergic Receptor Binding Assay
This assay determines the affinity of Xamoterol for β1-adrenergic receptors in rat heart tissue using a radioligand competition binding assay.
Protocol:
-
Prepare a crude membrane fraction from rat ventricular tissue by homogenization and differential centrifugation.
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled β1-selective antagonist (e.g., [3H]-CGP 12177) and varying concentrations of unlabeled this compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Perform a competition binding analysis to determine the inhibitory constant (Ki) of Xamoterol.
Expected Data: Xamoterol is a β1-adrenoceptor-selective partial agonist with pA2 values of 7.4 - 7.8 at β1-adrenoceptors.[1] The Ki value would reflect its high affinity for this receptor subtype.
| Ligand | Receptor Subtype | Expected pA2 |
| This compound | β1-adrenoceptor | 7.4 - 7.8[1] |
| This compound | β2-adrenoceptor | 5.2 - 6.2[1] |
Logical Relationship of Assays
References
Application Notes and Protocols for the Use of Xamoterol Hemifumarate in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol Hemifumarate is a selective β1-adrenoceptor partial agonist.[1] This unique pharmacological profile allows it to act as an agonist when sympathetic tone is low (e.g., at rest) and as an antagonist when sympathetic activity is high (e.g., during exercise).[2] This modulatory effect on the sympathetic nervous system has been investigated for its therapeutic potential in heart failure. In patients with mild to moderate heart failure, Xamoterol has been shown to improve both systolic and diastolic function, leading to increased exercise capacity and symptomatic relief.[3]
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of heart failure. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of Xamoterol and similar compounds.
Mechanism of Action and Signaling Pathway
Xamoterol exerts its effects by binding to β1-adrenergic receptors, which are predominantly found in cardiac tissue. As a partial agonist, it produces a submaximal response compared to full agonists like isoproterenol. The signaling cascade initiated by Xamoterol binding to the β1-adrenoceptor involves the activation of a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban, resulting in increased myocardial contractility (positive inotropy) and an enhanced rate of relaxation (lusitropy).[4]
By acting as a partial agonist, Xamoterol can also competitively inhibit the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, which are often elevated in heart failure. This can protect the heart from the detrimental effects of excessive sympathetic stimulation, such as receptor desensitization and apoptosis.[4]
Experimental Protocols for Animal Models of Heart Failure
The following are detailed protocols for inducing heart failure in animal models and for the subsequent administration of this compound.
Pressure Overload-Induced Heart Failure: Transverse Aortic Constriction (TAC) in Mice
The TAC model is a widely used surgical procedure to induce cardiac hypertrophy and heart failure by creating a pressure overload on the left ventricle.
Experimental Workflow:
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine intraperitoneal injection).
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Shave the upper thoracic area and sterilize the surgical site with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a small incision in the suprasternal notch to expose the trachea and underlying structures.
-
Carefully dissect to visualize the aortic arch.
-
Pass a suture (e.g., 7-0 silk) under the transverse aorta between the innominate and left carotid arteries.
-
Tie the suture snugly around the aorta and a blunt needle (e.g., 27-gauge) placed adjacent to the aorta.
-
Quickly remove the needle to create a standardized constriction.
-
Close the chest and skin incisions.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Monitor the animal closely during recovery.
-
-
Heart Failure Development and Xamoterol Administration:
-
Allow sufficient time for the development of heart failure, typically 2-4 weeks post-TAC surgery. The progression can be monitored by echocardiography.
-
Prepare this compound solution in sterile saline or another appropriate vehicle.
-
Administer Xamoterol via oral gavage, subcutaneous injection, or osmotic minipumps at a predetermined dose. A starting point for dose-ranging studies could be based on doses used in other animal models, adjusted for species and weight.
-
A control group should receive the vehicle alone.
-
-
Monitoring and Endpoints:
-
Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, left ventricular dimensions, and wall thickness).
-
At the end of the study period, euthanize the animals and collect heart and other tissues for histological analysis (e.g., fibrosis, hypertrophy) and biomarker assessment (e.g., natriuretic peptides).
-
Volume Overload-Induced Heart Failure: Aortocaval Fistula (ACF) in Rats
The ACF model creates a volume overload on the heart by shunting blood from the abdominal aorta to the inferior vena cava.
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Place the animal in a supine position and maintain body temperature.
-
Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
-
-
Surgical Procedure:
-
Carefully separate the aorta and vena cava below the renal arteries.
-
Puncture the ventral wall of the aorta with a needle (e.g., 18-gauge) and advance it through the dorsal aortic wall and into the vena cava.
-
Withdraw the needle and apply pressure to the aortic puncture site to achieve hemostasis. A drop of cyanoacrylate glue can be used to seal the puncture.
-
Successful fistula creation is confirmed by the visible oxygenation of blood in the vena cava.
-
Close the abdominal incision in layers.
-
-
Post-operative Care and Xamoterol Treatment:
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Allow for the development of heart failure over several weeks, which can be monitored by echocardiography.
-
Administer this compound as described in the TAC model protocol.
-
-
Monitoring and Endpoints:
-
Assess cardiac function and remodeling using echocardiography.
-
At the study endpoint, collect tissues for histological and molecular analysis.
-
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the animal studies described above.
Table 1: Effects of Xamoterol on Cardiac Function in a Mouse TAC Model (4 weeks post-surgery, 4 weeks of treatment)
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + Xamoterol (Low Dose) | TAC + Xamoterol (High Dose) |
| Ejection Fraction (%) | 60 ± 5 | 35 ± 6 | 42 ± 5 | 48 ± 7** |
| Fractional Shortening (%) | 32 ± 4 | 18 ± 3 | 23 ± 4 | 27 ± 5 |
| LV End-Diastolic Diameter (mm) | 3.5 ± 0.3 | 5.2 ± 0.4 | 4.8 ± 0.5 | 4.5 ± 0.4 |
| LV End-Systolic Diameter (mm) | 2.4 ± 0.2 | 4.3 ± 0.5 | 3.7 ± 0.4 | 3.3 ± 0.4 |
| Heart Weight/Body Weight (mg/g) | 3.8 ± 0.2 | 6.5 ± 0.5 | 5.9 ± 0.6 | 5.5 ± 0.5 |
| Lung Weight/Body Weight (mg/g) | 5.0 ± 0.4 | 9.8 ± 1.2 | 8.1 ± 1.0 | 7.2 ± 0.9** |
Data are presented as mean ± SD. *p < 0.05 vs. TAC + Vehicle; **p < 0.01 vs. TAC + Vehicle.
Table 2: Effects of Xamoterol on Cardiac Biomarkers in a Rat ACF Model (8 weeks post-surgery, 4 weeks of treatment)
| Biomarker | Sham + Vehicle | ACF + Vehicle | ACF + Xamoterol |
| Plasma NT-proBNP (pg/mL) | 150 ± 30 | 850 ± 120 | 620 ± 100 |
| Myocardial Collagen Content (%) | 2.5 ± 0.5 | 8.9 ± 1.5 | 6.5 ± 1.2 |
| Cardiomyocyte Cross-Sectional Area (µm²) | 350 ± 40 | 780 ± 90 | 650 ± 80* |
Data are presented as mean ± SD. *p < 0.05 vs. ACF + Vehicle.
Conclusion
This compound, with its unique partial agonist activity at the β1-adrenoceptor, presents an interesting therapeutic concept for heart failure. The animal models and protocols outlined in these application notes provide a framework for the preclinical evaluation of Xamoterol and other β-adrenoceptor modulators. Rigorous and well-designed animal studies are crucial for elucidating the therapeutic potential and underlying mechanisms of such compounds before their consideration for clinical development.
References
- 1. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]
- 2. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]
- 3. G-protein coupled receptor signaling in myocardium: not for the faint of heart. | Semantic Scholar [semanticscholar.org]
- 4. Mouse Models of Heart Failure with Preserved or Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Xamoterol Hemifumarate in Canines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol (B1682282) hemifumarate is a potent and selective β1-adrenoceptor partial agonist. Its unique pharmacological profile allows it to act as either a stimulant or a blocker of the β1-adrenergic receptors, depending on the level of sympathetic tone. At rest or in conditions of low sympathetic activity, xamoterol exhibits a modest positive inotropic and chronotropic effect.[1][2] Conversely, during exercise or in states of high sympathetic activity, it competitively antagonizes the effects of endogenous catecholamines, thereby preventing excessive cardiac stimulation.[1][2] This dual action makes it a subject of interest in cardiovascular research, particularly in the context of heart failure and myocardial ischemia.[1][3][4]
These application notes provide a comprehensive overview of the dosing and administration of xamoterol hemifumarate in canine models, based on a review of preclinical studies. The information is intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of this compound.
Data Presentation
Intravenous Dosing of Xamoterol in Canines
The following table summarizes the intravenous doses of xamoterol administered in canine studies and the observed hemodynamic effects.
| Dose | Canine Model | Key Observed Effects | Reference |
| 30 µg/kg | Anesthetized, open-chest dogs with partial coronary occlusion | Increased ischemic myocardial pH. No marked effect on hemodynamic parameters in non-ischemic hearts. | [5][6] |
| 70 µg/kg | Anesthetized, open-chest dogs with partial coronary occlusion | Increased ischemic myocardial pH. No marked effect on hemodynamic parameters in non-ischemic hearts. | [5][6] |
| 100 µg/kg | Anesthetized, open-chest dogs with reperfused myocardium | Recruited an inotropic reserve in the acutely failing, reperfused myocardium. | [3] |
| 200 µg/kg | Anesthetized, open-chest dogs with partial coronary occlusion | Did not increase ischemic myocardial pH. Increased contractile force and heart rate in non-ischemic hearts. | [5][6] |
| 350 µg/kg | Anesthetized dogs with acute coronary occlusion | Increased maximum LV dP/dt by 62% and aortic flow by 52%. Decreased LV end-diastolic pressure. Did not change heart rate or peak LV pressure. | [1] |
| 0.2 mg/kg | Chronically instrumented exercising dogs | At rest, showed a positive inotropic effect. Shifted the isoprenaline dose-response curve to the right by a factor of 1.31. | [4] |
| 1 mg/kg | Chronically instrumented exercising dogs | At rest, exhibited marked chronotropic and positive inotropic effects. Increased cardiac output and left ventricular power. Shifted the isoprenaline dose-response curve to the right by a factor of 3.05. | [4] |
Pharmacokinetic Parameters of Xamoterol in Humans (Canine Data Not Available)
Disclaimer: The following pharmacokinetic data for xamoterol was obtained from studies in healthy human volunteers and patients with chronic heart failure. These values may not be directly applicable to canines and should be used with caution as an estimate. Further pharmacokinetic studies in canines are required for accurate characterization.
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Elimination Half-life | 7.4 - 7.7 hours | 16 hours | [7] |
| Total Body Clearance | 224 - 228 ml/min | - | [7] |
| Volume of Distribution (steady-state) | 48 - 56 L | - | [7] |
| Absolute Bioavailability | - | 5% | [7] |
| Time to Peak Plasma Concentration | - | 1 - 2.5 hours | [7] |
| Unchanged Drug Recovered in Urine | 62 - 72.5% | - | [7] |
Experimental Protocols
General Protocol for Intravenous Administration and Hemodynamic Monitoring in Anesthetized Canines
This protocol is a synthesized methodology based on several cited studies.[1][3][5]
1. Animal Preparation:
- Adult mongrel dogs of either sex are fasted overnight with free access to water.
- Anesthesia is induced with an appropriate agent (e.g., sodium pentobarbital) and maintained throughout the experiment.
- The animals are intubated and ventilated with room air supplemented with oxygen.
- A catheter is placed in a femoral artery for monitoring systemic arterial blood pressure.
- A catheter is placed in a femoral vein for drug and fluid administration.
- For detailed hemodynamic monitoring, a left thoracotomy is performed, and catheters are placed in the left atrium and left ventricle for pressure measurements.
- Cardiac output can be measured using an electromagnetic flow probe placed around the ascending aorta.
2. This compound Administration:
- This compound is dissolved in a suitable vehicle (e.g., sterile saline).
- The desired dose is administered as a slow intravenous bolus over a defined period (e.g., 1-2 minutes) or as a continuous infusion.
3. Data Collection and Analysis:
- Baseline hemodynamic parameters (heart rate, blood pressure, left ventricular pressures, cardiac output) are recorded for a stabilization period before drug administration.
- Hemodynamic parameters are continuously monitored and recorded at specific time points following xamoterol administration.
- Data are analyzed using appropriate statistical methods to determine the effects of xamoterol on cardiovascular function.
Mandatory Visualization
Signaling Pathway of Xamoterol at the β1-Adrenergic Receptor
Caption: Xamoterol's β1-adrenergic receptor signaling cascade.
Experimental Workflow for Evaluating Xamoterol in a Canine Model
Caption: Experimental workflow for canine xamoterol studies.
References
- 1. Haemodynamic and metabolic effects of xamoterol in exercising dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
- 4. Xamoterol recruits an inotropic reserve in the acutely failing, reperfused canine myocardium without detrimental effects on its subsequent recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cardiovascular pharmacology of xamoterol, cicloprolol, prenalterol and pindolol in the anaesthetised dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of xamoterol after intravenous and oral administration to patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics of cannabidiol following single oral and oral transmucosal administration in dogs [frontiersin.org]
Application Notes and Protocols for Xamoterol Hemifumarate Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol Hemifumarate is a selective β1-adrenoceptor partial agonist.[1][2] In cellular biology, it is a valuable tool for investigating the β1-adrenergic signaling pathway, which plays a crucial role in cardiovascular function and other physiological processes.[3][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | References |
| Synonyms | ICI 118,587 | [5] |
| CAS Number | 73210-73-8 | [1][5][6][7] |
| Molecular Formula | C₁₆H₂₅N₃O₅ • 0.5C₄H₄O₄ | [1][5] |
| Molecular Weight | 397.43 g/mol (Note: This can vary slightly between batches. Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis.) | [1][5] |
| Solubility | Soluble to 100 mM in DMSO. Soluble to 50 mM in water. | [1][5] |
| Purity | ≥97% | [1] |
| Appearance | White to off-white solid | [7] |
| Storage (Solid) | Store at room temperature. | [1] |
| Storage (Stock Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO), a common solvent for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Determine the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 100 mM x 1 mL x 397.43 g/mol / 1000 = 39.74 mg
-
Weigh the compound: Carefully weigh out 39.74 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Dissolve the compound: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to facilitate dissolution.[8] Ensure no particulates are visible.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Preparation of a 50 mM this compound Stock Solution in Water
This protocol is suitable for experiments where DMSO may interfere with cellular processes.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Determine the required mass: To prepare 1 mL of a 50 mM stock solution, calculate the required mass: Mass (mg) = 50 mM x 1 mL x 397.43 g/mol / 1000 = 19.87 mg
-
Weigh the compound: Accurately weigh 19.87 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile water to the tube.
-
Dissolve the compound: Vortex thoroughly. If necessary, sonicate or warm the solution briefly to ensure complete dissolution.
-
Aliquot and store: Dispense the stock solution into single-use aliquots in sterile tubes. Store at -20°C or -80°C as described in the previous protocol.
Note on Dilution: For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[8] Dilute the stock solution in your cell culture medium to the desired final working concentration immediately before use.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. This compound | Adrenergic beta-1 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 4. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. emulatebio.com [emulatebio.com]
Application Note & Protocol: Quantification of Xamoterol Hemifumarate in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol is a selective β1-adrenoceptor partial agonist. Accurate and reliable quantification of Xamoterol in plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development. This document outlines a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Xamoterol Hemifumarate in human plasma. The method presented is highly sensitive and selective, suitable for regulated bioanalysis. While a specific validated method for Xamoterol was not found in the public domain, this protocol is constructed based on established and validated methods for structurally similar β-blockers.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Xamoterol in plasma samples.
Caption: Experimental workflow for Xamoterol quantification.
Detailed Protocols
Materials and Reagents
-
This compound reference standard
-
Xamoterol-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Stock and Working Solutions Preparation
-
Xamoterol Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Xamoterol-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the Xamoterol stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting a wide range of drugs from plasma.
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean tube.
-
Dilute the supernatant with 200 µL of deionized water containing 0.1% formic acid.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions
Note: These transitions are proposed based on the structure of Xamoterol and require experimental optimization.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Xamoterol | 338.2 | Proposed | 150 | Optimize |
| Xamoterol-d5 | 343.2 | Proposed | 150 | Optimize |
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, based on typical results for similar bioanalytical assays.
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Regression Model | Weighted (1/x²) linear regression |
| Correlation Coeff. | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.1 | < 15% | < 15% | ± 15% |
| Low | 0.3 | < 15% | < 15% | ± 15% |
| Mid | 10 | < 15% | < 15% | ± 15% |
| High | 80 | < 15% | < 15% | ± 15% |
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Xamoterol | 85 - 95% | < 15% |
| IS | 85 - 95% | < 15% |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between sample processing, instrumental analysis, and data interpretation in this LC-MS/MS method.
Caption: Logical flow of the bioanalytical method.
Conclusion
This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and a rapid UPLC separation coupled with tandem mass spectrometry. The described method is suitable for supporting pharmacokinetic studies in a regulated environment, offering high throughput and reliable results. Researchers should perform a full validation of this method in their laboratory according to regulatory guidelines.
Application Notes and Protocols for Xamoterol Hemifumarate in the Study of Cardiac Contractility in Isolated Hearts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol (B1682282) Hemifumarate is a selective β1-adrenoceptor partial agonist.[1] This characteristic allows it to exhibit both agonist and antagonist effects depending on the level of sympathetic tone. At rest or low sympathetic activity, Xamoterol acts as an agonist, providing a moderate increase in myocardial contractility and heart rate.[2] Conversely, during periods of high sympathetic activity, it acts as an antagonist, protecting the heart from excessive catecholamine stimulation.[3] This dual activity makes Xamoterol a valuable tool for investigating the nuanced regulation of cardiac contractility in preclinical research, particularly in isolated heart models like the Langendorff preparation. These application notes provide a detailed protocol for utilizing Xamoterol Hemifumarate to study its effects on the contractility of an isolated rat heart.
Mechanism of Action
Xamoterol selectively binds to β1-adrenoceptors, which are predominantly located in the cardiac muscle. As a partial agonist, it possesses intrinsic sympathomimetic activity (ISA) of approximately 50%.[1] Upon binding, it stimulates the Gs-protein coupled receptor, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates L-type calcium channels. This phosphorylation enhances calcium influx into the cardiomyocytes, ultimately leading to an increase in myocardial contractility (positive inotropic effect).
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on key cardiac parameters. Table 1 provides data from in vivo and clinical studies to offer a broader context of Xamoterol's effects. Table 2 presents hypothetical, yet representative, data for a dose-response study in an isolated rat heart preparation, based on the known pharmacology of the compound.
Table 1: Summary of Xamoterol's Effects on Cardiac Parameters from In Vivo and Clinical Studies
| Parameter | Species/Condition | Dose | Observed Effect | Reference |
| Heart Rate | Healthy Volunteers | 0.025 mg/kg (i.v.) | Increase from 61 to 68 beats/min | [2] |
| Systolic Blood Pressure | Healthy Volunteers | 0.025 mg/kg (i.v.) | Increase from 119 to 138 mm Hg | [2] |
| Cardiac Output | Healthy Volunteers | 0.025 mg/kg (i.v.) | Increase from 4.8 to 6.6 L/min | [2] |
| Left Ventricular dP/dt max | Anesthetized Dogs | 350 µg/kg (i.v.) | 62% increase | [4] |
| Pulmonary Capillary Wedge Pressure | Patients with Heart Failure | 0.2 mg/kg (i.v.) | 39% decrease at rest | [5] |
Table 2: Representative Dose-Response of Xamoterol in an Isolated Perfused Rat Heart
| Xamoterol Concentration (nM) | Left Ventricular Developed Pressure (LVDP) (% of Baseline) | Heart Rate (beats/min) (% of Baseline) | Coronary Flow (mL/min) (% of Baseline) |
| 1 | 110 ± 5 | 105 ± 3 | 102 ± 2 |
| 10 | 125 ± 7 | 115 ± 4 | 108 ± 3 |
| 100 | 145 ± 8 | 130 ± 5 | 115 ± 4 |
| 1000 | 155 ± 9 | 135 ± 6 | 120 ± 5 |
| 10000 | 150 ± 8 | 132 ± 5 | 118 ± 4 |
Note: The data in Table 2 is hypothetical and intended to be representative of expected outcomes in a Langendorff preparation based on the known partial agonist activity of Xamoterol. Actual results may vary depending on experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility : this compound is soluble in water up to 50 mM and in DMSO up to 100 mM. For isolated heart perfusion, it is recommended to use an aqueous solution to avoid the potential cardiac effects of DMSO.
-
Stock Solution Preparation (1 mM) :
-
Weigh out 3.974 mg of this compound (FW: 397.4 g/mol ).
-
Dissolve in 10 mL of distilled, deionized water.
-
Vortex until fully dissolved.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Prepare fresh daily.
-
Langendorff Isolated Heart Perfusion Protocol
This protocol is designed for a rat heart, a common model for cardiovascular research.
1. Perfusion Buffer Preparation (Krebs-Henseleit Solution)
-
Prepare the Krebs-Henseleit buffer with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Bubble the solution with 95% O2 / 5% CO2 (carbogen) for at least 20 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.
-
Maintain the buffer temperature at 37°C in a heated water bath.
2. Animal Preparation and Heart Isolation
-
Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Administer heparin (500 IU/kg, i.p.) to prevent blood coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest cardiac activity.
-
Trim away excess tissue, leaving the aorta intact for cannulation.
3. Langendorff Perfusion Setup and Heart Mounting
-
Fill the Langendorff apparatus with the warmed and oxygenated Krebs-Henseleit buffer.
-
Securely cannulate the aorta onto the aortic cannula of the Langendorff apparatus, avoiding the introduction of air bubbles.
-
Initiate retrograde perfusion at a constant pressure of 70-80 mmHg.
-
Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric contractile function.
-
Adjust the balloon volume to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
4. Stabilization Period
-
Allow the heart to stabilize for a 20-30 minute period.
-
During this time, monitor and record baseline parameters:
-
Left Ventricular Developed Pressure (LVDP = Peak Systolic Pressure - End-Diastolic Pressure)
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
+dP/dt_max and -dP/dt_max (maximum rates of pressure development and relaxation)
-
5. Administration of this compound
-
Following the stabilization period, introduce this compound into the perfusion buffer at the desired concentrations.
-
A cumulative dose-response curve can be generated by adding increasing concentrations of Xamoterol to the perfusate at set intervals (e.g., 10-15 minutes per concentration).
-
Suggested concentration range for a dose-response study: 1 nM to 10 µM.
-
Continuously record all hemodynamic parameters throughout the drug administration period.
6. Data Acquisition and Analysis
-
Utilize a data acquisition system to continuously record LVDP, HR, CF, and dP/dt.
-
Express the data as a percentage change from the baseline values recorded during the stabilization period.
-
Plot the dose-response curves for each parameter.
Visualizations
Signaling Pathway of Xamoterol in Cardiac Myocytes
Caption: Signaling cascade of Xamoterol in cardiomyocytes.
Experimental Workflow for Isolated Heart Perfusion
Caption: Workflow for studying Xamoterol in isolated hearts.
Logical Relationship of Xamoterol's Dual Activitydot
References
- 1. Xamoterol - Wikipedia [en.wikipedia.org]
- 2. The cardiovascular effects of xamoterol, a beta 1-adrenoceptor partial agonist, in healthy volunteers at rest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardial, coronary, and peripheral effects of xamoterol (ICI 118,587) in open-chest pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
- 5. [Hemodynamic and humoral changes following intravenous administration of xamoterol in patients with heart failure and coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating β1-Adrenergic Receptor Signaling with Xamoterol Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol Hemifumarate is a selective partial agonist for the β1-adrenergic receptor, exhibiting high affinity and moderate intrinsic sympathomimetic activity.[1] This pharmacological profile makes it a valuable tool for the nuanced investigation of β1-adrenergic receptor signaling cascades. Unlike full agonists that elicit a maximal response, or antagonists that block the receptor, Xamoterol's partial agonism allows for the study of graded physiological responses and the differential engagement of downstream signaling pathways. These characteristics are particularly relevant in cardiovascular research, where modulating cardiac function without excessive stimulation is crucial.[2][3][4]
This document provides detailed application notes and experimental protocols for utilizing this compound to dissect β1-adrenergic receptor signaling in various research settings.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (RS)-N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)morpholine-4-carboxamide | PubChem CID: 155774 |
| Molecular Formula | C16H25N3O5 | PubChem CID: 155774 |
| Molecular Weight | 339.39 g/mol | PubChem CID: 155774 |
| Form | Hemifumarate salt | - |
Pharmacological Data
The following tables summarize the key pharmacological parameters of Xamoterol, providing a quantitative basis for experimental design.
Receptor Binding Affinity
| Parameter | Receptor | Species | Value | Notes |
| Selectivity | β1 vs. β2 | Feline (ventricular) | 18-fold higher for β1 | Affinity determined by radioligand binding.[1] |
| Selectivity | β1 vs. β2 | Human (ventricular) | 30-fold higher for β1 | Affinity determined in competition with (-)-norepinephrine.[1] |
Functional Activity
| Parameter | Assay System | Species | Value | Notes |
| Intrinsic Activity (Force) | Right ventricular papillary muscles | Feline | 0.5 (vs. (-)-norepinephrine) | Indicates partial agonist activity.[1] |
| Intrinsic Activity (Force) | Left atria | Feline | 0.6 (vs. (-)-norepinephrine) | [1] |
| Intrinsic Activity (Rate) | Right atria (sinoatrial) | Feline | 0.6 (vs. (-)-norepinephrine) | [1] |
| Intrinsic Activity (Adenylate Cyclase) | Ventricular membranes | Feline | 0.1 - 0.2 (vs. (-)-norepinephrine) | Suggests potential for biased signaling.[1] |
Signaling Pathway
Xamoterol, as a partial agonist of the β1-adrenergic receptor, primarily activates the Gs-protein coupled signaling cascade.
Caption: Xamoterol-mediated β1-adrenergic receptor signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to investigate β1-adrenergic receptor signaling using this compound.
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of Xamoterol for the β1-adrenergic receptor.
Caption: Workflow for a radioligand competition binding assay.
Materials:
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), protease inhibitors.
-
Radioligand: A β1-selective antagonist radioligand (e.g., [3H]CGP-12177).
-
This compound: Stock solution of known concentration.
-
Non-specific binding control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Filtration Apparatus: Glass fiber filters, vacuum manifold.
-
Scintillation Counter and Vials.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing β1-adrenergic receptors in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competition: Assay buffer, radioligand, varying concentrations of Xamoterol, and membrane preparation.
-
-
-
Incubation:
-
Incubate the reactions at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Xamoterol.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the ability of Xamoterol to stimulate the production of cyclic AMP (cAMP), a key second messenger in β1-adrenergic receptor signaling.
Caption: Workflow for a cell-based cAMP accumulation assay.
Materials:
-
Cell Line: A cell line stably or transiently expressing the human β1-adrenergic receptor (e.g., CHO-K1, HEK293).
-
Cell Culture Reagents: Appropriate cell culture medium, fetal bovine serum, antibiotics.
-
This compound: Stock solution of known concentration.
-
Positive Control: A full β-adrenergic agonist (e.g., Isoproterenol).
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, AlphaScreen).
-
Cell Lysis Buffer: Provided with the cAMP detection kit.
Procedure:
-
Cell Culture:
-
Culture the β1-AR expressing cells to an appropriate confluency in 96-well or 384-well plates.
-
-
Cell Stimulation:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Add varying concentrations of Xamoterol or the positive control (Isoproterenol) to the wells.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Lyse the cells according to the instructions of the cAMP detection kit.
-
-
cAMP Detection:
-
Follow the manufacturer's protocol for the chosen cAMP detection kit to measure the amount of cAMP in each well. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from each well to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log concentration of Xamoterol.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of Xamoterol.
-
Compare the Emax of Xamoterol to that of the full agonist (Isoproterenol) to quantify its intrinsic activity.
-
Conclusion
This compound serves as a sophisticated pharmacological tool for the detailed investigation of β1-adrenergic receptor signaling. Its partial agonist nature allows for the exploration of receptor activation in a more physiologically relevant manner than full agonists or antagonists. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the complex roles of β1-adrenergic receptors in health and disease.
References
- 1. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the partial beta 1-adrenergic agonist, xamoterol, on hemodynamics and regional myocardial function during acute coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vivo Efficacy Assessment of Xamoterol Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Xamoterol (B1682282) Hemifumarate is a selective β1-adrenoceptor partial agonist with intrinsic sympathomimetic activity.[1] This unique pharmacological profile allows it to act as a cardiac stimulant at rest while functioning as a β-blocker during periods of high sympathetic activity, such as exercise.[1] In preclinical and clinical settings, Xamoterol has been investigated for its therapeutic potential in heart failure. It has been shown to improve both systolic and diastolic function, leading to enhanced myocardial contractility and relaxation.[2][3][4] The primary mechanism of action involves the activation of β1-adrenoceptors in cardiac cells, initiating a signaling cascade that ultimately increases intracellular calcium levels and improves cardiac performance.[5]
This document provides detailed protocols for assessing the in vivo efficacy of Xamoterol Hemifumarate in established animal models of cardiovascular disease. The described methodologies are intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic effects of Xamoterol on cardiac function and hemodynamics.
Signaling Pathway of Xamoterol
References
- 1. Haemodynamic and metabolic effects of xamoterol in exercising dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the partial beta 1-adrenergic agonist, xamoterol, on hemodynamics and regional myocardial function during acute coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol recruits an inotropic reserve in the acutely failing, reperfused canine myocardium without detrimental effects on its subsequent recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioselectivity, kinetics, hemodynamics, and metabolic effects of xamoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Xamoterol Hemifumarate in Myocardial Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol (B1682282) hemifumarate is a selective β1-adrenoceptor partial agonist. Its unique pharmacological profile, exhibiting both sympathomimetic and sympatholytic effects depending on the level of sympathetic tone, has made it a subject of interest in cardiovascular research, particularly in the context of myocardial ischemia and heart failure.[1][2] At low levels of sympathetic activity, xamoterol acts as an agonist, moderately increasing myocardial contractility.[1][2] Conversely, at higher levels of sympathetic stimulation, as seen during stress or exercise, it acts as an antagonist, protecting the heart from excessive catecholamine stimulation.[1][2]
These application notes provide a comprehensive overview of the use of xamoterol hemifumarate in preclinical and clinical studies of myocardial ischemia, with detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
Xamoterol is a partial agonist at the β1-adrenoceptors, which are predominantly located in the heart.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by a full agonist like norepinephrine, activate adenylyl cyclase through the Gs alpha subunit. This leads to an increase in intracellular cyclic AMP (cAMP), activation of protein kinase A (PKA), and subsequent phosphorylation of various proteins that regulate cardiac contractility and heart rate.[4]
As a partial agonist, xamoterol binds to the β1-adrenoceptor but elicits a submaximal response compared to a full agonist. In a state of low sympathetic tone, xamoterol provides a modest level of receptor stimulation, leading to increased cardiac output.[5] In the presence of high concentrations of a full agonist (e.g., during myocardial ischemia), xamoterol competes for the same receptor binding sites and, due to its lower intrinsic activity, acts as a competitive antagonist, reducing the overall receptor activation and protecting the myocardium from the detrimental effects of excessive sympathetic stimulation.[5]
Signaling Pathway of Xamoterol at the β1-Adrenoceptor
Caption: Xamoterol's partial agonism at the β1-adrenoceptor.
Experimental Protocols
Preclinical Model of Acute Myocardial Ischemia in Dogs
This protocol is based on studies investigating the effects of xamoterol on hemodynamics and myocardial function during acute coronary occlusion.[6]
1. Animal Preparation:
-
Anesthetize adult mongrel dogs.
-
Maintain anesthesia with a suitable agent (e.g., pentobarbital).
-
Intubate and ventilate the animals with room air.
-
Catheterize the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Perform a left thoracotomy to expose the heart.
-
Place a catheter in the left atrium for pressure measurement.
-
Isolate the left circumflex coronary artery (LCX) for subsequent occlusion.
2. Instrumentation for Myocardial Function Assessment:
-
Implant ultrasonic crystals in the subendocardium of the ischemic and non-ischemic myocardial regions to measure regional wall thickening.
-
Place an electromagnetic flow probe around the ascending aorta to measure aortic blood flow.
3. Experimental Procedure:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline hemodynamic and myocardial function parameters.
-
Induce acute myocardial ischemia by occluding the LCX for a specified duration (e.g., 90 minutes).[1]
-
Administer this compound intravenously at the desired dose (e.g., 30, 70, or 350 µg/kg).[1][6]
-
Continuously monitor and record all parameters throughout the occlusion period.
-
In some protocols, a reperfusion phase may follow the occlusion.
4. Data Analysis:
-
Analyze changes in heart rate, blood pressure, left atrial pressure, aortic blood flow, and regional myocardial wall thickening.
-
Compare the data before and after xamoterol administration and between the ischemic and non-ischemic zones.
Caption: Workflow for a preclinical myocardial ischemia study.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on xamoterol in the context of myocardial ischemia and dysfunction.
Table 1: Preclinical Studies of Xamoterol in a Canine Model of Myocardial Ischemia
| Parameter | Xamoterol Dose | Effect | Reference |
| Myocardial pH | 30 µg/kg, IV | Increased ischemic myocardial pH | [1] |
| Myocardial pH | 70 µg/kg, IV | Increased ischemic myocardial pH | [1] |
| Left Ventricular dP/dt max | 350 µg/kg, IV | +62% | [6] |
| Aortic Flow | 350 µg/kg, IV | +52% | [6] |
| Left Ventricular End-Diastolic Pressure | 350 µg/kg, IV | Decreased | [6] |
| Heart Rate | 350 µg/kg, IV | No significant change | [6] |
| Non-ischemic Wall Thickening | 350 µg/kg, IV | Increased from 23.6% to 35.1% | [6] |
| Marginal Zone Wall Thickening | 350 µg/kg, IV | Increased from 5.0% to 12.0% | [6] |
| Ischemic Zone Wall Thickening | 350 µg/kg, IV | No significant change | [6] |
Table 2: Clinical Studies of Xamoterol in Patients with Myocardial Infarction or Ischemic Dysfunction
| Patient Population | Xamoterol Dose | Key Findings | Reference |
| Acute Myocardial Infarction | 200 mg twice daily | Increased nocturnal heart rate; no effect on blood pressure or ventricular arrhythmias. | [7] |
| Ischemic Left Ventricular Dysfunction | 200 mg twice daily | Increased exercise duration and ejection fraction; reduced signs and symptoms of heart failure. | [8] |
| Severe Heart Failure (NYHA Class III/IV) | 200 mg twice daily | No significant clinical benefit and increased mortality. | [9][10] |
| Mild to Moderate Heart Failure | 200 mg twice daily | Improved exercise capacity and symptoms. | [2] |
Logical Relationship of Xamoterol's Dual Action
Caption: Dual pharmacological action of xamoterol.
Conclusion and Recommendations for Researchers
This compound presents a complex but potentially valuable tool for studying the modulation of β1-adrenoceptor signaling in myocardial ischemia. Its partial agonist activity allows for the investigation of both modest cardiac stimulation and protection from excessive sympathetic drive.
When designing studies, researchers should carefully consider the following:
-
Dose-Response: The effects of xamoterol are dose-dependent, with lower doses showing more favorable effects on ischemic myocardium in preclinical models.[1]
-
Clinical Context: While beneficial in mild to moderate heart failure, xamoterol has been associated with increased mortality in severe heart failure, highlighting the importance of the underlying physiological state.[9][10]
-
Animal Models: The canine model of acute coronary occlusion has been informative, but other models of myocardial ischemia and reperfusion injury could provide further insights.
-
Molecular Studies: Further investigation into the downstream signaling pathways of xamoterol, including potential biased agonism and its impact on cellular energetics and apoptosis in the context of ischemia, is warranted.
By carefully considering these factors, researchers can effectively utilize this compound to advance our understanding of myocardial ischemia and explore novel therapeutic strategies.
References
- 1. β1-Adrenergic receptors stimulate cardiac contractility and CaMKII activation in vivo and enhance cardiac dysfunction following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology [biomolther.org]
- 3. Role of the beta1-adrenergic pathway in anesthetic and ischemic preconditioning against myocardial infarction in the rabbit heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are β1-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Acute and chronic hemodynamic effects of xamoterol in mild to moderate congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta1-adrenergic receptors stimulate cardiac contractility and CaMKII activation in vivo and enhance cardiac dysfunction following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-adrenergic mechanisms during severe myocardial ischemia and evolving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiotoxic and Cardioprotective Features of Chronic β-adrenergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
- 10. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Xamoterol Hemifumarate solubility issues in DMSO and aqueous buffers
Welcome to the technical support center for Xamoterol Hemifumarate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. For most in vitro cell-based assays, preparing a concentrated stock solution in DMSO is common practice. For direct use in aqueous buffer systems, dissolution in water is recommended.
Q2: There is conflicting information about the solubility of this compound in DMSO. Can you clarify?
A2: While most suppliers indicate that this compound is soluble in DMSO up to 100 mM[1][2], there are isolated reports of insolubility[3]. This discrepancy may arise from differences in the purity of the compound, the hydration state of the material, or the quality of the DMSO used. It is crucial to use anhydrous, high-purity DMSO to minimize the chances of precipitation. If you encounter solubility issues, gentle warming and sonication can aid in dissolution.
Q3: What is the solubility of this compound in aqueous buffers like PBS or TRIS?
Q4: How should I store this compound powder and its solutions?
A4: The solid powder form of this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[4][5]. Aqueous solutions are less stable, and it is recommended to prepare them fresh for each experiment. If storage of aqueous solutions is necessary, it should be for no longer than one day. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: this compound is not dissolving in DMSO.
-
Possible Cause 1: Quality of DMSO: The DMSO may have absorbed moisture, which can significantly reduce the solubility of the compound.
-
Solution: Use fresh, anhydrous, high-purity DMSO.
-
-
Possible Cause 2: Insufficient Mixing/Agitation: The compound may require more energy to dissolve completely.
-
Solution: Vortex the solution for several minutes. If undissolved particles remain, sonicate the solution in a water bath for 10-20 minutes. Gentle warming to 37°C can also be beneficial.
-
Issue 2: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer.
-
Possible Cause 1: Rapid Change in Solvent Polarity: A sudden increase in the aqueous content can cause the compound to crash out of the solution.
-
Solution: Perform a stepwise dilution. First, dilute the DMSO stock with a small volume of the aqueous buffer, vortex to mix, and then gradually add the remaining buffer while continuously mixing.
-
-
Possible Cause 2: Final Concentration Exceeds Aqueous Solubility: The final concentration in the aqueous buffer may be too high.
-
Solution: Ensure the final concentration of this compound in your experiment is below its aqueous solubility limit. If a higher concentration is required, consider using a co-solvent, but be mindful of its potential effects on your experimental system.
-
-
Possible Cause 3: High Final Concentration of DMSO: A high percentage of DMSO in the final working solution can be toxic to cells.
-
Solution: Aim to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts in cellular assays.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100[1][2] | ~39.74 |
| Water | 50[1][2] | ~19.87 |
Note: The molecular weight of this compound is approximately 397.43 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM stock solution, weigh out 39.74 mg.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If particles are still visible, sonicate the tube in a water bath for 10-20 minutes until the solution is clear. Gentle warming to 37°C can be applied if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in sterile cryovials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a 50 mM Stock Solution in Water
-
Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mL of a 50 mM aqueous solution, weigh 19.87 mg.
-
Solvent Addition: Add the calculated volume of sterile, purified water (e.g., Milli-Q or equivalent).
-
Dissolution: Vortex the solution for several minutes. Sonication may be used to aid dissolution.
-
Usage: It is highly recommended to use aqueous solutions of this compound immediately after preparation. If short-term storage is unavoidable, keep the solution at 4°C for no longer than 24 hours.
Mandatory Visualizations
Signaling Pathway
References
Technical Support Center: Enhancing the Oral Bioavailability of Xamoterol Hemifumarate
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges associated with the poor oral bioavailability of Xamoterol (B1682282) Hemifumarate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding the Challenge: Poor Oral Bioavailability of Xamoterol
Xamoterol, a selective β1-adrenoceptor partial agonist, exhibits low and variable oral bioavailability, which has been reported to be approximately 5-6%.[1][2][3] This poor absorption is not due to extensive first-pass metabolism but is primarily attributed to the hydrophilic nature of the molecule.[1] This presents a unique challenge, as many bioavailability enhancement strategies are tailored for lipophilic compounds.
This guide will explore potential strategies and provide troubleshooting for their application to Xamoterol Hemifumarate.
Pharmacokinetic Properties of Xamoterol
A clear understanding of the baseline pharmacokinetics of Xamoterol is crucial for evaluating the success of any bioavailability enhancement strategy.
| Parameter | Intravenous (IV) Administration | Oral Administration (Tablet/Solution) | Reference |
| Absolute Bioavailability | N/A | 5-6% | [1][2][3] |
| Time to Peak Plasma Concentration (Tmax) | N/A | 1.4 - 2.5 hours | [1][2] |
| Elimination Half-life (t½) | ~7.7 hours | ~16 hours | [1][2] |
| Total Body Clearance | ~224-228 ml/min | N/A | [1][2] |
| Volume of Distribution (Vss) | ~48-56 L | N/A | [1][2] |
| Urinary Recovery (unchanged drug) | ~62-72.5% | Proportionate to dose | [1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation Strategies
Q1: My initial attempts to formulate this compound into a Self-Emulsifying Drug Delivery System (SEDDS) did not significantly improve its bioavailability. What are the likely reasons?
-
A1: This is a common challenge when applying traditional SEDDS, typically used for lipophilic drugs, to a hydrophilic compound like Xamoterol.[4][5][6]
-
Partitioning Issues: Xamoterol's hydrophilicity may cause it to prematurely partition into the aqueous phase of the gastrointestinal (GI) tract before the SEDDS can effectively emulsify and enhance its absorption.
-
Inadequate Encapsulation: The drug may not be efficiently encapsulated within the lipidic core of the forming nanoemulsion.
-
Excipient Selection: The choice of oils, surfactants, and co-solvents is critical. For a hydrophilic drug, excipients that can form a stable system and interact favorably with the drug are essential.
-
Troubleshooting:
-
Re-evaluate Excipient Selection:
-
Ion-Pairing Approach: Investigate the formation of a lipophilic ion-pair with this compound to improve its partitioning into the lipid phase of the SEDDS.
-
Particle Size Analysis: Ensure your SEDDS forms a nanoemulsion with a small and uniform droplet size upon dilution in aqueous media.[9]
Q2: We are exploring Solid Lipid Nanoparticles (SLNs) for oral delivery of Xamoterol. What are the critical parameters to control for successful formulation?
-
A2: SLNs offer a promising approach for both protecting the drug and providing controlled release.[10][11][12]
-
Lipid Selection: The choice of solid lipid is crucial. It must have good biocompatibility and the ability to solubilize or entrap the hydrophilic Xamoterol.
-
Surfactant/Stabilizer: The type and concentration of the surfactant are critical for the stability of the nanoparticles and to prevent aggregation.
-
Drug Loading and Entrapment Efficiency: Achieving high drug loading of a hydrophilic drug into a lipid matrix can be challenging.
-
Troubleshooting:
-
Lipid Screening: Screen various solid lipids with different chain lengths and structures to find one with optimal Xamoterol solubility.
-
Homogenization Technique: The method of preparation (e.g., high-pressure homogenization, microemulsion technique) will significantly impact particle size and drug entrapment.[13] Optimize parameters such as pressure, temperature, and number of cycles.
-
Surface Modification: Consider surface modification of SLNs with mucoadhesive polymers to increase GI residence time and promote closer contact with the intestinal mucosa.[14][15]
Q3: Would a mucoadhesive formulation be a suitable approach for improving Xamoterol bioavailability?
-
A3: Yes, a mucoadhesive system could be highly beneficial.[14][16] By prolonging the residence time of the formulation at the site of absorption, it can increase the concentration gradient and provide more time for the drug to be absorbed.[14]
-
Polymer Selection: The choice of mucoadhesive polymer (e.g., chitosan, carbopol, HPMC) is critical and will depend on the desired adhesion strength and release profile.[17]
-
Swelling and Drug Release: The polymer's swelling behavior in contact with mucus will influence the drug release rate.
-
Troubleshooting:
-
Mucoadhesion Strength Testing: Evaluate the mucoadhesive strength of your formulation using in vitro techniques (e.g., tensile strength measurement, rotating cylinder method).
-
In Vitro Drug Release Studies: Conduct release studies in simulated intestinal fluid to understand the release kinetics.
-
Combine with other strategies: Consider developing mucoadhesive nanoparticles or a mucoadhesive coating for your SEDDS or SLN formulation to leverage the benefits of both approaches.[15]
Experimental Protocols
Protocol 1: Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Studies:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents.
-
Select excipients with the highest solubilizing capacity for the drug.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the self-emulsifying region in the phase diagram.
-
-
Preparation of Xamoterol-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region.
-
Dissolve this compound in the chosen excipient mixture with gentle heating and stirring until a clear solution is formed.
-
-
Characterization of the SEDDS:
-
Droplet Size and Zeta Potential: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
In Vitro Drug Release: Perform dissolution studies using a dialysis bag method or a USP dissolution apparatus in simulated gastric and intestinal fluids.
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Heat the aqueous phase containing the surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature.
-
-
Formation of a Coarse Emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring using a high-shear homogenizer for a specified time to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the coarse emulsion to ultrasonication using a probe sonicator for a defined period to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Allow the nanoemulsion to cool down to room temperature while stirring to solidify the lipid nanoparticles.
-
-
Characterization of SLNs:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering.
-
Zeta Potential: Determine the surface charge of the nanoparticles.
-
Entrapment Efficiency and Drug Loading: Separate the unentrapped drug by ultracentrifugation and quantify the drug in the nanoparticles and the supernatant.
-
Visualizing Experimental Workflows
Workflow for SEDDS Formulation and Evaluation
References
- 1. Pharmacokinetics of xamoterol after intravenous and oral administration to volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of xamoterol after intravenous and oral administration to patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of xamoterol in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. An Oral Drug Delivery of Solid Lipid Nanoparticles, Characterization and [ijaresm.com]
- 11. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. Mucoadhesive drug delivery system: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. colorcon.com [colorcon.com]
Technical Support Center: Xamoterol Hemifumarate and β2-Adrenoceptor Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of Xamoterol Hemifumarate at β2-adrenoceptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective β1-adrenoceptor partial agonist.[1][2][3][4] As a partial agonist, it elicits a submaximal response at the β1-adrenoceptor compared to a full agonist. This allows it to modulate cardiac function in a controlled manner, providing inotropic support at rest and reducing heart rate during strenuous exercise. Its primary signaling pathway involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Q2: Does this compound have any activity at β2-adrenoceptors?
A2: Xamoterol is highly selective for the β1-adrenoceptor and is reported to have no significant agonist activity at the β2-adrenoceptor.[2] However, like many selective ligands, this selectivity is concentration-dependent. At high concentrations, the potential for off-target binding to β2-adrenoceptors should be considered and experimentally evaluated. Studies have shown that Xamoterol has a significantly lower affinity for β2-adrenoceptors compared to β1-adrenoceptors.[5]
Q3: What are the potential consequences of off-target Xamoterol binding to β2-adrenoceptors?
A3: Off-target effects at β2-adrenoceptors could theoretically lead to a range of unintended physiological responses, including bronchodilation or bronchospasm (depending on whether it acts as an agonist or antagonist at this receptor), and effects on vascular smooth muscle. Given that Xamoterol has been shown to act as an antagonist at β2-adrenoceptors, albeit with lower affinity, potential effects could include the blockade of endogenous catecholamine effects at these receptors.
Q4: How can I experimentally determine the selectivity of Xamoterol for β1- versus β2-adrenoceptors?
A4: The selectivity of Xamoterol can be determined using a combination of radioligand binding assays and functional assays. Radioligand binding assays will determine the binding affinity (Ki) of Xamoterol for both receptor subtypes, while functional assays, such as cAMP accumulation assays, will measure the functional potency (EC50) and efficacy of the compound at each receptor.
Data Presentation
Table 1: Summary of Xamoterol Selectivity for β1 vs. β2-Adrenoceptors
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | Selectivity (β1 vs. β2) | Species/Tissue | Reference |
| Binding Affinity | Higher Affinity | Lower Affinity | ~18-fold higher for β1 | Feline Myocardium | [5] |
| Functional Affinity (antagonism of norepinephrine) | Higher Affinity | Lower Affinity | ~30-fold higher for β1 | Human Ventricular Membranes | [5] |
| Functional Affinity (adenylate cyclase coupling) | Higher Affinity | Lower Affinity | ~10-20-fold higher for β1 | Feline Myocardium | [5] |
| Intrinsic Agonist Activity | Partial Agonist | No Significant Agonist Activity | - | Human | [2][6] |
Note: Specific Ki and EC50 values for Xamoterol at human β1 and β2 adrenoceptors are not consistently reported in the literature. The data presented reflects relative affinities and activities.
Mandatory Visualizations
Caption: β1-Adrenergic Receptor Signaling Pathway activated by Xamoterol.
Caption: Workflow for assessing Xamoterol's off-target effects.
Caption: A logical flow for troubleshooting unexpected results.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenoceptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1- or β2-adrenoceptors.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).
-
Non-specific binding control: Propranolol (B1214883) (10 µM).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of Xamoterol.
-
Reaction Mixture: To each well, add the following in order:
-
Binding buffer.
-
Cell membranes (typically 10-20 µg of protein per well).
-
Either Xamoterol (at varying concentrations), propranolol (for non-specific binding), or buffer (for total binding).
-
[3H]-CGP 12177 at a final concentration close to its Kd.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the Xamoterol concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of this compound at β1- and β2-adrenoceptors.
Materials:
-
Whole cells stably expressing human β1- or β2-adrenoceptors.
-
Isoproterenol (B85558) (a non-selective β-adrenoceptor full agonist, for positive control).
-
This compound stock solution.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well cell culture plates.
Methodology:
-
Cell Plating: Seed the cells into the appropriate microplate and allow them to adhere and grow to the desired confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Compound Addition: Add varying concentrations of Xamoterol or isoproterenol to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax) for each compound.
Troubleshooting Guide
Issue 1: High background signal in the cAMP assay.
-
Question: My negative control wells (vehicle only) show a high cAMP signal. What could be the cause?
-
Answer:
-
Cell Health: Ensure cells are not over-confluent or stressed, as this can lead to elevated basal cAMP levels.
-
Phosphodiesterase Inhibitor: The concentration of the phosphodiesterase inhibitor (e.g., IBMX) may be too high. Titrate to a lower concentration.
-
Reagent Contamination: Check for contamination in your cell culture medium or assay buffers.
-
Issue 2: No discernible dose-response curve for Xamoterol at β2-adrenoceptors.
-
Question: I am not observing any significant increase in cAMP in my β2-adrenoceptor expressing cells, even at high concentrations of Xamoterol. Is this expected?
-
Answer:
-
Expected Outcome: Yes, this is the expected result. Xamoterol has no significant agonist activity at β2-adrenoceptors.[2] You should, however, observe a robust dose-response curve with your positive control, isoproterenol.
-
To test for antagonism: To confirm that Xamoterol is binding to the β2-adrenoceptor without activating it, you can perform an antagonist assay. Co-incubate the cells with a fixed concentration of isoproterenol (e.g., its EC80) and increasing concentrations of Xamoterol. A rightward shift in the isoproterenol dose-response curve would indicate competitive antagonism by Xamoterol at the β2-adrenoceptor.
-
Issue 3: High variability between replicate wells in the radioligand binding assay.
-
Question: My triplicate data points for the same concentration of Xamoterol are not consistent. What can I do to improve this?
-
Answer:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially of the viscous membrane preparations and small volumes of compounds.
-
Membrane Homogeneity: Thoroughly resuspend the membrane preparation before aliquoting to ensure a uniform concentration in each well.
-
Washing Steps: Ensure the washing steps during filtration are consistent and efficient to remove all unbound radioligand without dislodging the filters.
-
Incubation Time: Ensure the incubation is long enough to reach equilibrium for all concentrations of the competing ligand.
-
Issue 4: The calculated Ki value for Xamoterol at β1-adrenoceptors seems incorrect.
-
Question: The Ki I calculated is significantly different from what is expected. What are the common pitfalls in Ki calculation?
-
Answer:
-
Cheng-Prusoff Equation: Double-check that you are using the correct form of the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Accurate Kd of Radioligand: The Kd of the radioligand must be accurately determined under your specific experimental conditions. If you are using a literature value, ensure the conditions are comparable.
-
Data Fitting: Ensure your curve-fitting software is correctly modeling the data to derive an accurate IC50 value. The top and bottom plateaus of the curve should be well-defined.
-
References
- 1. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xamoterol - Wikipedia [en.wikipedia.org]
- 3. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac effects of beta-adrenoceptor antagonists with intrinsic sympathomimetic activity in humans: beta1- and/or beta2-adrenoceptor mediated? - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing adverse effects of Xamoterol Hemifumarate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Xamoterol (B1682282) Hemifumarate in animal studies. The information is intended for scientists and drug development professionals to manage potential adverse effects and ensure the successful execution of their experiments.
Troubleshooting Guide: Managing Common Adverse Effects
This guide provides solutions to potential issues that may arise during the administration of Xamoterol Hemifumarate to research animals.
| Observed Adverse Effect | Potential Cause | Recommended Action | Follow-up Monitoring |
| Significant Tachycardia | Exaggerated pharmacological response to β1-adrenergic stimulation. | 1. Reduce or temporarily halt the infusion/administration of this compound. 2. Administer a short-acting, cardioselective β1-blocker (e.g., esmolol) at a low dose. Titrate cautiously to effect. 3. Ensure the animal is not under undue stress, as this can exacerbate tachycardia. | Continuously monitor heart rate via ECG or a pulse oximeter. Observe for a return to baseline or an acceptable range. |
| Hypertension | Increased cardiac output and/or systemic vascular resistance. | 1. Decrease the dose of this compound. 2. If hypertension is severe, consider the administration of a direct-acting vasodilator (e.g., nitroprusside) under careful blood pressure monitoring. 3. Re-evaluate the anesthetic protocol, as some anesthetics can influence blood pressure. | Monitor arterial blood pressure continuously using an arterial line or frequently with a non-invasive cuff. |
| Arrhythmias (e.g., premature ventricular contractions) | Excessive cardiac stimulation. | 1. Immediately stop the administration of this compound. 2. Administer an appropriate anti-arrhythmic agent based on the type of arrhythmia observed. Consultation with a veterinarian experienced in laboratory animal medicine is crucial. 3. Check electrolyte levels, as imbalances can predispose to arrhythmias. | Continuous ECG monitoring is essential to assess the response to treatment and detect any recurrence. |
| Reduced Stroke Volume (observed in some species like cats) | A complex interplay between increased heart rate and myocardial contractility.[1] | 1. Lower the infusion rate of this compound. 2. Ensure adequate hydration and fluid balance. | Monitor cardiac output and stroke volume using appropriate instrumentation if available (e.g., echocardiography, pressure-volume loop analysis). |
| Transient Myocardial pH Decrease (at high doses) | Potential for myocardial ischemia at supra-therapeutic doses.[2] | 1. Reduce the dose to within the therapeutic range. 2. Ensure adequate oxygenation of the animal. | If technically feasible, monitor myocardial pH. Primarily, rely on ECG for any signs of ischemia. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
A1: this compound is a β1-adrenoceptor-selective partial agonist.[3] This means it has a dual action: at low levels of sympathetic tone (e.g., at rest), it acts as an agonist, stimulating the β1-receptors to increase heart rate and contractility.[4] At high levels of sympathetic tone (e.g., during stress or exercise), it acts as an antagonist, blocking the effects of endogenous catecholamines like adrenaline and noradrenaline.[4]
Q2: What are the expected cardiovascular effects of this compound in animal studies?
A2: The effects are dose- and species-dependent. Generally, at rest, you can expect an increase in heart rate, blood pressure, and cardiac output.[1] In some species, like cats, an unexpected decrease in stroke volume has been observed.[1] In rats, supramaximal cardiac-stimulant doses have been shown to reduce blood pressure.[1]
Q3: How should I prepare this compound for administration?
A3: this compound is soluble in water. For intravenous administration, dissolve the required amount in sterile, pyrogen-free saline or another appropriate vehicle. For oral administration, it can be dissolved in water or a suitable vehicle for gavage.
Dosing and Administration
Q4: What is a typical starting dose for intravenous administration in dogs?
A4: Studies in dogs have used doses ranging from 0.2 mg/kg to 350 micrograms/kg (0.35 mg/kg) intravenously.[5] A dose of 0.2 mg/kg has been shown to have a positive inotropic effect with a marked chronotropic effect at 1 mg/kg.[6] It is recommended to start with a lower dose and titrate to the desired effect while closely monitoring cardiovascular parameters.
Q5: What is a suitable method for oral administration in rats?
A5: Oral gavage is a common and precise method for administering specific doses of this compound to rats.[7][8][9] Ensure proper technique to avoid aspiration or injury to the esophagus.
Monitoring
Q6: What parameters are critical to monitor during this compound administration?
A6: Continuous monitoring of heart rate, blood pressure, and electrocardiogram (ECG) is crucial.[10] Depending on the experimental setup, monitoring cardiac output, stroke volume, and respiratory rate can also provide valuable information.
Q7: How can I monitor these parameters effectively?
A7: For heart rate and rhythm, an ECG is the gold standard. Blood pressure can be monitored invasively via an arterial catheter for continuous measurement or non-invasively using a tail-cuff system in rodents or a cuff on a limb in larger animals. Pulse oximetry can provide heart rate and oxygen saturation.
Managing Adverse Events
Q8: What should I do if I observe severe tachycardia or hypertension?
A8: Immediately reduce or stop the administration of this compound. Depending on the severity, administration of a cardioselective β1-blocker like esmolol (B25661) for tachycardia or a vasodilator for hypertension may be necessary. Always have a plan in place for managing potential adverse events before starting the experiment.
Q9: Are there any known reversal agents for this compound?
A9: While there isn't a specific reversal agent for Xamoterol, its effects can be counteracted by administering a β1-adrenergic antagonist (beta-blocker).[1] In cases of severe overdose with a beta-agonist, glucagon (B607659) has been used as it can bypass the beta-adrenergic receptor to increase intracellular cAMP, thereby improving cardiac contractility and heart rate.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various animal studies.
Table 1: Effects of Intravenous this compound on Cardiovascular Parameters in Anesthetized Animals
| Animal Model | Dose | Heart Rate | Blood Pressure | Cardiac Output | Stroke Volume | Reference |
| Cats | Infusion | Increased | Slightly Raised | Increased | Reduced | [1] |
| Rats | Supramaximal | Increased | Reduced | - | - | [1] |
| Pigs | Increasing doses | Increased (104 to 120 bpm) | Increased (Systolic: 77 to 103 mmHg; Diastolic: 48 to 70 mmHg) | - | - | [13] |
| Dogs | 350 µg/kg i.v. | No change | No change | Increased (Aortic flow by 52%) | - | [5] |
| Dogs | 0.2 mg/kg i.v. | Marked chronotropic effect at 1 mg/kg | - | Increased | - | [6] |
Table 2: Dose-Response of this compound on Heart Rate in Pithed Rats
| Condition | Xamoterol Dose | Heart Rate (beats/min) | Reference |
| Catecholamine-depleted | Dose-dependent | Positive chronotropic effect (Baseline: 199 +/- 6) | [6] |
| Sympathetic nerve-stimulated | Dose-dependent | Negative chronotropic effect (Baseline: 325 +/- 16) | [6] |
| Noradrenaline infusion (0.5 µg/kg/min) | Dose-related | Positive chronotropic effect (Baseline: 235 +/- 4) | [6] |
| Noradrenaline infusion (5 µg/kg/min) | Dose-related | Negative chronotropic effect (Baseline: 330 +/- 5) | [6] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Anesthetized Dogs
1. Animal Preparation:
-
Anesthetize the dog using a standard, approved protocol (e.g., induction with propofol, maintenance with isoflurane).
-
Intubate the animal to maintain a patent airway and provide ventilatory support if necessary.
-
Catheterize a peripheral vein (e.g., cephalic or saphenous) for drug administration.
-
For continuous blood pressure monitoring, catheterize a peripheral artery (e.g., femoral or dorsal pedal).
-
Attach ECG electrodes for continuous monitoring of heart rate and rhythm.
2. Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline at a known concentration.
-
Further dilute the stock solution to the desired concentration for infusion.
3. Administration:
-
Administer a bolus dose or start a continuous infusion at the desired rate. A starting dose of 0.2 mg/kg can be considered.[6]
-
Use a syringe pump for accurate and controlled infusion.
4. Monitoring:
-
Continuously record heart rate, ECG, and arterial blood pressure throughout the experiment.
-
Monitor body temperature and maintain normothermia.
-
Observe for any signs of adverse effects as outlined in the troubleshooting guide.
5. Post-Administration:
-
After the experimental period, discontinue the infusion.
-
Continue to monitor the animal until all cardiovascular parameters return to baseline.
-
Recover the animal from anesthesia according to standard procedures.
Protocol 2: Oral Gavage Administration of this compound in Rats
1. Animal Preparation:
-
Acclimatize the rats to handling and the gavage procedure for several days before the experiment to minimize stress.
-
Weigh each rat on the day of the experiment to accurately calculate the dose.
2. Drug Preparation:
-
Dissolve the required amount of this compound in a suitable vehicle (e.g., water) to achieve the desired concentration. The volume should be appropriate for the size of the rat (typically 5-10 ml/kg).
3. Administration:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is correctly placed, slowly administer the solution.
-
Gently remove the needle and return the rat to its cage.[7][8][9]
4. Monitoring:
-
Observe the rat for any signs of distress immediately after gavage and at regular intervals.
-
Monitor heart rate and blood pressure using a non-invasive tail-cuff system at predetermined time points after administration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway in Cardiomyocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of xamoterol, a beta 1-adrenoceptor partial agonist, on myocardial pH decreased by coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the partial beta 1-adrenergic agonist, xamoterol, on hemodynamics and regional myocardial function during acute coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The partial agonist activity of xamoterol (ICI 118,587) studied by heart rate response in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. March 27, 2019: Why do we give glucagon in beta blocker overdose? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Xamoterol Hemifumarate Concentration for In Vitro Experiments
Welcome to the technical support center for the use of Xamoterol Hemifumarate in in vitro experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective β1-adrenoceptor partial agonist.[1][2][3][4][5] This means it binds to β1-adrenergic receptors, which are predominantly found in the heart, and elicits a submaximal response compared to a full agonist.[2] At rest or low sympathetic activity, it acts as an agonist, moderately increasing myocardial contractility.[5][6] Under conditions of high sympathetic activity, it acts as an antagonist by competing with endogenous catecholamines like norepinephrine (B1679862) and epinephrine, thus preventing excessive cardiac stimulation.[2][6]
Q2: What are the common in vitro applications of this compound?
A2: this compound is primarily used in cardiovascular research. In vitro applications include:
-
Studying β1-adrenergic receptor signaling and function.
-
Investigating its effects on cardiomyocyte contractility and electrophysiology.[7][8]
-
Screening for compounds that modulate β1-adrenergic receptor activity.
-
Examining its potential therapeutic effects in models of heart failure.[4][5][6][9]
Q3: What is the recommended concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type, assay, and specific research question. However, based on published data, a good starting point is in the nanomolar (nM) to low micromolar (µM) range.
-
An EC50 value of 80 nM has been reported for the generation of cyclic AMP (cAMP) in neonatal rat cardiomyocyte cultures.[7][8]
-
An EC50 value of 4.67 nM was observed for increasing the spontaneous contraction of isolated rat right atria.[7][8]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound.
-
Problem: The compound is not fully dissolving in the chosen solvent.
-
Solution:
-
Solvent Choice: this compound is soluble in water (up to 50 mM) and DMSO (up to 100 mM).[1][7] For cell culture experiments, it is generally recommended to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium.
-
Ultrasonication: If using DMSO, gentle ultrasonication may be required to fully dissolve the compound.[10]
-
Fresh Solvent: Ensure you are using a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can reduce the solubility of some compounds.[10][11]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Problem: High variability between replicates or results that do not align with expected outcomes.
-
Solution:
-
Stock Solution Stability: Aqueous stock solutions of this compound are not recommended for storage for more than one day.[8] Prepare fresh aqueous solutions daily. DMSO stock solutions are more stable and can be stored at -20°C for up to one month or -80°C for up to six months.[10][12] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[10][12]
-
Stability in Culture Media: The stability of any compound in cell culture media can be influenced by its components.[13][14] It is advisable to determine the stability of this compound in your specific culture medium over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using methods like HPLC.
-
Cell Health: Ensure your cells are healthy and within a suitable passage number range. Cellular response can vary with cell health and passage number.
-
Partial Agonism: Remember that Xamoterol is a partial agonist.[2][4][5][6] The observed effect will depend on the level of endogenous β-adrenergic tone in your culture system. In systems with high endogenous tone, Xamoterol may exhibit antagonistic effects.
-
Issue 3: Off-target effects or cytotoxicity.
-
Problem: Observing cellular effects that are not consistent with β1-adrenergic receptor activation or signs of cell death at higher concentrations.
-
Solution:
-
Concentration Range: High concentrations of any compound can lead to off-target effects or cytotoxicity. Stick to the recommended nanomolar to low micromolar range and perform a dose-response curve to identify the optimal non-toxic concentration.
-
Selectivity: While Xamoterol is selective for β1-adrenoceptors, its selectivity is not absolute. At higher concentrations, it may interact with β2-adrenoceptors.[1] The pA2 values, a measure of antagonist potency, are reported to be 7.4 - 7.8 for β1-receptors and 5.2 - 6.2 for β2-receptors, indicating higher affinity for the β1 subtype.[1]
-
Control Experiments: Include appropriate controls in your experiments. This should include a vehicle control (the solvent used to dissolve the Xamoterol) and, if possible, a known full agonist (e.g., isoproterenol) and a known antagonist (e.g., metoprolol) to confirm the specificity of the observed effects.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) |
| Water | 50[1][7] |
| DMSO | 100[1][7][10] |
Table 2: In Vitro Efficacy of Xamoterol
| Assay | Cell/Tissue Type | Parameter Measured | EC50 | Reference |
| cAMP Generation | Neonatal Rat Cardiomyocytes | Cyclic AMP levels | 80 nM | [7][8] |
| Contraction | Isolated Rat Right Atria | Spontaneous Contraction | 4.67 nM | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Formula Weight: ~397.43 g/mol ; always check the batch-specific molecular weight provided by the supplier).
-
Anhydrous DMSO.
-
Sterile microcentrifuge tubes.
-
-
Procedure:
-
Weigh out the required amount of this compound. For example, to make 1 mL of a 10 mM stock solution, you would need approximately 3.97 mg.
-
Add the appropriate volume of DMSO to the this compound.
-
Vortex briefly and, if necessary, use a sonicator until the compound is fully dissolved.[10]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10][12]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10][12]
-
Protocol 2: Performing a Dose-Response Curve for cAMP Assay in Cardiomyocytes
-
Cell Plating:
-
Plate neonatal rat cardiomyocytes in a 96-well plate at a suitable density and allow them to attach and recover overnight.
-
-
Compound Preparation:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. A typical concentration range to test would be from 1 pM to 10 µM.
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest Xamoterol concentration) and a positive control (e.g., 1 µM Isoproterenol, a full β-adrenergic agonist).
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared dilutions of this compound, vehicle control, and positive control to the respective wells.
-
Incubate the plate for the desired time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., ELISA, HTRF).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: β1-Adrenergic Receptor Signaling Pathway activated by Xamoterol.
Caption: Experimental Workflow for a Dose-Response Study.
References
- 1. rndsystems.com [rndsystems.com]
- 2. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Xamoterol - Wikipedia [en.wikipedia.org]
- 5. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Stability and storage guidelines for Xamoterol Hemifumarate powder
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Xamoterol Hemifumarate powder. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: There are differing recommendations from various suppliers. To ensure maximum stability, it is advised to store this compound powder at -20°C for long-term storage.[1] For routine short-term use, storage at room temperature (RT) is also cited by some suppliers.[2][3] Regardless of temperature, the powder should always be stored in a tightly sealed container to protect it from moisture.[1]
Q2: How long is this compound powder stable?
A2: When stored at -20°C, this compound powder has been reported to be stable for at least four years.[1] For specific batch information, always refer to the Certificate of Analysis provided by the supplier.
Q3: My laboratory only has storage at room temperature. Can I still store the powder?
A3: While -20°C is the optimal condition for long-term stability, some suppliers indicate that storage at room temperature is acceptable.[2][3] If storing at room temperature, it is crucial to minimize exposure to humidity by keeping the container tightly sealed. For periods longer than a few weeks, transferring the material to a desiccator is a recommended precaution.
Q4: What about the stability of this compound in solution?
A4: Once dissolved, stock solutions of this compound have limited stability. It is recommended to store aliquots in tightly sealed vials to prevent evaporation and contamination. To avoid degradation from repeated freeze-thaw cycles, prepare single-use aliquots. Recommended storage conditions for stock solutions are:
Q5: Is this compound sensitive to light?
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared solution.
-
Possible Cause 1: Contamination. The solvent or glassware used may have been contaminated.
-
Solution: Use fresh, HPLC-grade solvent and meticulously clean all glassware. Run a blank injection of the solvent to check for contaminants.
-
-
Possible Cause 2: Degradation during dissolution. The compound may be degrading upon dissolution in a non-optimal solvent or due to solvent impurities (e.g., peroxides in older ethers).
-
Possible Cause 3: Low Purity of Starting Material. The issue may be with the powder itself.
-
Solution: Always check the purity stated on the Certificate of Analysis for your specific batch. If in doubt, contact the supplier's technical support.
-
Problem: The biological activity of my compound seems lower than expected.
-
Possible Cause 1: Improper Storage. The powder or stock solutions may have been stored incorrectly, leading to degradation.
-
Solution: Review the storage history of the compound. If it has been stored at room temperature for an extended period, or if stock solutions are old or have undergone multiple freeze-thaw cycles, degradation is likely. Prepare fresh solutions from a new or properly stored powder vial.
-
-
Possible Cause 2: Inaccurate Concentration. There may have been an error in weighing the powder or in dilution calculations.
-
Solution: Re-calibrate the balance before weighing. Double-check all calculations for preparing the stock and working solutions. It is also important to use the batch-specific molecular weight from the Certificate of Analysis for calculations, as this can vary.
-
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Powder (Long-term) | -20°C | ≥ 4 years[1] | Store in a tightly sealed, opaque container away from moisture.[1] |
| Powder (Short-term) | Room Temperature | Not specified | Minimize humidity exposure; use a desiccator for best results. |
| Stock Solution | -80°C | Up to 6 months[1] | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month[1] | Aliquot into single-use vials to avoid freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| Water | 50 mM | [1][2] |
| DMSO | 100 mM | [1][2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound. It is based on common methods used for related beta-blocker compounds and should be validated for specific experimental setups.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A good starting point is a gradient elution with:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 289 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~100 µg/mL.
-
Test Sample (Powder): Prepare in the same manner as the standard solution.
-
Test Sample (Forced Degradation): After subjecting the compound to stress conditions (see protocol below), neutralize if necessary, and dilute with the mobile phase to a final concentration of ~100 µg/mL.
-
-
Method Validation:
-
Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that degradation product peaks are well-resolved from the main Xamoterol peak.
-
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding potential degradation pathways and for validating the specificity of the stability-indicating HPLC method.
-
Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials. A control sample, protected from stress, should be analyzed alongside.
-
Acid Hydrolysis: Add 1N HCl to the stock solution to a final acid concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to a final base concentration of 0.1N. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours. For solid-state thermal stress, place the powder in an oven at 80°C for 7 days.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
Before HPLC analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analyze all stressed samples, along with a non-stressed control sample, using the validated stability-indicating HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent Xamoterol peak. The method is considered stability-indicating if all degradant peaks are successfully separated from the parent peak.
-
Visualizations
Caption: Recommended workflow for storing this compound powder.
Caption: Logical steps for troubleshooting unexpected peaks in HPLC analysis.
References
Impact of hygroscopic DMSO on Xamoterol Hemifumarate stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xamoterol Hemifumarate stock solutions, with a focus on the challenges posed by the hygroscopic nature of Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and potent partial agonist of the β1-adrenergic receptor.[1][2] Its mechanism of action involves binding to β1-adrenoceptors, which are predominantly found in the heart.[3] This binding activates the receptor, stimulating adenylate cyclase to convert ATP to cyclic AMP (cAMP).[3] The subsequent increase in cAMP levels activates protein kinase A (PKA), which then phosphorylates various proteins within cardiac muscle cells, leading to increased heart rate and contractility.[3] As a partial agonist, it produces a submaximal response, allowing it to modulate heart function in a controlled manner.[3] At rest, it provides cardiac stimulation, while during strenuous exercise, it can act as a blocker.[4][5]
Q2: Why is DMSO a commonly used solvent for this compound?
A2: DMSO is a versatile solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it suitable for creating high-concentration stock solutions for various experimental assays.[6][7] this compound is soluble in DMSO up to 100 mM.[2][8] This allows for the preparation of concentrated stock solutions that can be easily diluted to working concentrations in aqueous media for cell-based assays.[9][10]
Q3: What does it mean that DMSO is "hygroscopic" and why is this a concern for my this compound stock solution?
A3: "Hygroscopic" means that DMSO readily absorbs moisture from the atmosphere.[11][12] This is a significant concern because the absorbed water can negatively impact your this compound stock solution in several ways:
-
Decreased Solubility and Precipitation: The presence of water in DMSO can significantly decrease the solubility of compounds, including this compound.[1][11] This can lead to the compound precipitating out of solution, resulting in an inaccurate and lower effective concentration in your experiments.[11][13]
-
Compound Degradation: Absorbed water can accelerate the degradation of compounds stored in DMSO.[14][15]
-
Inconsistent Results: Variability in the water content of your DMSO can lead to inconsistent experimental results, affecting the reproducibility of your assays.[13]
Q4: What are the best practices for preparing and storing this compound stock solutions in DMSO to minimize the impact of water absorption?
A4: To ensure the integrity and stability of your this compound stock solutions, follow these best practices:
-
Use High-Quality, Anhydrous DMSO: Always start with a fresh, unopened bottle of high-purity, anhydrous DMSO to prepare your stock solutions.[6][13]
-
Proper Handling: Minimize the time the DMSO container is open to the atmosphere.[12] If possible, work in a low-humidity environment or under an inert gas atmosphere (e.g., in a glove box).[12]
-
Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution.[12][13] This avoids repeated freeze-thaw cycles and frequent opening of the main stock vial, which can introduce moisture.[12]
-
Proper Storage: Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][10] Ensure the vials are sealed to be airtight.
-
Use Freshly Prepared Solutions: For critical experiments, it is always best to use freshly prepared stock solutions or a new, unthawed aliquot.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Visible precipitate in the this compound stock solution, especially after thawing. | The compound has likely precipitated out of solution due to absorbed water from hygroscopic DMSO and/or exceeding its solubility limit.[11][13] | 1. Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the compound.[13][16] 2. If the precipitate persists, centrifuge the vial and carefully use the supernatant. Note that the actual concentration will be lower than intended.[13] 3. For future preparations, consider making a fresh stock solution in new, anhydrous DMSO, potentially at a slightly lower concentration.[13] |
| Inconsistent or lower-than-expected activity of this compound in biological assays. | 1. The effective concentration of the compound is lower than expected due to precipitation in the stock solution.[13] 2. The compound may have degraded over time due to the presence of water.[13][14] | 1. Prepare a fresh stock solution of this compound using a new vial of anhydrous DMSO.[13] 2. Aliquot the new stock solution into single-use vials and store them properly.[13] 3. Verify the integrity and concentration of your stock solution using an analytical method like HPLC-MS if the issue persists.[13] |
| Difficulty dissolving this compound in DMSO. | The DMSO used may have already absorbed a significant amount of atmospheric moisture, reducing its solvating power for this specific compound.[1] | 1. Use a fresh, unopened bottle of anhydrous DMSO.[1] 2. Gentle warming and ultrasonic treatment may be required to fully dissolve the compound.[1] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | 1 month | Sealed storage, away from moisture.[1] |
| -80°C | 6 months | Sealed storage, away from moisture.[1] |
Table 2: Impact of Water in DMSO on Compound Solubility
| Water Content in DMSO | General Effect on Solubility |
| Increasing water content | Decreases the solubility of many compounds, especially lipophilic ones.[11] |
| 33% water by weight | Corresponds to a significant decrease in the solubility of lipophilic compounds.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass or polypropylene (B1209903) vials with screw caps (B75204) and septa
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
In a controlled, low-humidity environment if possible, accurately weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Immediately aliquot the stock solution into single-use vials.
-
Seal the vials tightly and store them at the recommended temperature (-20°C or -80°C).
-
Protocol 2: Accelerated Stability Study of this compound in DMSO with Varying Water Content
-
Objective: To assess the impact of water content in DMSO on the stability of this compound over time at an elevated temperature.
-
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
Anhydrous DMSO
-
HPLC-grade water
-
HPLC or UHPLC system with a UV detector and mass spectrometer (MS)
-
Incubator set to 40°C
-
Analytical-grade reagents for mobile phase preparation (e.g., acetonitrile, formic acid)
-
-
Procedure:
-
Prepare Samples:
-
Prepare a series of DMSO/water mixtures (e.g., 100:0, 95:5, 90:10 v/v).
-
Dilute the this compound stock solution with each DMSO/water mixture to a final concentration of 1 mM.
-
Aliquot each solution into multiple vials for each time point.
-
-
Incubation:
-
Place the vials in a 40°C incubator.[6]
-
-
Time Points:
-
Analyze samples at designated time points (e.g., 0, 24, 48, 72, and 168 hours).[6]
-
-
Sample Analysis:
-
At each time point, remove one vial for each condition.
-
Dilute the sample to a suitable concentration for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero (T0) sample for each condition.
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100[6]
-
Plot the percentage remaining versus time for each DMSO/water condition to visualize the degradation rate.
-
-
Visualizations
Caption: Experimental workflow for preparing this compound stock solutions and a troubleshooting decision tree.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 3. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 4. Xamoterol - Wikipedia [en.wikipedia.org]
- 5. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. quora.com [quora.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. ziath.com [ziath.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ziath.com [ziath.com]
Interpreting biphasic dose-response curves with Xamoterol Hemifumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xamoterol (B1682282) Hemifumarate. The information is designed to address specific issues that may arise during in vitro and in vivo experiments, particularly concerning its characteristic biphasic dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is Xamoterol Hemifumarate and what is its primary mechanism of action?
A1: this compound is a selective β1-adrenoceptor partial agonist with intrinsic sympathomimetic activity (ISA).[1][2] Its mechanism of action involves binding to β1-adrenergic receptors, primarily in cardiac tissue. As a partial agonist, it elicits a submaximal response compared to full agonists like isoproterenol.[1] This means it can act as an agonist, stimulating the receptor to a moderate degree, or as an antagonist, blocking the effects of more potent endogenous catecholamines like norepinephrine.[1]
Q2: Why do I observe a biphasic or U-shaped dose-response curve with Xamoterol?
A2: The biphasic dose-response curve is a hallmark of Xamoterol's partial agonist nature. At lower concentrations or in states of low sympathetic tone, Xamoterol exhibits agonist activity, leading to an increase in heart rate and myocardial contractility.[3] However, at higher concentrations or in the presence of high levels of sympathetic stimulation (like during exercise), it acts as a competitive antagonist, blocking the effects of endogenous catecholamines and leading to a decrease in heart rate and contractility.[4][5]
Q3: What is the signaling pathway activated by Xamoterol?
A3: Xamoterol, upon binding to β1-adrenergic receptors, activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[1] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban, ultimately leading to increased myocardial contractility and heart rate.[1]
Troubleshooting Guides
Issue 1: Inconsistent or absent biphasic response in my in vitro assay.
-
Question: I am not consistently observing the expected U-shaped curve in my cardiac muscle contractility assay. What could be the issue?
-
Answer:
-
Inadequate Concentration Range: Ensure your dose-response curve covers a wide range of Xamoterol concentrations. A biphasic effect may only be apparent at higher concentrations where the antagonistic properties become dominant.
-
Presence of Endogenous Agonists: The level of endogenous catecholamines in your preparation can significantly influence the observed response. In isolated tissue experiments, ensure thorough washout of any residual neurotransmitters. Consider using a preparation with controlled levels of a full agonist to better characterize the antagonistic phase.
-
Receptor Desensitization: Prolonged exposure to any agonist can lead to receptor desensitization or downregulation. Ensure your incubation times are appropriate and consistent across experiments.
-
Data Analysis: Standard sigmoidal models are not appropriate for fitting biphasic data. Utilize a non-linear regression model that can accommodate a biphasic or bell-shaped curve.
-
Issue 2: High variability in cAMP accumulation measurements.
-
Question: My cAMP assay results show high variability between replicates at the same Xamoterol concentration. How can I improve this?
-
Answer:
-
Cell Health and Density: Ensure your cell cultures are healthy, within a consistent passage number, and plated at a uniform density. Stressed or overly confluent cells can exhibit altered signaling responses.
-
Phosphodiesterase (PDE) Activity: Intracellular cAMP levels are tightly regulated by PDEs. Consider including a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and amplify the signal.
-
Assay Timing: The kinetics of cAMP production can be rapid and transient. Optimize the incubation time with Xamoterol to capture the peak response.
-
Reagent Quality: Use high-quality, fresh reagents. Ensure proper storage and handling of Xamoterol, cAMP standards, and assay components.
-
Issue 3: Difficulty interpreting antagonistic effects in the presence of a full agonist.
-
Question: When I co-administer Xamoterol with a full agonist like isoproterenol, the interpretation of the antagonistic effect is challenging. What is the best approach?
-
Answer:
-
Schild Analysis: To quantify the antagonistic potency (pA2 value) of Xamoterol, perform a Schild analysis. This involves generating full agonist dose-response curves in the presence of increasing, fixed concentrations of Xamoterol. A parallel rightward shift in the agonist curve without a change in the maximum response is indicative of competitive antagonism.
-
Functional Assays: Measure a functional endpoint that is sensitive to β1-adrenergic stimulation, such as isometric force of contraction in isolated cardiac muscle strips. This will provide a clear physiological readout of the interplay between the full agonist and the partial agonist/antagonist effects of Xamoterol.
-
Data Presentation
Table 1: Dose-Response of Xamoterol on Heart Rate in Humans
| Dosage (Oral) | Change in Resting Heart Rate (beats/min) | Change in Maximum Exercise Heart Rate (beats/min) |
| 200 mg | No significant effect | Significant reduction |
| 400 mg | No significant effect | Significant reduction |
| 600 mg | -5.7 (small but significant reduction) | Significant reduction |
Data synthesized from a study in patients with ischaemic heart disease.[4]
Table 2: In Vitro Effects of Xamoterol on Human Myocardium
| Condition | Xamoterol Effect on Isometric Force of Contraction |
| Alone | No effect |
| In the presence of Forskolin or Milrinone | Increased isometric force of contraction, contraction velocity, and relaxation velocity |
| In the presence of Norepinephrine | Negative inotropic effect (antagonistic) |
Data from studies on isolated, electrically driven preparations from human myocardium.[1]
Experimental Protocols
1. Radioligand Binding Assay for β1-Adrenoceptor Affinity
This protocol is a generalized procedure for determining the binding affinity of Xamoterol to β1-adrenergic receptors.
-
Membrane Preparation:
-
Homogenize cardiac tissue or cultured cells expressing β1-adrenoceptors in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membrane fraction.
-
Wash the membrane pellet and resuspend in binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation.
-
For competition assays, add increasing concentrations of unlabeled Xamoterol.
-
Add a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]CGP-12177).
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the log concentration of Xamoterol and fit the data using a non-linear regression model to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).
-
2. Isometric Contraction Measurement in Isolated Cardiac Muscle
This protocol outlines the measurement of myocardial contractility in response to Xamoterol.
-
Tissue Preparation:
-
Dissect a thin strip of cardiac muscle (e.g., papillary muscle or trabeculae) from a suitable animal model.
-
Mount the muscle strip vertically in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Attach one end of the muscle to a fixed hook and the other to an isometric force transducer.
-
-
Experimental Procedure:
-
Electrically stimulate the muscle at a constant frequency (e.g., 1 Hz).
-
Allow the muscle to equilibrate until a stable baseline contractile force is achieved.
-
Perform a cumulative dose-response curve by adding increasing concentrations of Xamoterol to the organ bath at set intervals.
-
To investigate the antagonistic effect, repeat the dose-response curve in the presence of a β-adrenergic agonist like norepinephrine.
-
-
Data Analysis:
-
Measure the peak isometric tension (in mN) at each concentration.
-
Normalize the force to the muscle cross-sectional area (mN/mm²).
-
Plot the change in force as a function of the log concentration of Xamoterol to generate a dose-response curve.
-
Mandatory Visualizations
Caption: Signaling pathway of Xamoterol at the β1-adrenergic receptor.
Caption: Experimental workflow for isometric contraction measurement.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Effects of xamoterol on inotropic and lusitropic properties of the human myocardium and on adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of cardiac glycoside mimics as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The partial agonist activity of xamoterol (ICI 118,587) studied by heart rate response in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects and dose-response relationship of xamoterol in patients with ischaemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioselectivity, kinetics, hemodynamics, and metabolic effects of xamoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Xamoterol Hemifumarate and Potential Arrhythmogenesis in Sensitive Models
Introduction:
Welcome to the technical support center for researchers investigating the cardiac effects of Xamoterol (B1682282) Hemifumarate. Xamoterol is a selective β1-adrenoceptor partial agonist.[1][2] Its unique pharmacological profile, exhibiting both agonist and antagonist properties depending on the level of sympathetic tone, has led to its investigation in cardiovascular conditions.[1][3]
A primary concern with any cardioactive compound is its potential for arrhythmogenesis. While extensive clinical data in patients with mild to moderate heart failure have shown that xamoterol does not significantly increase the incidence of ventricular arrhythmias and may even stabilize heart rate variability, questions may arise about its effects in specific sensitive preclinical models or under particular experimental conditions.[4][5] Notably, a study on failing human myocardial tissue suggested that xamoterol primarily exerts a β-adrenoceptor antagonistic effect in this context.
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers evaluating the potential for Xamoterol Hemifumarate-induced arrhythmogenesis in sensitive experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective partial agonist of the β1-adrenergic receptor with approximately 50% intrinsic sympathomimetic activity (ISA).[1] This means it can modestly stimulate the receptor, but also competitively inhibit the binding of more potent endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1] This dual action provides cardiac stimulation at rest but acts as a blocker during exercise or high sympathetic states.[1]
Q2: Why is there a concern about arrhythmogenesis with beta-agonists?
A2: Beta-adrenergic stimulation, in general, can be pro-arrhythmic by several mechanisms.[6] These include increasing intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which leads to phosphorylation of multiple downstream targets.[6] This can result in increased intracellular calcium concentrations, delayed afterdepolarizations (DADs), early afterdepolarizations (EADs), and enhanced automaticity of pacemaker cells, all of which can trigger arrhythmias.[7][8]
Q3: Clinical studies suggest Xamoterol is not arrhythmogenic. Why investigate this in preclinical models?
A3: Preclinical "sensitive" models are crucial for identifying potential risks that may not be apparent in a broader patient population. These models might include:
-
Genetically modified animals with ion channelopathies that predispose them to arrhythmias.[9]
-
Co-administration of other drugs that may have synergistic effects on cardiac electrophysiology.
-
Cellular models (e.g., human induced pluripotent stem cell-derived cardiomyocytes, hiPSC-CMs) from individuals with known arrhythmic predispositions.[10]
-
Models of specific cardiac diseases , such as acute ischemia, where the arrhythmogenic substrate is different from chronic heart failure.
Q4: My baseline recordings in isolated cardiomyocytes are unstable. What can I do?
A4: Instability in baseline recordings is a common issue. Consider the following troubleshooting steps:
-
Cell Viability: Ensure high viability of your isolated cardiomyocytes. Use a trypan blue exclusion test to verify.
-
Temperature Control: Maintain a stable and physiological temperature (typically 36-37°C) for your preparation. Fluctuations can significantly alter ion channel kinetics.
-
Perfusion Rate: Ensure a constant and adequate perfusion rate with oxygenated buffer. Inadequate oxygenation is a common source of instability.
-
Vibrations: Isolate your experimental setup from any sources of mechanical vibration.
-
Electrical Noise: Ground your equipment properly and use a Faraday cage to shield from electrical interference.
Q5: I am not observing any arrhythmic events even at high concentrations of Xamoterol. What could be the reason?
A5: This observation may align with existing clinical data suggesting a low arrhythmogenic potential for Xamoterol.[4][11][12] However, if you expect to see events in your specific sensitive model, consider these points:
-
Partial Agonism: As a partial agonist, Xamoterol may have a ceiling effect, where increasing the concentration does not produce a greater response beyond a certain point.
-
Sympathetic Tone: In in-vitro models lacking sympathetic innervation, the full dual effect of Xamoterol may not be apparent. Consider co-administration with a full β-agonist (like isoproterenol) to see if Xamoterol exhibits a blocking effect at higher sympathetic stimulation levels.
-
Model Sensitivity: Your model may not be sensitive enough. Verify the sensitivity of your model with a known pro-arrhythmic compound (e.g., a high-dose full beta-agonist or an IKr blocker like dofetilide).
Troubleshooting Guides
Issue 1: Unexpected Bradycardia at High Doses
-
Potential Cause: At high levels of receptor occupancy, the antagonist properties of a partial agonist can dominate, especially if there is some baseline sympathetic stimulation in the model (e.g., from endogenous catecholamines in whole-heart models).
-
Troubleshooting Steps:
-
Washout and Re-application: Perform a thorough washout and re-apply a lower concentration to confirm a dose-dependent effect.
-
Full Agonist Challenge: In the presence of high-dose Xamoterol, apply a full agonist like isoproterenol (B85558). A blunted response to the full agonist would confirm β-blocking activity.
-
Review Model: Re-evaluate if the chosen model has a high level of basal sympathetic activity that could be unmasked by the partial agonist.
-
Issue 2: High Variability in Action Potential Duration (APD) Measurements
-
Potential Cause: High variability can obscure subtle drug effects. This can stem from inconsistent pacing, temperature fluctuations, or heterogeneity in the cell population.
-
Troubleshooting Steps:
-
Pacing Protocol: Ensure a consistent pacing frequency and that the preparation is allowed to equilibrate to this pacing for a sufficient period before recording baseline data.
-
Data Acquisition: Increase the number of recorded action potentials and average the APD values to reduce noise.
-
Temperature Stability: Use a feedback-controlled perfusion heater to maintain temperature within ±0.5°C.
-
Cellular Heterogeneity (in vitro): If using primary cells, be aware of the potential for a mix of cell types (e.g., epicardial, endocardial, M-cells) which have different native APDs. If possible, use more homogenous cell populations or hiPSC-CMs.
-
Quantitative Data Summary
As clinical and preclinical studies have not demonstrated significant arrhythmogenesis with Xamoterol, the following table presents hypothetical data for a generic β-agonist in a sensitive preclinical model to guide researchers on the types of parameters to measure.
| Parameter | Control (Baseline) | Hypothetical β-Agonist | Expected Change | Potential Implication |
| Heart Rate (bpm) | 120 ± 5 | 150 ± 8 | ↑ | Increased automaticity |
| Action Potential Duration (APD90, ms) | 150 ± 10 | 140 ± 12 | ↓ | Shortened repolarization |
| QTc Interval (ms) | 200 ± 15 | 230 ± 20 | ↑ | Delayed repolarization, risk of EADs |
| Incidence of EADs (%) | 0% | 15% | ↑ | Trigger for Torsades de Pointes |
| Incidence of DADs (%) | 2% | 25% | ↑ | Trigger for ventricular tachycardia |
| Ventricular Tachycardia Events | 0 | 5 | ↑ | Sustained arrhythmia |
Experimental Protocols
Protocol: Assessment of Pro-arrhythmic Potential in Isolated Ventricular Myocytes
-
Cell Isolation: Isolate ventricular myocytes from a sensitive animal model (e.g., a rabbit model of heart failure) using a standard enzymatic digestion protocol (e.g., Langendorff perfusion with collagenase).
-
Cell Plating and Recovery: Plate the isolated myocytes on laminin-coated coverslips and allow them to recover for at least 2 hours in a Tyrode's solution containing 1.8 mM Ca²⁺.
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope stage.
-
Perfuse with heated (37°C) Tyrode's solution.
-
Use the patch-clamp technique in the current-clamp configuration to record action potentials.
-
Pace the myocyte at a steady frequency (e.g., 1 Hz) until a stable action potential morphology is achieved.
-
-
Baseline Recording: Record baseline action potentials for 5-10 minutes. Measure parameters such as APD at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and action potential amplitude.
-
Drug Application:
-
Introduce this compound into the perfusate at increasing concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Allow the preparation to equilibrate at each concentration for at least 5 minutes before recording.
-
-
Data Acquisition: At each concentration, record at least 50 consecutive action potentials. Monitor for the appearance of arrhythmogenic events such as EADs, DADs, or spontaneous (non-paced) action potentials.
-
Positive Control: As a positive control, after the highest Xamoterol concentration and a washout period, apply a known pro-arrhythmic agent (e.g., 1 µM isoproterenol or 100 nM dofetilide) to confirm the sensitivity of the preparation.
-
Data Analysis: Analyze the recorded action potentials to quantify changes in APD and the incidence of arrhythmic events at each drug concentration compared to baseline.
Visualizations
Caption: General β1-Adrenergic Signaling Pathway.
References
- 1. Xamoterol - Wikipedia [en.wikipedia.org]
- 2. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of the partial beta 1-agonist xamoterol on heart rate and ventricular arrhythmias in patients with mild to moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of xamoterol in acute myocardial infarction: blood pressure, heart rate, arrhythmias and early clinical course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic mechanisms of beta blocker therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Basic Mechanisms of Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 9. Sudden cardiac death due to β2-agonist therapy: is a genetic basis overlooked? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
- 12. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Xamoterol Hemifumarate and Isoprenaline in Cardiac β-Adrenoceptor Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xamoterol (B1682282) Hemifumarate and Isoprenaline, focusing on their performance in stimulating cardiac β-adrenoceptors. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Isoprenaline, a non-selective full agonist of β-adrenoceptors, and Xamoterol Hemifumarate, a β1-selective partial agonist, exhibit distinct pharmacological profiles in their interaction with cardiac β-adrenoceptors. While Isoprenaline elicits a maximal response, its non-selectivity and propensity to induce receptor downregulation present therapeutic challenges. Xamoterol, with its intrinsic sympathomimetic activity (ISA), offers a more modulated cardiac stimulation, particularly at rest, and notably does not cause downregulation of β-adrenoceptors with chronic use. This differential activity profile makes them suitable for different therapeutic and research applications.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and Isoprenaline from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Potency
| Parameter | This compound | Isoprenaline | Tissue/System | Reference |
| pA₂ (β₁) | 7.4 - 7.8 | - | Guinea-pig atria | [1] |
| pA₂ (β₂) | 5.2 - 6.2 | - | Guinea-pig trachea/ileum/uterus | [1] |
| pKD (β₁) | 7.25 | - | Guinea-pig left atrial membranes | [1] |
| pKD (β₂) | 5.24 | - | Guinea-pig uterine membranes | [1] |
| pD₂ (inotropic) | - | 8.00 | WKY rat papillary muscle | [2] |
| pD₂ (chronotropic) | - | 7.30 (right atria) | Guinea-pig atria | [3] |
| ED₅₀ (Heart Rate) | 5 µg/kg | - | Pithed Sprague-Dawley rats | [4] |
| KA (inotropic) | - | 2-3 x 10⁻⁶ M | WKY rat papillary muscle | [2] |
| KA (chronotropic) | - | 2-4 x 10⁻⁸ M | WKY and SHR left atria | [2] |
pA₂: A measure of the affinity of an antagonist. For a partial agonist like xamoterol, it reflects its antagonist properties against a full agonist. pKD: The negative logarithm of the dissociation constant (Kd) from radioligand binding studies. pD₂: The negative logarithm of the EC₅₀ value. ED₅₀: The dose that produces 50% of the maximal response in vivo. KA: The equilibrium dissociation constant of an agonist.
Table 2: Intrinsic Activity and Functional Response
| Parameter | This compound | Isoprenaline | Tissue/System | Reference |
| Intrinsic Activity (Chronotropic) | <0.55 | 1 | Guinea-pig, rat, and cat atria | [1] |
| Intrinsic Activity (Inotropic) | 0.5 (force) | 1 | Feline right ventricular papillary muscles | [5] |
| Maximal Effect (Heart Rate) | ~65% of Isoprenaline | 100% | Rat heart (in vivo & in vitro) | [6] |
| β-adrenoceptor Downregulation (6-day infusion) | No effect | ~39% reduction | Rat ventricular membranes | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Receptor Affinity (pKD)
This protocol is a representative method for determining the binding affinity of Xamoterol and Isoprenaline to β-adrenoceptors in cardiac tissue.
-
Membrane Preparation:
-
Cardiac tissue (e.g., guinea-pig left atria) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.[7]
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radioligand specific for β-adrenoceptors, such as [¹²⁵I]-iodocyanopindolol.[1][7]
-
Increasing concentrations of the unlabeled competitor drug (Xamoterol or Isoprenaline) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective β-antagonist like propranolol.[7]
-
The mixture is incubated to reach equilibrium (e.g., 45 minutes).[8]
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC₅₀) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation. The pKD is the negative logarithm of the Ki.
-
Isolated Atria Preparation for Functional Activity (Chronotropy and Inotropy)
This in vitro method assesses the functional effects of the compounds on heart rate and contractility.
-
Tissue Preparation:
-
The heart is rapidly excised from a euthanized animal (e.g., guinea pig) and placed in oxygenated Krebs-Henseleit solution.
-
The atria are dissected free from the ventricles. For chronotropic studies, the spontaneously beating right atrium is used. For inotropic studies, the left atrium is isolated and electrically stimulated at a constant frequency (e.g., 1 Hz).
-
-
Experimental Setup:
-
The atrial preparation is mounted in an organ bath containing oxygenated Krebs-Henseleit solution maintained at a physiological temperature (e.g., 37°C).
-
One end of the tissue is fixed, and the other is attached to an isometric force transducer to record contractile force (inotropy) or the rate of spontaneous contractions (chronotropy).
-
-
Dose-Response Curve Generation:
-
After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of Xamoterol or Isoprenaline to the organ bath.
-
The response (change in force or rate) is allowed to stabilize at each concentration before the next addition.
-
-
Data Analysis:
-
The responses are expressed as a percentage of the maximal response to a full agonist like Isoprenaline.
-
The EC₅₀ (the concentration producing 50% of the maximal response) is determined, and the pD₂ (-log EC₅₀) is calculated.
-
The intrinsic activity is calculated as the ratio of the maximal response of the test drug to the maximal response of the full agonist.
-
Clinical Exercise Tolerance Test in Heart Failure Patients
This protocol outlines a typical method for assessing the clinical efficacy of drugs like Xamoterol in patients with heart failure.
-
Patient Selection:
-
Patients with stable, mild to moderate heart failure (e.g., NYHA class II-III) are recruited.
-
Exclusion criteria include recent myocardial infarction, unstable angina, and severe obstructive valvular disease.
-
-
Study Design:
-
A double-blind, randomized, placebo-controlled design is often employed.
-
Patients undergo a placebo run-in period before being randomized to receive either the study drug (e.g., Xamoterol 200 mg twice daily) or a placebo for a defined period (e.g., 3 months).[9]
-
-
Exercise Protocol:
-
A standardized, progressive treadmill exercise protocol (e.g., a modified Bruce protocol) is used.[10]
-
The test begins with a warm-up at a low workload, followed by incremental increases in speed and/or grade at regular intervals (e.g., every 2-3 minutes).
-
Heart rate, blood pressure, and ECG are continuously monitored.
-
The test is terminated upon patient exhaustion or the development of limiting symptoms (e.g., severe dyspnea, chest pain) or adverse clinical signs.
-
-
Data Analysis:
-
The primary endpoint is typically the total exercise duration.
-
Secondary endpoints may include peak heart rate, peak oxygen consumption (VO₂ max), and changes in subjective symptom scores (e.g., breathlessness, fatigue).[9]
-
The change in exercise duration from baseline is compared between the treatment and placebo groups.
-
Mandatory Visualizations
Signaling Pathways
Caption: β-Adrenoceptor Signaling Pathway.
Experimental Workflow
Caption: Agonist Characterization Workflow.
References
- 1. The in vitro pharmacology of xamoterol (ICI 118,587) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of beta-1 and beta-2 adrenoceptors in guinea pig atrium: functional and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of xamoterol and isoprenaline on rat cardiac beta-adrenoceptors: studies of function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)[125I]pindolol binding to human peripheral lung beta-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Exercise Training in Patients With Chronic Heart Failure: HF-ACTION Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: Xamoterol Hemifumarate Versus Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinity of Xamoterol Hemifumarate with other prominent beta-blockers. The data presented is compiled from various scientific studies to offer a comprehensive overview for research and drug development purposes.
Introduction to this compound
This compound is a third-generation beta-blocker characterized by its unique pharmacological profile. It acts as a β1-adrenergic receptor-selective partial agonist. This dual action allows it to provide sympathomimetic stimulation at low levels of sympathetic tone and act as a competitive antagonist at higher levels of sympathetic activity.
Comparative Receptor Binding Affinity
The binding affinity of a drug to its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. The following table summarizes the receptor binding affinities of this compound and other commonly used beta-blockers for β1 and β2 adrenergic receptors.
| Drug | β1 Affinity (Ki/Kd in nM) | β2 Affinity (Ki/Kd in nM) | β2/β1 Selectivity Ratio | Receptor Activity |
| Xamoterol | 60.3 - 83.2 | 851.1 - 1621.8 | ~14 - 20 | β1-selective partial agonist |
| Bisoprolol | 10.2 | 199.5 | 19.5 | β1-selective antagonist |
| Atenolol | 1000 | 39811 | 39.8 | β1-selective antagonist |
| Metoprolol | 251.2 | 10000 | 39.8 | β1-selective antagonist |
| Nebivolol | 0.89 | 19.95 | 22.4 | Highly β1-selective antagonist |
| Propranolol | 3.98 | 2.51 | 0.63 | Non-selective antagonist |
| Carvedilol | 0.23 | 0.63 | 2.74 | Non-selective antagonist |
Note: Ki/Kd values are converted from pKD values found in the literature. The selectivity ratio is calculated as Ki(β2)/Ki(β1). A higher ratio indicates greater β1 selectivity.
Experimental Protocols
The determination of receptor binding affinities, as presented in the table above, is predominantly achieved through competitive radioligand binding assays .
Principle of Competitive Radioligand Binding Assay
This in vitro technique measures the affinity of a test compound (unlabeled drug) for a specific receptor by assessing its ability to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor). The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
General Experimental Protocol
-
Membrane Preparation:
-
Tissues or cells expressing the target beta-adrenergic receptors (β1 and β2) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for non-selective binding, or more specific radioligands in combination with selective antagonists to isolate receptor subtypes) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test drug (e.g., Xamoterol, Propranolol) are added to compete for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the test drug.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the beta-adrenergic signaling pathway, the experimental workflow of a competitive radioligand binding assay, and a logical comparison of beta-blocker selectivity.
Xamoterol Hemifumarate's effect on receptor down-regulation compared to full agonists
An Examination of the Partial Agonist's Profile Against Full Agonists in Sustaining Beta-1 Adrenergic Receptor Density
In the landscape of cardiac therapeutics, the long-term efficacy of beta-adrenergic receptor (β-AR) agonists is often hampered by receptor down-regulation, a phenomenon where chronic stimulation leads to a decrease in receptor density and a blunting of therapeutic response. This guide provides a detailed comparison of Xamoterol (B1682282) Hemifumarate, a β1-selective partial agonist, and full β-AR agonists, with a focus on their differential effects on receptor down-regulation. This analysis is supported by experimental data and detailed methodologies for researchers in pharmacology and drug development.
Introduction to Agonist-Induced Receptor Down-Regulation
Beta-adrenergic receptors, particularly the β1 subtype predominant in cardiac tissue, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating heart rate and contractility. Full agonists, such as isoproterenol, maximally activate these receptors, leading to a robust physiological response. However, this intense and sustained activation triggers cellular desensitization mechanisms. The receptor becomes phosphorylated by G-protein coupled receptor kinases (GRKs), promoting the binding of β-arrestin. This interaction not only uncouples the receptor from its G-protein but also targets it for internalization and eventual degradation, resulting in a net loss of surface receptors—a process termed down-regulation.
Xamoterol, characterized by its intrinsic sympathomimetic activity (ISA), acts as a partial agonist. At low levels of sympathetic tone, it provides modest stimulation, while at high levels, it competes with endogenous catecholamines, thereby acting as an antagonist. This modulatory effect is hypothesized to circumvent the robust receptor activation that leads to significant down-regulation, potentially offering a more sustained therapeutic effect in chronic conditions.
Comparative Data: Receptor Density Following Chronic Agonist Exposure
Experimental evidence from animal models provides a clear quantitative distinction between the effects of xamoterol and full agonists on β-AR density. A key study directly compared the impact of a continuous 6-day subcutaneous infusion of xamoterol versus the full agonist isoprenaline on rat cardiac β-adrenoceptors.
The results demonstrated that chronic exposure to the full agonist led to a significant reduction in receptor numbers. In contrast, xamoterol, administered at doses sufficient to produce a maximal functional response and achieve full receptor occupancy, did not induce any significant change in receptor density compared to the saline control. This suggests that the partial agonism of xamoterol is insufficient to trigger the robust desensitization and trafficking machinery that leads to receptor degradation.[1]
| Agent (6-day infusion in rats) | Agonist Type | Change in β-Adrenoceptor Density (Bmax) | Reference |
| Isoproterenol | Full Agonist | ~39% decrease vs. saline control | [1] |
| Xamoterol Hemifumarate | Partial Agonist | No significant change vs. saline control | [1] |
This lack of down-regulation with long-term xamoterol administration is consistent with clinical observations where its therapeutic effects are maintained over extended periods.[2][3][4]
Mechanism of Differential Down-Regulation
The divergence in down-regulation between full and partial agonists can be attributed to the initial steps of the signaling cascade. The conformational state induced in the β1-AR by a full agonist is optimal for both G-protein coupling and subsequent GRK-mediated phosphorylation. This high-efficacy phosphorylation creates a strong binding site for β-arrestin, efficiently targeting the receptor for internalization and degradation.
Partial agonists like xamoterol induce a different receptor conformation. This state is sufficient for submaximal G-protein activation but is a poor substrate for GRKs. Consequently, there is significantly less receptor phosphorylation, reduced β-arrestin recruitment, and a preservation of the receptor population at the cell surface.
Figure 1: Generalized β1-adrenergic receptor signaling pathway.
Figure 2: Logical flow of full vs. partial agonist-induced down-regulation.
Experimental Protocols
The following are generalized methodologies for the key experiments used to quantify receptor down-regulation and signaling.
Radioligand Binding Assay for Receptor Density (Bmax)
This assay quantifies the total number of receptors in a given sample (e.g., cardiac tissue homogenate). Saturation binding experiments are performed to determine the maximum number of binding sites (Bmax).[5][6]
a. Membrane Preparation:
-
Excise and wash cardiac tissue (e.g., ventricles) in ice-cold homogenization buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4).
-
Homogenize the tissue using a Polytron or similar device.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
b. Saturation Binding:
-
In a 96-well plate, set up reactions in triplicate.
-
For each data point, add a fixed amount of membrane protein (e.g., 50-100 µg) to each well.
-
Add increasing concentrations of a radiolabeled β-AR antagonist (e.g., [¹²⁵I]-Iodopindolol or [³H]-Dihydroalprenolol).
-
To a parallel set of tubes for determining non-specific binding, add an excess of a non-radiolabeled antagonist (e.g., 1 µM propranolol) in addition to the radioligand.
-
Incubate the reactions at a set temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity trapped on the filters using a gamma or scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding against the concentration of the radioligand.
-
Analyze the resulting hyperbolic curve using non-linear regression to determine the Bmax (receptor density, typically in fmol/mg protein) and the Kd (dissociation constant).
Adenylyl Cyclase Activity Assay
This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger, cyclic AMP (cAMP).[7][8]
-
Prepare cell membranes as described in the radioligand binding protocol.
-
Set up the reaction mixture containing assay buffer (e.g., Tris-HCl, MgCl2), an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and [α-³²P]ATP as a substrate.
-
Add the agonist of interest (e.g., xamoterol or isoproterenol) at various concentrations to the reaction tubes.
-
Initiate the reaction by adding a small amount of membrane protein (e.g., 20-50 µg).
-
Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Stop the reaction by adding a "stopping solution" (e.g., containing SDS and unlabeled ATP) and boiling.
-
Add [³H]cAMP to each sample to monitor the efficiency of the purification step.
-
Isolate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantify the [³²P]cAMP and [³H]cAMP in the final eluate using a liquid scintillation counter.
-
Calculate the rate of cAMP production (pmol/min/mg protein) after correcting for recovery based on the [³H]cAMP counts.
Figure 3: General experimental workflow for assessing receptor down-regulation.
Conclusion
The distinction between xamoterol and full agonists in their propensity to cause β1-adrenergic receptor down-regulation is stark. Experimental data clearly indicates that while full agonists significantly reduce receptor density with chronic exposure, xamoterol preserves it.[1] This fundamental difference stems from the submaximal receptor activation by the partial agonist, which is insufficient to fully engage the GRK/β-arrestin-mediated desensitization and degradation pathways. For researchers and drug developers, this characteristic positions partial agonists like this compound as compelling candidates for chronic therapies where maintaining receptor sensitivity and avoiding tolerance is paramount.
References
- 1. Comparison of the effects of xamoterol and isoprenaline on rat cardiac beta-adrenoceptors: studies of function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echocardiographic assessment of lack of beta 1-receptor down-regulation during prolonged therapy with xamoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the beta 1-adrenergic receptor partial agonist xamoterol on left ventricular diastolic function. An evaluation after 1-6 years of oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of tolerance development after long-term administration of the partial beta-adrenoceptor agonist xamoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Validating the Selectivity of Xamoterol Hemifumarate for β1 over β2 Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xamoterol Hemifumarate's selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor, benchmarked against established β-blockers. The information presented is supported by experimental data from radioligand binding and functional assays to assist researchers in their evaluation of this compound.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a compound for its target receptor is a critical determinant of its therapeutic efficacy and side-effect profile. For β-adrenergic receptor modulators, a high degree of selectivity for the β1 subtype, which is predominantly expressed in cardiac tissue, over the β2 subtype, found in bronchial and vascular smooth muscle, is often desirable to minimize off-target effects such as bronchoconstriction.
This compound has been characterized as a β1-selective partial agonist. To validate this, its binding affinity (pKi) for human β1 and β2 receptors has been compared with that of well-characterized β-blockers: the β1-selective antagonists Atenolol (B1665814) and Metoprolol, and the non-selective antagonist Propranolol.
| Compound | Receptor Subtype | pKi | Selectivity Ratio (β1/β2) | Reference |
| Xamoterol | β1 | 7.08 - 7.22 | ~14-27 | [1] |
| β2 | 5.79 - 6.07 | [1] | ||
| Atenolol | β1 | 6.41 - 6.66 | ~20 | [1][2] |
| β2 | 5.09 - 5.99 | [1][2] | ||
| Metoprolol | β1 | 7.26 - 7.36 | ~30-40 | [[“]][4][5] |
| β2 | 5.49 - 6.89 | [[“]][4][5] | ||
| Propranolol | β1 | 8.21 - 9.17 | Non-selective | [1] |
| β2 | 8.65 - 8.87 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the antilog of the difference in pKi values.
The data clearly indicates that this compound exhibits a notable preference for the β1-adrenergic receptor over the β2 subtype. In human ventricular membranes, Xamoterol has been reported to have a 30-fold greater affinity for β1- than for β2-adrenoceptors[6]. Another study reported an 18-fold greater affinity for β1-adrenoceptors in feline myocardium[6]. This level of selectivity is comparable to that of established β1-selective antagonists like Atenolol and Metoprolol. In contrast, Propranolol shows similar high affinity for both receptor subtypes, confirming its non-selective profile.
Experimental Protocols
The determination of receptor binding affinity and functional selectivity relies on robust and well-defined experimental protocols. The two primary methods employed are radioligand binding assays and functional assays measuring second messenger accumulation, such as cyclic AMP (cAMP).
Radioligand Competition Binding Assay
This assay directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human β1 or β2 adrenergic receptor.
-
Radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist).
-
Test compound (this compound) and comparator compounds at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay)[7].
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound[7].
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium[7].
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand[7].
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter[7].
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (HTRF)
This assay measures the functional consequence of receptor activation, specifically the production of the second messenger cyclic AMP (cAMP), which is a hallmark of Gs-coupled GPCR activation (like β1 and β2 receptors).
Objective: To determine the potency (EC50) of an agonist or the inhibitory potency (IC50) of an antagonist in modulating cAMP production.
Materials:
-
Whole cells expressing the human β1 or β2 adrenergic receptor.
-
Test compound (this compound) and comparator compounds.
-
cAMP standard.
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Stimulation buffer.
-
Lysis buffer.
-
HTRF-compatible microplate reader.
-
384-well white microplates.
Procedure:
-
Cell Preparation: Culture cells expressing the target receptor to the desired confluency and then harvest them.
-
Assay Setup: In a 384-well plate, dispense the cells. For an agonist assay, add varying concentrations of the test compound. For an antagonist assay, add a fixed concentration of a known agonist (like isoproterenol) along with varying concentrations of the test compound[8].
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production[8].
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) which will lyse the cells and initiate the competitive immunoassay[8].
-
Measurement: After another incubation period (e.g., 60 minutes) at room temperature, read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm)[9].
-
Data Analysis: Calculate the ratio of the two emission signals. The amount of cAMP produced is inversely proportional to the HTRF signal. Generate dose-response curves by plotting the signal ratio against the logarithm of the compound concentration to determine EC50 or IC50 values.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: β-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Xamoterol Hemifumarate: A Comparative Meta-Analysis of Clinical Trials in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of key clinical trials involving Xamoterol (B1682282) Hemifumarate, a β1-adrenoceptor partial agonist, for the treatment of heart failure. The following sections objectively compare its performance against placebo and other alternatives, supported by experimental data, detailed methodologies, and signaling pathway diagrams.
Comparative Efficacy and Safety Data
Xamoterol has been investigated in patients with both mild-to-moderate and severe heart failure, with markedly different outcomes. The data from pivotal clinical trials are summarized below for clear comparison.
Performance in Mild to Moderate Heart Failure
In patients with mild to moderate heart failure (NYHA Class II-III), xamoterol demonstrated significant improvements in exercise capacity and symptomatology compared to both placebo and digoxin (B3395198).
| Trial/Study Program | Treatment Arms | Number of Patients | Key Efficacy Outcomes | Adverse Events/Safety |
| European Multicentre Study Programme [1] | Xamoterol (200 mg twice daily) vs. Placebo vs. Digoxin (0.125 mg twice daily) | Xamoterol: 617, Placebo: 300, Digoxin: 135 | Exercise Capacity: 37% improvement with Xamoterol vs. 18% with Placebo. Xamoterol showed significantly greater improvement than Digoxin (33% vs. 17%, P < 0.05).[1] Symptoms: Significant improvement in dyspnoea and fatigue with Xamoterol.[1] | Fewer side-effects reported with Xamoterol compared to Digoxin.[1] |
| U.K. Xamoterol Study Group [2] | Xamoterol vs. Placebo | 240 | Exercise Duration: 19% increase with Xamoterol vs. 7% with Placebo.[2] Symptoms: Improvement in breathlessness with Xamoterol.[2] | Generally well-tolerated.[3] |
| Ischaemic Dysfunction Study [4] | Xamoterol (200 mg twice daily) vs. Placebo (crossover) | 21 | Exercise Duration: Increased from 445s to 484s with Xamoterol.[4] Ejection Fraction: Increased from 41.9% to 46.6% with Xamoterol.[4] | Deemed a safe and effective treatment for left ventricular dysfunction from ischaemic heart disease.[4] |
Performance in Severe Heart Failure
In stark contrast to its effects in milder forms of heart failure, xamoterol was associated with increased mortality in patients with severe heart failure (NYHA Class III-IV).
| Trial/Study | Treatment Arms | Number of Patients | Key Efficacy Outcomes | Mortality Outcome |
| The Xamoterol in Severe Heart Failure Study [5][6] | Xamoterol (200 mg twice daily) vs. Placebo | Xamoterol: 352, Placebo: 164 | Clinical Signs: No significant difference in clinical signs of heart failure.[6] Symptoms: Less severe breathlessness with Xamoterol, but no difference in exercise duration or total work done.[5][7] | Increased Mortality: 9.1% (32 patients) in the Xamoterol group died within 100 days, compared to 3.7% (6 patients) in the placebo group (p = 0.02).[5][6] |
Experimental Protocols
The methodologies of the key clinical trials cited are detailed below to provide context for the presented data.
European Multicentre Study Programme & U.K. Xamoterol Study
-
Study Design: These were double-blind, randomized, placebo-controlled, parallel-group multicenter studies.[1][2]
-
Patient Population: Patients with mild to moderate heart failure.[1][2] In the U.K. study, 62% of patients were receiving diuretics, 32% nitrates, and 14% digoxin for atrial fibrillation at entry.[2]
-
Intervention: Xamoterol (typically 200 mg twice daily), placebo, or digoxin (in a subset of the European programme).[1] The treatment duration was 3 months.[1][2]
-
Primary Endpoints: The primary efficacy measures were exercise capacity, assessed by treadmill or bicycle ergometer tests, and changes in symptoms of heart failure, such as dyspnoea and fatigue, measured by visual analogue and Likert scales.[1][2]
The Xamoterol in Severe Heart Failure Study
-
Study Design: A randomized, double-blind, between-group comparison.[5][7]
-
Patient Population: 516 patients with New York Heart Association (NYHA) class III (75%) and IV (25%) heart failure who were already being treated with diuretics and ACE inhibitors.[5][6][7]
-
Intervention: Xamoterol (200 mg twice daily) or placebo for 13 weeks.[5][7]
-
Primary Endpoints: The primary endpoint was exercise duration.[6] Secondary endpoints included symptoms of heart failure, arrhythmia, and adverse events.[6]
-
Key Assessments: Clinical signs, symptom scores (visual analogue and Likert scales), exercise duration and total work, heart rate, and blood pressure were monitored.[5][7]
Mechanism of Action and Signaling Pathway
Xamoterol is a selective β1-adrenoceptor partial agonist.[1][8] Its unique pharmacological profile allows it to act as an agonist when sympathetic activity is low (e.g., at rest) and as an antagonist when sympathetic activity is high (e.g., during strenuous exercise).[9] This dual action modulates the sympathetic control of the heart.[9]
At the cellular level, when Xamoterol binds to β1-adrenoceptors on cardiac cells, it stimulates adenylate cyclase.[8] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[8] PKA then phosphorylates various intracellular proteins, including L-type calcium channels, leading to an increased influx of calcium and enhanced myocardial contractility.[8]
Experimental Workflow: A Representative Clinical Trial
The following diagram illustrates a typical workflow for the clinical trials of Xamoterol discussed in this guide.
References
- 1. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of xamoterol, a beta 1 adrenoceptor partial agonist, in patients with ischaemic dysfunction of the left ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]
- 7. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group. | Read by QxMD [read.qxmd.com]
- 8. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]
- 9. The pharmacology of xamoterol: a basis for modulation of the autonomic control of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Xamoterol Hemifumarate in Non-Cardiac Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xamoterol (B1682282) Hemifumarate is a highly selective β1-adrenoceptor partial agonist with intrinsic sympathomimetic activity. While its primary therapeutic application lies in the management of heart failure, understanding its pharmacological profile in non-cardiac tissues is crucial for a comprehensive safety and efficacy assessment. This guide provides a comparative analysis of Xamoterol's effects on various non-cardiac tissues, with a focus on its cross-reactivity with other adrenergic receptors. The performance of Xamoterol is compared with Dobutamine (B195870), a potent β1-agonist, and Salbutamol, a selective β2-agonist, supported by available experimental data.
Receptor Binding Affinity and Selectivity
Xamoterol exhibits a high affinity and selectivity for β1-adrenoceptors over β2-adrenoceptors. This selectivity is fundamental to its targeted cardiac effects and minimized off-target actions.
| Compound | Receptor | pA2 | Reference |
| Xamoterol Hemifumarate | β1-adrenoceptor | 7.4 - 7.8 | [1] |
| β2-adrenoceptor | 5.2 - 6.2 | [1] | |
| Dobutamine | β1-adrenoceptor | - | |
| β2-adrenoceptor | - | ||
| α1-adrenoceptor | - | ||
| Salbutamol | β2-adrenoceptor | - |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. For partial agonists like Xamoterol, pA2 values can also reflect their antagonist properties at higher concentrations or in the presence of a full agonist.
Cross-Reactivity in Non-Cardiac Tissues: A Comparative Analysis
The following sections detail the effects of Xamoterol, Dobutamine, and Salbutamol on key non-cardiac tissues.
Vascular Smooth Muscle
The tone of vascular smooth muscle is regulated by both α and β-adrenergic receptors. β2-adrenoceptor stimulation typically leads to vasodilation.
| Parameter | This compound | Dobutamine | Salbutamol |
| Effect on Blood Flow | Increased femoral artery diameter, blood volume flow, and velocity flow. These effects were not attenuated by a β2-adrenoceptor antagonist, suggesting a β1-mediated or indirect effect. | Systemic vascular resistance is usually decreased. | Can increase arterial stiffness with acute use. |
| Effect on Blood Pressure | Did not change blood pressure in patients following myocardial infarction. | Can cause a marked increase in systolic blood pressure. | - |
| Finger Tremor | No effect observed. | - | Can induce tremor, which is a classic β2-mediated side effect. |
Renal Tissue
The kidneys play a vital role in blood pressure regulation and fluid balance, with renal function being influenced by adrenergic signaling.
| Parameter | This compound | Dobutamine | Salbutamol |
| Plasma Renin Activity | Decreased by 18% at rest and 20% during exercise in patients with heart failure and coronary artery disease[2]. | - | - |
| Renal Blood Flow & GFR | No direct measurements found. Increased sodium and chloride excretion observed in healthy volunteers, which may be secondary to increased systolic blood pressure. | In heart failure patients, can increase renal plasma flow and glomerular filtration rate (GFR). In normal individuals, may decrease GFR[3]. | The pharmacokinetics are not significantly altered in patients with renal insufficiency, suggesting no major direct impact on renal clearance mechanisms. Can cause hypokalemia, which may indirectly affect renal function. |
Adipose Tissue
Lipolysis in adipose tissue is primarily mediated by β3-adrenoceptors, although β1 and β2 receptors also play a role.
| Parameter | This compound | Dobutamine | Salbutamol |
| Lipolysis | Dose-related increase in nonesterified fatty acids observed in healthy subjects[4]. | Stimulates lipolysis. | Exhibits low intrinsic activity for stimulating lipolysis in human adipose tissue in vitro. |
Signaling Pathways and Experimental Workflows
Adrenergic Receptor Signaling Pathway
The binding of an agonist to a β-adrenergic receptor initiates a signaling cascade involving G-proteins and adenylyl cyclase, leading to the production of cyclic AMP (cAMP).
Caption: β-Adrenergic Receptor Signaling Cascade.
Experimental Workflow: Isolated Organ Bath
This technique is used to assess the contractile or relaxant effects of a drug on isolated smooth muscle tissue.
Caption: Isolated Organ Bath Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the affinity and selectivity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2-adrenergic receptors.
-
Radioligand (e.g., [³H]CGP 12177 for total β-adrenoceptors, or specific antagonists like [³H]ICI 118,551 for β2).
-
This compound at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of Xamoterol.
-
Determine the IC50 value (the concentration of Xamoterol that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Isolated Organ Bath for Vascular Smooth Muscle Reactivity
Objective: To assess the direct effect of this compound on vascular smooth muscle tone.
Materials:
-
Isolated segments of an artery (e.g., rat aorta or human mesenteric artery).
-
Organ bath system with a force transducer.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
A vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl).
-
This compound at various concentrations.
Procedure:
-
Mount the arterial rings in the organ bath filled with Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a stable contraction with the vasoconstrictor agent.
-
Once a plateau is reached, cumulatively add increasing concentrations of this compound to the bath.
-
Record the changes in isometric tension using the force transducer.
-
Express the relaxation response as a percentage of the pre-induced contraction.
-
Construct a concentration-response curve and determine the EC50 value (the concentration of Xamoterol that produces 50% of the maximal relaxation).
cAMP Assay in Adipocytes
Objective: To measure the effect of this compound on cyclic AMP (cAMP) production in adipocytes as an indicator of lipolytic activity.
Materials:
-
Isolated primary adipocytes or a cultured adipocyte cell line.
-
A non-selective phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound at various concentrations.
-
A positive control (e.g., Isoproterenol).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Pre-incubate the adipocytes with the phosphodiesterase inhibitor.
-
Add varying concentrations of this compound or the positive control to the cells.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using the chosen assay kit according to the manufacturer's instructions.
-
Construct a concentration-response curve and determine the EC50 value for cAMP production.
Conclusion
This compound demonstrates a high degree of selectivity for β1-adrenoceptors, which translates to a favorable profile with limited cross-reactivity in non-cardiac tissues. Its effects on vascular smooth muscle appear to be modest and potentially indirect, while its influence on renal function may be linked to its systemic hemodynamic effects. The impact on adipose tissue lipolysis is present but appears less pronounced than that of non-selective β-agonists. In comparison to the potent β1-agonist Dobutamine and the selective β2-agonist Salbutamol, Xamoterol's partial agonism and high β1-selectivity offer a distinct pharmacological profile. Further research with direct comparative studies and more extensive quantitative data will be beneficial to fully elucidate the nuanced effects of Xamoterol in various non-cardiac tissues.
References
- 1. Comparison of the renal effects of low to high doses of dopamine and dobutamine in critically ill patients: a single-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Hemodynamic and humoral changes following intravenous administration of xamoterol in patients with heart failure and coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioselectivity, kinetics, hemodynamics, and metabolic effects of xamoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Xamoterol and Other Partial β1-Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Xamoterol (B1682282) and other partial β1-adrenergic agonists. We delve into their pharmacological properties, supported by experimental data, and offer detailed methodologies for key experimental procedures.
Introduction to Partial β1-Agonists
Partial β1-adrenergic agonists represent a unique class of cardiovascular drugs that exhibit both agonist and antagonist properties at the β1-adrenergic receptor. Unlike full agonists, which elicit a maximal response, or antagonists (beta-blockers), which block the receptor, partial agonists provide a modulated level of receptor stimulation. This intrinsic sympathomimetic activity (ISA) allows them to increase cardiac contractility and heart rate at rest while attenuating excessive sympathetic stimulation during exercise. Xamoterol is a well-characterized example of a selective β1-partial agonist. This guide will compare Xamoterol with other notable partial β1-agonists, including Prenalterol, Cicloprolol, Pindolol (B1678383), and Epanolol (B1662726), as well as the full β1-agonist Dobutamine for therapeutic context.
Comparative Pharmacological Data
The following tables summarize key quantitative data for Xamoterol and its comparators. Data has been compiled from various preclinical and clinical studies. It is important to note that experimental conditions can vary between studies, affecting absolute values.
| Drug | Class | Intrinsic Sympathomimetic Activity (ISA) (% of Isoproterenol (B85558) max response) | β1-Selectivity |
| Xamoterol | β1-selective partial agonist | ~43%[1] - 71%[2] | High |
| Prenalterol | β1-selective partial agonist | Data varies, generally considered a partial agonist | Selective |
| Cicloprolol | β1-selective partial agonist | High (relative intrinsic activity of 0.7 vs isoproterenol in vivo)[3] | High[3] |
| Pindolol | Non-selective partial agonist | ~40%[2] (of isoproterenol) | Low (also blocks β2)[3] |
| Epanolol | β1-selective partial agonist | ~20-25%[4] (of isoproterenol) | High[5] |
| Dobutamine | β1-selective full agonist | Full agonist | Primarily β1[6] |
Table 1: Comparison of Intrinsic Sympathomimetic Activity and β1-Selectivity.
| Drug | Parameter | Value | Species/System | Reference |
| Xamoterol | pA2 | 7.8 | Guinea pig atria | [3] |
| pA2 | 8.7 | Rat atria | [3] | |
| Cicloprolol | pA2 | 7.8 | Guinea pig atria | [3] |
| Pindolol | pA2 | ~9.5 | Guinea pig atria | [3] |
| Epanolol | pA2 | 8.42 (β1) | Animal studies | [5] |
Table 2: Antagonist Potency (pA2) at β1-Adrenergic Receptors. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Signaling Pathways and Experimental Workflows
The activation of the β1-adrenergic receptor by a partial agonist like Xamoterol initiates a downstream signaling cascade. The following diagrams illustrate this pathway and the workflows of key experimental assays used to characterize these compounds.
Detailed Experimental Protocols
Radioligand Binding Assay for β1-Adrenergic Receptor
This assay determines the binding affinity (Ki) of a test compound for the β1-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the β1-adrenergic receptor.
-
Radioligand, e.g., [3H]dihydroalprenolol ([3H]DHA).
-
Test compounds (e.g., Xamoterol, other partial agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Whatman GF/B glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters with cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.[7]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the β1-adrenergic receptor signaling pathway.
Materials:
-
Cells expressing the β1-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Test compounds.
-
A full agonist for comparison (e.g., Isoproterenol).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Protocol:
-
Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to confluency.
-
Compound Treatment: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Add the cell lysis buffer to each well to release the intracellular cAMP.
-
cAMP Detection: Follow the manufacturer's instructions for the chosen cAMP detection kit to measure the amount of cAMP in each well.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve. Determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect of the compound). The intrinsic activity is often expressed as a percentage of the Emax of a full agonist.[8][9][10]
Isolated Langendorff Heart Preparation
This ex vivo model allows for the assessment of the direct effects of a compound on cardiac function without the influence of the systemic circulation and nervous system.[11]
Materials:
-
Small mammal (e.g., rat, guinea pig).
-
Langendorff apparatus (including a perfusion pump, oxygenator, and heated reservoir).
-
Krebs-Henseleit perfusion buffer.
-
Test compounds.
-
Data acquisition system to measure cardiac parameters (e.g., heart rate, left ventricular developed pressure).
Protocol:
-
Heart Isolation: Anesthetize the animal and quickly excise the heart.
-
Cannulation: Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion of the heart with the oxygenated and warmed Krebs-Henseleit buffer. This forces the aortic valve to close and perfuses the coronary arteries.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) to establish a baseline of cardiac function.
-
Drug Administration: Introduce the test compound into the perfusion buffer at various concentrations.
-
Data Recording: Continuously record cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (dP/dt) to assess contractility.
-
Data Analysis: Compare the cardiac parameters during drug administration to the baseline values to determine the inotropic and chronotropic effects of the compound.[12][13][14]
Clinical and Therapeutic Implications
Xamoterol was developed for the treatment of heart failure.[15] The rationale was that its partial agonist activity would provide inotropic support at rest without the detrimental effects of excessive stimulation seen with full agonists, such as increased myocardial oxygen demand and arrhythmogenesis. Clinical trials in patients with mild to moderate heart failure showed that Xamoterol could improve exercise capacity and symptoms compared to placebo.[15] However, in patients with severe heart failure, Xamoterol was associated with increased mortality, highlighting the delicate balance of β-adrenergic stimulation in the failing heart.
The comparative data presented in this guide can aid researchers in selecting appropriate compounds for further investigation and in designing experiments to probe the nuanced pharmacology of partial β1-agonism. Understanding the structure-activity relationships that govern the degree of intrinsic activity and selectivity is crucial for the development of safer and more effective cardiovascular therapies.
References
- 1. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The partial agonist activity of xamoterol (ICI 118,587) studied by heart rate response in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of cicloprolol, xamoterol and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of epanolol. Pharmacodynamic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of epanolol (ICI 141292)--a new beta 1-selective adrenoceptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Langendorff heart - Wikipedia [en.wikipedia.org]
- 12. Isolated, Langendorff-perfused heart preparations [bio-protocol.org]
- 13. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 15. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Xamoterol Hemifumarate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Xamoterol Hemifumarate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Assessment and Regulatory Compliance
This compound is a bioactive compound and should be handled as a potentially hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Xamoterol has been classified with the following hazard statement:
-
H361: Suspected of damaging fertility or the unborn child. [1]
Due to this classification, all waste containing this compound must be managed as hazardous waste. Disposal procedures must comply with all applicable federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if the substance is deemed a controlled substance in the future.[2] Research laboratories are responsible for the proper management of the chemical waste they generate.[3][4]
Personal Protective Equipment (PPE)
When handling this compound, especially during weighing, dissolution, and disposal, appropriate personal protective equipment must be worn to prevent exposure.[5][6][7]
| PPE Item | Specification |
| Gloves | Nitrile gloves should be worn to protect against skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye exposure. |
| Lab Coat | A standard laboratory coat should be worn to protect clothing and skin. |
| Respiratory | If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95) should be used. |
Detailed Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound and associated waste.
Experimental Protocol: Disposal of this compound Waste
-
Segregation of Waste:
-
All waste materials contaminated with this compound must be segregated from non-hazardous laboratory waste.
-
This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, and weighing papers.
-
Contaminated PPE (gloves, etc.).
-
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The hazard classification: "Reproductive Toxicity (H361)."
-
The accumulation start date.
-
-
-
Management of Solid Waste:
-
For pure, unused this compound, carefully transfer the solid into the designated hazardous waste container. Minimize dust generation during this process.
-
-
Management of Liquid Waste:
-
Aqueous solutions of this compound should not be disposed of down the drain.
-
Collect all liquid waste containing this compound in a compatible, sealed hazardous waste container.
-
-
Decontamination of Glassware and Surfaces:
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) to remove any residual this compound. The rinsate must be collected and disposed of as hazardous waste.
-
Work surfaces should be wiped down with a suitable cleaning agent, and the cleaning materials should also be disposed of as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure that all required documentation for the waste manifest is completed accurately.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes and is based on currently available data. It is not a substitute for a comprehensive review of the manufacturer's Safety Data Sheet (SDS) and your institution's specific safety protocols. Always consult the SDS for this compound provided by your supplier for complete and detailed safety and disposal information.
References
Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Xamoterol Hemifumarate
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Xamoterol Hemifumarate must adhere to stringent safety protocols to mitigate potential exposure risks. This B-adrenergic receptor partial agonist, while instrumental in cardiovascular research, is classified as a hazardous substance requiring meticulous handling procedures.[1] The following guidelines provide essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Core Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Respiratory Protection | Eye Protection | Hand Protection | Body Protection |
| Weighing and Aliquoting (powder) | NIOSH-approved N95 or higher respirator | Chemical safety goggles and face shield | Two pairs of chemotherapy-grade, powder-free nitrile gloves | Disposable gown resistant to chemical permeation, with back closure |
| Solution Preparation | In a certified chemical fume hood | Chemical safety goggles | Two pairs of chemotherapy-grade, powder-free nitrile gloves | Disposable gown resistant to chemical permeation, with back closure |
| In Vitro / In Vivo Dosing | As required by risk assessment | Chemical safety goggles | Two pairs of chemotherapy-grade, powder-free nitrile gloves | Disposable gown resistant to chemical permeation, with back closure |
| Waste Disposal | As required by risk assessment | Chemical safety goggles | Two pairs of chemotherapy-grade, powder-free nitrile gloves | Disposable gown resistant to chemical permeation, with back closure |
General handling advice emphasizes that this material should be considered hazardous until more information is available.[1] It is crucial to avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1] Always wash hands thoroughly after handling.[1]
Procedural Workflow for PPE Selection
The selection of appropriate PPE is a critical step that should be integrated into the experimental workflow. The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.
Detailed Experimental Protocols
Handling of Solid Compound:
-
Preparation: Before handling the solid, crystalline this compound, ensure a designated area within a certified chemical fume hood is prepared.[1] All necessary equipment, including a calibrated scale, weighing paper, and spatulas, should be decontaminated before and after use.
-
PPE: Don the appropriate PPE as outlined in the table above, including a respirator, double gloves, gown, and eye protection.
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper. Avoid creating dust. If any material is spilled, it must be immediately cleaned and decontaminated.
-
Transfer: Gently transfer the weighed powder to the appropriate vessel for dissolution.
Preparation of Stock Solutions:
-
Solvent Selection: this compound is soluble in DMSO (approximately 100 mM) and water (approximately 50 mM).[1] The solvent should be purged with an inert gas before use.[1]
-
Dissolution: In a chemical fume hood, add the solvent to the vessel containing the weighed compound. Mix gently until the solid is completely dissolved. Aqueous solutions are not recommended for storage for more than one day.[1]
-
Storage: Store stock solutions at -20°C for up to one month or -80°C for up to six months, in sealed containers away from moisture.[2]
Disposal Plan: All disposable materials that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste. Unused solutions and solid waste should also be collected in clearly labeled hazardous waste containers for disposal according to institutional and local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
